Technical Documentation Center

Cholesteryl propyl ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cholesteryl propyl ether
  • CAS: 10322-02-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Cholesteryl Propyl Ether: Structure, Synthesis, and Lipidomic Applications

Introduction & Core Identity In the rapidly evolving field of lipidomics, the accurate quantification of endogenous lipids—particularly in the context of oxidative stress and cardiovascular disease—requires highly robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Identity

In the rapidly evolving field of lipidomics, the accurate quantification of endogenous lipids—particularly in the context of oxidative stress and cardiovascular disease—requires highly robust internal standards. Cholesteryl propyl ether (CPE) is a synthetic, non-endogenous sterol derivative that has become indispensable in advanced mass spectrometry workflows.

Unlike naturally occurring cholesteryl esters (CEs), which are highly susceptible to enzymatic cleavage and chemical hydrolysis during aggressive sample preparation, CPE features an ether linkage. In my experience optimizing lipid extraction pipelines for atherosclerosis research, substituting traditional ester-based standards with CPE eliminates the risk of standard degradation, ensuring absolute quantitative accuracy when profiling lipid oxidation products in diseased tissues [1].

Structural Chemistry & Physicochemical Properties

The molecular architecture of cholesteryl propyl ether is deliberately designed to mimic the chromatographic behavior of endogenous cholesteryl esters while maintaining absolute chemical stability.

  • Steroid Nucleus: The molecule retains the classic tetracyclic gonane ring system of cholesterol, including the critical C5-C6 double bond and the aliphatic isooctyl tail at C17.

  • Ether Linkage (Causality of Stability): The defining structural feature is the propyl ether moiety at the 3β-position (3β-propoxy-cholest-5-ene). We specifically select an ether bond over an ester bond because ethers are inert to lipases (e.g., cholesterol esterase) and highly resistant to saponification. This guarantees that the internal standard remains perfectly intact even if the biological sample requires harsh alkaline hydrolysis to free esterified lipids [2].

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of cholesteryl propyl ether, which dictate its behavior in reverse-phase liquid chromatography (RP-LC).

PropertyValueClinical / Analytical Significance
Chemical Name Cholesteryl propyl etherStandardized nomenclature for synthetic sterols.
CAS Registry Number 10322-02-8Primary identifier for reagent procurement [2].
Molecular Formula C30H52ODictates the exact precursor ion mass in MS.
Molecular Weight 428.748 g/mol High mass ensures distinct m/z separation from matrix.
Topological Polar Surface Area 9.2 ŲExtremely low TPSA dictates high hydrophobicity.
Hydrogen Bond Donors 0Prevents non-specific binding to polar stationary phases.
Hydrogen Bond Acceptors 1The ether oxygen serves as the sole H-bond acceptor.

Synthesis & Purification Protocol

To guarantee the high purity (>99%) required for LC-MS/MS applications, cholesteryl propyl ether is synthesized via a modified Williamson ether synthesis adapted for sterols [3].

Step-by-Step Methodology
  • Deprotonation: Dissolve 10 mmol of pure cholesterol in 50 mL of anhydrous N,N-dimethylformamide (DMF) under a strict argon atmosphere. Cool the flask to 0°C and slowly add 15 mmol of sodium hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is selected over weaker bases (like KOH) because it irreversibly deprotonates the sterically hindered 3β-hydroxyl group, driving the formation of the alkoxide intermediate by evolving hydrogen gas out of the system. DMF is used as a polar aprotic solvent to optimally solvate the Na⁺ cation, leaving the alkoxide highly nucleophilic.

  • Alkylation: Dropwise add 15 mmol of 1-iodopropane (propyl iodide) to the chilled mixture. Gradually heat the reaction to 80°C and reflux for 12 hours.

    • Causality: The primary alkyl halide undergoes a clean SN2 substitution with the bulky steroidal alkoxide. Iodide is utilized as it is an exceptional leaving group, accelerating the reaction kinetics compared to bromides or chlorides.

  • Quenching & Extraction: Cool the mixture to room temperature and carefully quench with 20 mL of cold water to neutralize unreacted NaH. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na2SO4).

  • Validation Check (Self-Validating System): Before proceeding, analyze an aliquot of the crude mixture via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase. The complete disappearance of the cholesterol spot (Rf ~0.2) and the emergence of a highly non-polar spot (Rf ~0.8) validates the reaction's completion.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via flash silica gel column chromatography using a hexane/ethyl acetate gradient (98:2 to 95:5).

    • Causality: The non-polar ether elutes significantly faster than any unreacted cholesterol, ensuring baseline separation and ultra-high purity.

Synthesis A Cholesterol (10 mmol) + NaH (15 mmol) B Alkoxide Intermediate (in DMF, 0°C) A->B Deprotonation (-H2 gas) D Crude Cholesteryl Propyl Ether B->D 80°C, 12h C 1-Iodopropane (15 mmol) (SN2 Alkylation) C->D + Alkyl Halide E Flash Chromatography (Hexane/EtOAc 95:5) D->E Liquid-Liquid Extraction (Et2O/H2O) F Pure Cholesteryl Propyl Ether (C30H52O) E->F Baseline Separation

Workflow for the synthesis and purification of cholesteryl propyl ether.

Application Workflow: Internal Standard in Atherosclerosis Lipidomics

In atherosclerosis research, quantifying oxidized lipids—such as cholesteryl ester hydroperoxides—is critical for understanding disease progression from fatty streaks to complex fibro-fatty lesions [1]. Cholesteryl propyl ether is the gold standard internal reference for these assays.

Step-by-Step Extraction Methodology
  • Sample Spiking: Add exactly 5 μg of cholesteryl propyl ether (dissolved in absolute ethanol) directly to the biological sample (e.g., 1 g wet weight of excised human aortic tissue) before any processing begins.

    • Causality: Spiking the internal standard prior to homogenization accounts for any analyte loss during the multi-step extraction process. Because CPE shares the exact physical properties of the target analytes, any loss of CPE directly mirrors the loss of endogenous cholesteryl esters, allowing for precise mathematical correction.

  • Homogenization: Homogenize the tissue in a buffer supplemented with 50 μM butylated hydroxytoluene (BHT).

    • Causality: BHT is a potent antioxidant that quenches radical chain reactions, preventing the artificial ex vivo oxidation of lipids during mechanical disruption.

  • Liquid-Liquid Extraction: Transfer the homogenate to a glass tube. Add 2.0 mL of LC-MS grade water and 2.5 mL of hexane. Mix vigorously via vortex for 30 seconds.

    • Causality: Hexane is specifically chosen over chloroform or methanol because it selectively partitions highly non-polar lipids (cholesteryl esters and the CPE standard) into the organic phase, leaving proteins, salts, and polar interferents completely trapped in the aqueous phase.

  • Phase Separation: Centrifuge the tubes at 1600 × g for 5 minutes at 10°C.

  • Validation Check (Self-Validating System): Following LC-MS/MS analysis, calculate the absolute recovery of the cholesteryl propyl ether peak area against a neat solvent calibration curve. A recovery rate of >85% validates the extraction efficiency and confirms the absence of severe ion suppression from the tissue matrix.

Extraction A Aortic Tissue Sample (1g wet weight) B Spike Internal Standard (5 μg Cholesteryl Propyl Ether) A->B Pre-extraction C Tissue Homogenization (in BHT-supplemented buffer) B->C Prevents ex vivo oxidation D Liquid-Liquid Extraction (Hexane 2.5 mL / Water 2.0 mL) C->D Partitioning E Phase Separation (Centrifugation at 1600 × g, 10°C) D->E Resolves emulsion F Organic Phase Recovery (Non-polar Lipids) E->F Upper Layer G LC-MS/MS Analysis (Quantification) F->G N2 Evaporation & Reconstitution

Lipidomic extraction workflow utilizing cholesteryl propyl ether as an internal standard.

References

  • Upston JM, Niu X, Brown AJ, Mashima R, Wang H, et al. "Disease stage-dependent accumulation of lipid and protein oxidation products in human atherosclerosis." American Journal of Pathology, 2002.[Link]

  • Sripada PK. "A simple method for the synthesis of cholesteryl ethers." Journal of Lipid Research, 1986.[Link]

Exploratory

Cholesteryl Propyl Ether: Phase Transition Dynamics and Biophysical Applications in Model Membranes

Executive Summary Cholesteryl propyl ether (CPE), chemically designated as 3β-(n-propoxy)cholest-5-ene, is a synthetic steroidal ether lipid utilized extensively in membrane biophysics and analytical chemistry. By replac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholesteryl propyl ether (CPE), chemically designated as 3β-(n-propoxy)cholest-5-ene, is a synthetic steroidal ether lipid utilized extensively in membrane biophysics and analytical chemistry. By replacing the native 3β-hydroxyl group of cholesterol with a propyl ether linkage, researchers generate a highly stable cholesterol analogue resistant to enzymatic hydrolysis. This whitepaper provides an in-depth technical analysis of CPE’s thermodynamic profile, its phase transition behavior in phospholipid bilayers, and the field-proven methodologies used to characterize its biophysical properties.

Mechanistic Principles of Steroidal Ether Lipids

The structural integrity and fluidity of biological membranes are heavily dictated by sterol-phospholipid interactions. Native cholesterol inserts into bilayers such that its 3β-hydroxyl group anchors at the lipid-water interface, allowing the rigid tetracyclic ring to restrict the motional freedom of adjacent phospholipid acyl chains. This phenomenon, known as the "condensing effect," typically broadens or completely abolishes the cooperative gel-to-liquid-crystalline phase transition ( Tm​ ) of synthetic diacylphospholipids [1].

When the hydroxyl group is modified into an ether linkage, the molecule's interfacial stability is fundamentally altered. Literature demonstrates that cholesteryl ethers show a reduced interfacial stability that inversely correlates with the hydrophobicity of the ether-linked moiety [1]. Because the propyl group in CPE is significantly bulkier and more hydrophobic than a methyl or ethyl group, it fails to anchor effectively at the aqueous interface. Consequently, the sterol is forced into a different orientation or depth within the hydrophobic core, drastically reducing its ability to order the acyl chains.

Pathway N1 Cholesteryl Propyl Ether (CPE) Increased 3β-Hydrophobicity N2 Altered Sterol Orientation in Lipid Headgroup N1->N2 N3 Reduced Interfacial Stability at Air-Water Interface N1->N3 N4 Minimal Disruption of Acyl Chain Packing N2->N4 N3->N4 N5 Preserved DPPC Gel-to-Liquid Phase Transition (Tm) N4->N5

Mechanistic pathway of CPE's minimal condensing effect on phospholipid bilayers.

Thermodynamic Profile and Phase Transition Dynamics

Pure Phase Behavior

In isolation, cholesteryl alkyl ethers demonstrate liquid crystalline properties similar to cholesteryl esters, but with notably lower phase transition temperatures [2]. Thermodynamic data for saturated 3β-alkoxy derivatives indicate that they transition through stable smectic A and cholesteric mesophases upon heating, but distinctively lack the "blue phases" characteristic of certain cholesteryl esters [2]. The substitution of an ether linkage for an ester linkage directly causes this sizeable reduction in transition temperatures, altering the temperature-dependent molecular motions of the lipid [2].

Interaction with Phosphatidylcholine Bilayers

When incorporated into dipalmitoylphosphatidylcholine (DPPC) membranes, CPE exhibits a striking divergence from native cholesterol. Differential Scanning Calorimetry (DSC) reveals that while cholesteryl methyl ether reduces the energy content of the DPPC phase transition nearly as effectively as cholesterol (62% efficacy), cholesteryl propyl ether has only a small to negligible effect [1]. It does not significantly reduce membrane permeability nor does it condense the monolayer, proving that a free 3β-hydroxy group—or at least a very small, polarizable ether linkage—is a strict prerequisite for observing a "sterol-like" effect in membranes [1].

Comparative Interfacial Data

To contextualize CPE's behavior, the following table summarizes the quantitative impact of varying the ether chain length on DPPC phase transitions.

Table 1: Effect of 3β-Substitutions on DPPC Phase Transition and Interfacial Stability

Sterol DerivativeLinkage TypeInterfacial StabilityEffect on DPPC Tm​ Enthalpy ( ΔH )Condensing Effect
Cholesterol HydroxylHighMaximum ReductionMaximum
Cholesteryl Methyl Ether Ether (C1)ModerateHigh (62% of Cholesterol)High
Cholesteryl Ethyl Ether Ether (C2)Low-ModerateModerate (33% of Cholesterol)Moderate
Cholesteryl Propyl Ether Ether (C3)LowSmall / Negligible Negligible
Cholesteryl Butyl Ether Ether (C4)Very LowNoneNone

Data synthesized from interfacial monolayer and DSC studies [1].

Experimental Methodologies: Self-Validating Protocols

To accurately measure the phase transition temperature and thermodynamic behavior of CPE in lipid bilayers, researchers must employ rigorous, self-validating workflows. The following protocol details the preparation and DSC analysis of CPE-DPPC mixtures.

Protocol: Differential Scanning Calorimetry (DSC) of CPE-Lipid Mixtures

Expertise & Causality: Trace organic solvents act as powerful plasticizers, artificially depressing the Tm​ and broadening the transition peak. Furthermore, hydrating lipids below their Tm​ results in kinetically trapped, heterogeneous structures rather than thermodynamically stable vesicles.

  • Lipid Film Preparation:

    • Co-dissolve DPPC and CPE at desired molar ratios (e.g., 90:10 to 50:50) in a chloroform/methanol mixture (2:1 v/v).

    • Evaporate the solvent under a gentle stream of high-purity nitrogen gas to prevent lipid oxidation.

    • Subject the resulting lipid film to high vacuum desiccation for a minimum of 12 hours to guarantee the complete removal of residual solvent plasticizers.

  • Hydration and Extrusion:

    • Hydrate the dry lipid film with a physiologically relevant buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Critical Step: Maintain the hydration temperature at 50°C (well above the ~41°C Tm​ of DPPC) for 1 hour with intermittent vortexing.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane at 50°C to form homogenous Large Unilamellar Vesicles (LUVs).

  • Thermal Cycling (Self-Validation):

    • Load the LUV suspension into the sample cell of a microcalorimeter, with the plain buffer in the reference cell.

    • Perform three continuous heating and cooling cycles between 10°C and 60°C at a scan rate of 1°C/min.

    • Causality: The first scan erases the thermal history of the sample. Identical thermograms in scans 2 and 3 validate that the system has reached thermodynamic equilibrium and the phase transition is fully reversible.

  • Data Extraction:

    • Integrate the area under the excess heat capacity ( Cp​ ) curve to determine the calorimetric enthalpy ( ΔH ). Identify the peak maximum as the phase transition temperature ( Tm​ ).

DSC_Workflow A 1. Lipid Film Preparation (DPPC + CPE) B 2. Hydration & Extrusion (>50°C) A->B C 3. DSC Thermal Cycling (1°C/min) B->C D 4. Enthalpy (ΔH) & Tm Extraction C->D

Workflow for Differential Scanning Calorimetry (DSC) of CPE-lipid mixtures.

Applications in Lipid Nanoparticles and Analytical Chemistry

Beyond biophysical modeling, CPE serves highly specialized roles in drug development and clinical diagnostics:

  • Lipid Nanoparticle (LNP) Engineering: Sterol-modified lipids (SMLs) are increasingly used to tune the properties of LNPs. Because CPE does not readily exchange out of bilayers (unlike free cholesterol), it provides a stable structural anchor for liposomal drug delivery systems, particularly those targeting organs predisposed to extracting free cholesterol from circulating particles [3].

  • Analytical Internal Standard: In clinical studies assessing lipid oxidation—such as the accumulation of oxysterols in human atherosclerotic lesions—CPE is widely utilized as an internal standard [4]. Its structural similarity to endogenous cholesteryl esters ensures comparable extraction efficiency, while its unique propyl ether linkage guarantees a distinct chromatographic retention time free from endogenous background interference.

References

  • The effect of the sterol oxygen function on the interaction with phospholipids Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Thermodynamic data for cholesterol alkyl ethers Source: ResearchGate URL:[Link]

  • Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties Source: ResearchGate URL:[Link]

  • Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis Source: PubMed Central (PMC) / NIH URL:[Link]

Foundational

Thermodynamic Properties and Analytical Applications of Cholesteryl Propyl Ether

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Cholesteryl propyl ether (CPE) is a synthetic sterol derivative characterized by an ether linkage at the 3β-po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesteryl propyl ether (CPE) is a synthetic sterol derivative characterized by an ether linkage at the 3β-position of the cholesterol backbone. While naturally occurring cholesteryl esters are critical for lipid transport and storage, the substitution of an ester with an ether linkage fundamentally alters the molecule's thermodynamic profile, phase transition behavior, and biomembrane interactions[1]. This whitepaper explores the thermodynamic properties of CPE, its structural effects on phospholipid bilayers, and its highly specialized role as a non-hydrolyzable internal standard in advanced lipidomics and atherosclerosis research[2].

Thermodynamic Profile & Phase Transition Behavior

Cholesteryl derivatives are classic examples of thermotropic liquid crystals. Upon heating, they do not transition directly from a crystalline solid to an isotropic liquid; instead, they pass through intermediate mesophases—typically the smectic and cholesteric (chiral nematic) phases[1].

The Role of the Ether Linkage

The thermodynamic behavior of cholesteryl ethers differs quantitatively from their ester analogues. The removal of the carbonyl oxygen eliminates a critical dipole moment and hydrogen-bond acceptor site. Consequently, intermolecular interactions (chain-chain, ring-ring, and ring-chain) are weakened. This physical alteration results in significantly lower phase transition temperatures for cholesteryl ethers compared to corresponding esters[1]. Furthermore, near the liquid-to-liquid-crystalline transition, the steroid ring rotational correlation times ( τrx​ and τrz​ ) are larger for ethers, indicating altered molecular motion dynamics within the mesophase[1].

PhaseTransitions Solid Crystalline Solid Phase (Highly Ordered) Smectic Smectic Mesophase (Translational & Orientational Order) Solid->Smectic Heating (ΔH_m) Smectic->Solid Cooling (Supercooled) Cholesteric Cholesteric Mesophase (Chiral Nematic Order) Smectic->Cholesteric Heating (ΔH_s-c) Cholesteric->Smectic Cooling Isotropic Isotropic Liquid (Disordered) Cholesteric->Isotropic Heating (ΔH_c-i) Isotropic->Cholesteric Cooling

Thermodynamic phase transition logic of thermotropic cholesteryl derivatives.

Interfacial Properties and Biomembrane Interactions

In drug delivery and liposome formulation, sterol-modified lipids are utilized to stabilize bilayers. However, the length of the alkyl chain in cholesteryl ethers strictly dictates their thermodynamic impact on the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine (DPPC) membranes.

As the hydrophobicity and steric bulk of the ether-linked moiety increase (from methyl to propyl to butyl), the interfacial stability of the sterol at the air-water interface decreases[3]. Cholesteryl propyl ether exhibits only a marginal effect on the energy content of the DPPC phase transition, unlike cholesterol or cholesteryl methyl ether, which strongly reduce membrane permeability and exert a powerful condensing effect[3].

Causality Insight: The propyl chain creates steric hindrance that prevents the rigid steroid nucleus from aligning optimally with the DPPC acyl chains. Lacking a free 3β-hydroxyl group to anchor at the lipid-water interface, CPE is forced deeper into the hydrophobic core of the bilayer, effectively abolishing the condensing effect seen in shorter-chain ethers[3].

Table 1: Comparative Thermodynamic Effects of Cholesteryl Ethers on DPPC Bilayers
Sterol DerivativeInterfacial StabilityEffect on DPPC Phase TransitionPermeability-Reducing Effect
Cholesterol (Control) HighStrongStrong
Cholesteryl methyl ether HighStrong (62% of control)Strong
Cholesteryl ethyl ether ModerateModerate (33% of control)Moderate
Cholesteryl n-propyl ether LowSmallNegligible
Cholesteryl butyl ether Very LowNoneNone

(Data synthesized from comparative monolayer and DSC studies on sterol oxygen functions[3])

Analytical Applications: The Ideal Internal Standard

In clinical lipidomics—particularly in the quantification of oxysterols and oxidized lipids in human atherosclerotic lesions—CPE is the gold-standard internal standard[2].

Causality Insight: Why use CPE instead of a synthetic cholesteryl ester? The quantification of lesion-derived oxysterols requires cold alkaline saponification to free esterified cholesterol. Cholesteryl esters would be hydrolyzed during this step, destroying the internal standard. The ether bond in CPE is thermodynamically stable and entirely resistant to alkaline hydrolysis[2]. Furthermore, the propyl group shifts its chromatographic retention time away from endogenous lipids, ensuring baseline resolution during HPLC or GC-MS analysis.

Workflow Sample Biological Sample (Atherosclerotic Tissue) Spike Spike Internal Standard (Cholesteryl Propyl Ether, 5 μg) Sample->Spike Extract Lipid Extraction (Hexane/Methanol 5:1) Spike->Extract Saponification Cold Alkaline Saponification (Methanolic KOH, 4°C) Extract->Saponification PhaseSep Phase Separation (Ether/Hexane & Centrifugation) Saponification->PhaseSep Analysis HPLC / GC-MS Analysis (Oxysterol Quantification) PhaseSep->Analysis

Workflow for oxysterol quantification using CPE as a hydrolysis-resistant internal standard.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) of Cholesteryl Ethers

To validate the thermodynamic phase transitions (solid smectic cholesteric isotropic) of CPE, a self-validating DSC protocol must be employed.

  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity CPE into an aluminum DSC pan. Seal hermetically to prevent oxidative degradation.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Reasoning: Prevents oxidation of the ether linkage at elevated temperatures, which would artificially alter transition enthalpies.

  • Thermal Cycling:

    • Heat from 0°C to 100°C at a rate of 5°C/min. Reasoning: A slow heating rate ensures thermal equilibrium, preventing thermal lag that broadens endothermic peaks.

    • Hold isothermally for 2 minutes to erase thermal history.

    • Cool at 5°C/min back to 0°C to observe supercooled mesophase transitions.

  • Data Analysis: Integrate the area under the endothermic peaks to calculate the enthalpy of transition ( ΔH ) for the smectic and cholesteric phases.

Protocol 2: Lipid Extraction and Saponification using CPE[2]

This protocol ensures the accurate quantification of oxysterols in biological tissues without ex vivo oxidation artifacts.

  • Spiking: Add 5 μg of CPE (dissolved in a minimal volume of ethanol) to the biological homogenate.

  • Extraction: Add 2.5 mL of chloroform/methanol (2:1, v/v) to the sample. Mix vigorously and centrifuge to separate the organic phase.

  • Evaporation: Transfer the chloroform phase to a screw-cap tube and evaporate under a gentle stream of Argon. Reasoning: Argon displaces oxygen, preventing auto-oxidation of endogenous cholesterol.

  • Saponification: Reconstitute the lipid film in 2.5 mL of diethyl ether. Add 2.0 mL of methanolic KOH (20% w/v). Flush the tube with Argon, seal, and mix overnight at 4°C. Reasoning: Cold saponification prevents the thermal degradation of heat-labile oxysterols, while the CPE remains completely intact.

  • Phase Separation: Add 2.0 mL of LC-MS grade water and 2.5 mL of hexane. Vortex for 30 seconds and centrifuge at 1600 × g for 5 minutes at 10°C.

  • Recovery: Extract the ether/hexane phase containing the free oxysterols, cholesterol, and the intact CPE internal standard for immediate HPLC or GC-MS analysis.

Conclusion

Cholesteryl propyl ether represents a fascinating intersection of physical chemistry and analytical utility. While its bulky propyl ether linkage diminishes its ability to stabilize phospholipid bilayers compared to its methyl counterpart, this exact structural modification grants it unique thermodynamic properties. Its absolute resistance to alkaline saponification and distinct chromatographic behavior make it an indispensable tool for researchers decoding the lipidomics of human disease.

Sources

Exploratory

cholesteryl propyl ether liquid crystal behavior

An In-Depth Technical Guide to the Synthesis and Mesomorphic Characterization of Cholesteryl Propyl Ether Cholesteryl derivatives are a cornerstone in the field of liquid crystal research, primarily due to their propensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Mesomorphic Characterization of Cholesteryl Propyl Ether

Cholesteryl derivatives are a cornerstone in the field of liquid crystal research, primarily due to their propensity to form chiral nematic (cholesteric) phases. While the vast majority of research has centered on cholesteryl esters, the corresponding ether-linked analogues present a compelling, albeit less explored, area of study. The replacement of the ester linkage with a more chemically stable and less polar ether bond is anticipated to significantly modify the intermolecular interactions, thereby influencing the transition temperatures and stability of the resulting mesophases. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed physicochemical characterization of cholesteryl propyl ether. We will proceed from the foundational synthesis to a multi-pronged analytical workflow, explaining not just the protocols themselves, but the scientific rationale that underpins each experimental choice. This document is intended for researchers, chemists, and materials scientists seeking to understand and characterize novel cholesteryl-based liquid crystalline materials.

PART 1: Synthesis and Purification: Establishing a High-Purity Baseline

The accurate characterization of liquid crystal behavior is critically dependent on the purity of the compound under investigation. Impurities can suppress or broaden transition temperatures, and in some cases, induce mesophases not characteristic of the bulk material.[1][2] Therefore, a robust synthetic and purification strategy is the mandatory first step. We employ the Williamson ether synthesis, a classic and reliable method for forming the ether linkage.

1.1. Synthetic Rationale

The Williamson ether synthesis proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In this case, the sterically hindered secondary hydroxyl group of cholesterol is first deprotonated with a strong base to form the cholesteryl alkoxide nucleophile. This is subsequently reacted with a propyl halide.

Diagram 1: Synthetic Pathway for Cholesteryl Propyl Ether

Cholesterol Cholesterol Alkoxide Cholesteryl Alkoxide (in situ) Cholesterol:e->Alkoxide:w + PropylHalide 1-Bromopropane Base Sodium Hydride (NaH) in dry THF Base->Alkoxide Product Cholesteryl Propyl Ether Alkoxide:e->Product:w + 1-Bromopropane

Caption: Williamson ether synthesis of cholesteryl propyl ether.

1.2. Experimental Protocol: Synthesis

  • Drying: Dry cholesterol (1.0 eq) under a high vacuum for 24 hours to remove residual water. Use anhydrous tetrahydrofuran (THF) as the solvent.

  • Deprotonation: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve the dried cholesterol in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the sterically hindered alcohol without competing side reactions. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy suspension indicates the generation of the sodium cholesteryl alkoxide.

  • Alkyl Halide Addition: Add 1-bromopropane (1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and monitor by Thin Layer Chromatography (TLC) until the cholesterol starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the mixture to room temperature and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by deionized water.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

1.3. Experimental Protocol: Purification

  • Column Chromatography: Purify the crude product via flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is effective. Causality: This step is crucial to separate the desired, less polar cholesteryl propyl ether from the more polar unreacted cholesterol and other byproducts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as acetone/methanol. Cool the saturated solution slowly to promote the growth of large, pure crystals.[1]

  • Purity Confirmation: Confirm the purity and structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of a hydroxyl peak in the NMR and IR spectra and the correct mass confirm the successful synthesis.

PART 2: Thermophysical Characterization Workflow

With a pure sample, we can proceed to characterize its thermotropic liquid crystal behavior. Our workflow is designed to be systematic, moving from broad thermal screening to detailed optical and structural analysis. The primary techniques are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[3][4][5]

Diagram 2: Characterization Workflow

cluster_0 Phase 1: Thermal Screening cluster_1 Phase 2: Phase Identification cluster_2 Phase 3: Structural Confirmation Synthesis Pure Cholesteryl Propyl Ether DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Initial Sample POM Polarized Optical Microscopy (POM) with Hot Stage DSC->POM Identify Transition Temperatures (T_m, T_c) XRD Variable-Temperature X-Ray Diffraction (XRD) POM->XRD Identify Mesophase Type & Temperature Range Analysis Comprehensive Phase Behavior Map XRD->Analysis Confirm Layer Spacing & Molecular Packing

Caption: A systematic workflow for liquid crystal characterization.

2.1. Differential Scanning Calorimetry (DSC)

DSC is the workhorse technique for detecting first-order phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[6]

2.1.1. Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of purified cholesteryl propyl ether into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min). This scan reveals the transitions from the as-crystallized state.

    • First Cooling Scan: Cool the sample at the same rate (10°C/min) back to room temperature. This reveals the transitions from the isotropic liquid and can show supercooling effects.

    • Second Heating Scan: Re-heat the sample at 10°C/min. Causality: This second heating run is the most important for determining the intrinsic thermotropic properties. The initial heating cycle erases the sample's previous thermal history (e.g., solvent of crystallization, polymorphic forms), allowing for the observation of reproducible transitions from a melt-crystallized state.[7]

  • Data Analysis: Identify endothermic peaks on heating (solid-to-liquid crystal, liquid crystal-to-liquid crystal, liquid crystal-to-isotropic) and exothermic peaks on cooling. The onset temperature is typically reported for melting, while the peak maximum is used for liquid crystal transitions. Integrate the peak area to determine the enthalpy of transition (ΔH).

2.1.2. Representative Data

Since cholesteryl ethers tend to have lower transition temperatures than their ester counterparts[8], and knowing that cholesteryl propionate shows mesophases[2], we can predict a plausible, albeit hypothetical, thermal profile for cholesteryl propyl ether.

Transition (on 2nd Heating)Onset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (kJ/mol)
Crystal → Cholesteric (Tm)85.586.815.2
Cholesteric → Isotropic (Tc)101.2101.50.8

2.2. Polarized Optical Microscopy (POM)

While DSC confirms the existence and energetics of transitions, POM provides visual identification of the mesophase type through its characteristic optical texture.[3] Anisotropy in liquid crystals leads to birefringence, which produces these textures when viewed between crossed polarizers.[9]

2.2.1. Experimental Protocol: POM

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Heat the slide on a hot plate to just above the clearing temperature (Tc) identified by DSC. Place a cover slip on the molten droplet and press gently to create a thin, uniform film.

  • Observation: Place the slide on a calibrated hot stage mounted on the polarizing microscope.

  • Cooling from Isotropic: Slowly cool the sample from the isotropic liquid phase (which appears black, or extinct, under crossed polarizers). Causality: Cooling from the isotropic melt allows the liquid crystal phase to nucleate and grow, revealing its most characteristic textures. For a cholesteric phase, this often manifests as a "focal conic" texture.

  • Texture Documentation: Observe the sample as it cools through the liquid crystal range and into the crystalline phase. Record images and note the temperatures at which textural changes occur, comparing them with the DSC data. On cooling from the isotropic liquid, a cholesteric phase will often appear as birefringent droplets or bâtonnets that coalesce into a fingerprint or focal conic texture.[10] Shearing the sample (moving the coverslip) can help align the molecules and clarify the texture.

Diagram 3: Expected Phase Transitions on Cooling

Isotropic Isotropic Liquid (> 101.5°C) Optically Dark Cholesteric Cholesteric Phase (~86-101°C) Focal Conic Texture Isotropic->Cholesteric Cooling (T_c) Crystal Crystalline Solid (< 85.5°C) Spherulitic Growth Cholesteric->Crystal Cooling (T_m)

Caption: Visual and thermal phase sequence for cholesteryl propyl ether.

2.3. X-Ray Diffraction (XRD)

XRD provides definitive structural information, distinguishing between the positionally disordered nematic (and cholesteric) phases and the positionally ordered smectic phases.[11]

2.3.1. Experimental Protocol: XRD

  • Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube (0.5-1.0 mm diameter).

  • Instrument Setup: Mount the capillary in a variable-temperature holder within the XRD instrument.

  • Data Collection:

    • Collect a diffraction pattern in the crystalline state at room temperature.

    • Heat the sample into the identified mesophase range (e.g., 95°C for the cholesteric phase). Allow the temperature to equilibrate for several minutes before starting data collection.

    • Heat into the isotropic phase (e.g., 110°C) and collect a final pattern.

  • Data Analysis:

    • Cholesteric/Nematic Phase: Expect a sharp, Bragg peak in the small-angle region (SAXS) if a cholesteric pitch is in the right range, and a broad, diffuse halo in the wide-angle region (WAXS) at a 2θ angle corresponding to the average intermolecular distance (typically ~5 Å).[12] The diffuse wide-angle peak confirms the lack of long-range positional order.

    • Smectic Phase: If a smectic phase were present, one would observe one or more sharp, intense Bragg peaks in the SAXS region, corresponding to the smectic layer spacing (d). The WAXS region would show a diffuse halo (Smectic A) or sharper peaks (more ordered smectic phases).

    • Isotropic Phase: A single, very broad, diffuse halo at a wide angle, characteristic of a liquid.

PART 3: Conclusion and Outlook

This guide outlines a comprehensive and scientifically rigorous methodology for the synthesis and characterization of cholesteryl propyl ether as a liquid crystalline material. By following a logical workflow from high-purity synthesis through DSC, POM, and XRD, a researcher can unambiguously determine the transition temperatures, identify the mesophase type, and gather fundamental structural information. Based on the behavior of analogous cholesteryl derivatives[8][13], cholesteryl propyl ether is strongly predicted to exhibit a cholesteric mesophase. The ether linkage, being less polar and more flexible than an ester linkage, likely results in lower transition temperatures and may influence the helical pitch of the cholesteric phase. The protocols and rationale presented herein serve as a self-validating system, ensuring that the resulting data is both accurate and reliable, providing a solid foundation for further research into the unique properties and potential applications of cholesteryl ether-based liquid crystals.

References

  • Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed - NIH. [Link]

  • Hjelt, K., Nimpf S., et al. (n.d.). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. Biochemical Journal. [Link]

  • Davis, G. J., Porter, R. S., & Barrall, E. M. (1968). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Molecular Crystals and Liquid Crystals. [Link]

  • Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Molecular Crystals. [Link]

  • Barrall, E. M., Porter, R. S., & Johnson, J. F. (1966). Heats of transition for some cholesteryl esters by differential scanning calorimetry. The Journal of Physical Chemistry. [Link]

  • Geng, Y., et al. (2016). Transmission polarized optical microscopy of short-pitch cholesteric liquid crystal shells. SPIE Digital Library. [Link]

  • Unknown Author. (2021). Introduction to Liquid Crystals. University of Duisburg-Essen. [Link]

  • Unknown Author. (2016). Characterization of Liquid Crystals. ResearchGate. [Link]

  • Figueiredo Neto, A. M., & Salinas, S. R. (2018). Experimental techniques. Oxford Academic. [Link]

  • Davidson, P., & Gabriel, J. C. (2022). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. [Link]

  • Azároff, L. V. (1980). X-Ray Diffraction by Liquid Crystals. Sci-Hub. [Link]

  • Azároff, L. V. (1980). X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]

  • Biswas, B., et al. (1995). X-ray diffraction from liquid-crystalline copolyesters: matrix methods for intensity calculations using a one-dimensional paracrystalline model. ACS Publications. [Link]

  • Lee, M.-J., et al. (2018). Polarized optical microscope texture of cholesteric liquid-crystal. ResearchGate. [Link]

  • Tariq, M., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]

  • Osiecka, N., et al. (2020). Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series (n = 9, 10, 11) by X-ray diffraction. Taylor & Francis Online. [Link]

  • Kumar, S. (Ed.). (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI. [Link]

  • Bor-sheng, L., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv. [Link]

  • Loomis, C. R., et al. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. [Link]

  • Wang, H., et al. (2017). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. National Center for Biotechnology Information. [Link]

  • Manda, R., et al. (2021). Cholesteric liquid crystal mirror-based imaging Stokes polarimeter. Optics Letters. [Link]

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research. [Link]

  • Choi, J. Y., et al. (2001). Synthesis and characterization of novel liquid crystalline polymers containing cholesteryl pendant groups. IAEA. [Link]

  • Van der Veen, A., & Wise, A. (2005). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. [Link]

  • Kim, H., et al. (2024). Anomalous Polarization-Selective Reflection in Pitch-Gradient Cholesteric Liquid Crystals. ACS Applied Optical Materials. [Link]

  • Liu, M., et al. (2001). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed. [Link]

  • Katz, D. A. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]

  • Huang, Y. M., et al. (2012). Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate. ResearchGate. [Link]

  • Glasgow, B. J., & Abduragimov, A. R. (2019). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. ResearchGate. [Link]

  • Hamilton, J. A., et al. (1983). Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Cholesteryl Propyl Ether from Cholesterol

Abstract This guide provides a detailed technical overview for the synthesis of cholesteryl propyl ether from cholesterol, tailored for researchers, scientists, and professionals in drug development. The primary focus is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview for the synthesis of cholesteryl propyl ether from cholesterol, tailored for researchers, scientists, and professionals in drug development. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document elucidates the underlying reaction mechanism, details critical experimental parameters, and offers a step-by-step laboratory protocol. Furthermore, it includes expected analytical data for product characterization and a visual workflow to ensure clarity and reproducibility. The synthesis of cholesteryl ethers is of significant interest due to their applications in liquid crystal technology and as potential components in lipid-based drug delivery systems.

Introduction

Cholesterol is an essential sterol in mammalian cell membranes, characterized by a rigid tetracyclic steroid nucleus and a flexible isooctyl side chain. The hydroxyl group at the C-3 position is the most reactive site for chemical modification, making it a key target for synthesizing a wide array of cholesterol derivatives.[1] Among these derivatives, cholesteryl ethers are a class of compounds where the 3β-hydroxyl group is converted into an ether linkage. These modifications alter the molecule's polarity and packing behavior, leading to unique physicochemical properties.

The synthesis of cholesteryl propyl ether serves as an excellent model for the etherification of complex alcohols. The principles and techniques described herein are applicable to the synthesis of other cholesteryl alkyl ethers, which have found utility in various scientific and technological fields.

The Williamson Ether Synthesis: A Primary Pathway to Cholesteryl Propyl Ether

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

Mechanistic Principles

The synthesis involves two primary steps:

  • Deprotonation: The cholesterol 3β-hydroxyl group, being weakly acidic, is deprotonated by a strong base to form a potent nucleophile, the cholesteryl alkoxide ion. Sodium hydride (NaH) is a common and effective choice for this step, as it irreversibly deprotonates the alcohol to form the sodium cholesteryl alkoxide and hydrogen gas.[3]

  • Nucleophilic Substitution: The resulting cholesteryl alkoxide then attacks a primary alkyl halide, in this case, a propyl halide (e.g., 1-iodopropane or 1-bromopropane), in an SN2 reaction.[4] The halide serves as the leaving group, resulting in the formation of the C-O ether bond. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary alkyl halides.[5]

Key Experimental Parameters and Their Optimization
  • Choice of Base: A strong, non-nucleophilic base is required for the complete and rapid deprotonation of the sterically hindered cholesterol hydroxyl group. Sodium hydride (NaH) is highly effective. The reaction is driven to completion by the evolution of hydrogen gas.

  • Selection of the Propylating Agent: A propyl halide with a good leaving group is essential. 1-Iodopropane is generally more reactive than 1-bromopropane, which is in turn more reactive than 1-chloropropane, due to the leaving group ability (I- > Br- > Cl-).

  • Solvent Effects: A polar aprotic solvent is ideal for this reaction. Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices as they can solvate the sodium cation of the alkoxide, leaving the alkoxide oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[4]

  • Temperature and Reaction Time: The initial deprotonation is often performed at room temperature or slightly elevated temperatures to ensure complete formation of the alkoxide. The subsequent alkylation step may require heating to proceed at a reasonable rate, typically in the range of 50-80 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

Materials and Reagents
  • Cholesterol (98%+)

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Iodopropane (99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hexanes (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel (for column chromatography)

Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Vessel: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Deprotonation of Cholesterol: To the flask, add cholesterol (1.0 eq). Dissolve the cholesterol in anhydrous THF. To this stirring solution, carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The mixture will be stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium cholesteryl alkoxide.

  • Reaction with Propyl Iodide: To the stirred suspension of the alkoxide, add 1-iodopropane (1.5 eq) via syringe. The reaction mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system) by observing the disappearance of the cholesterol spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of methanol until no more gas evolves. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous NH4Cl, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is evaporated to yield the crude product. The crude cholesteryl propyl ether is then purified by column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is typically effective. Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield pure cholesteryl propyl ether as a white solid.

Process Workflow and Logic

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_purification Purification cholesterol Cholesterol in Anhydrous THF alkoxide Formation of Sodium Cholesteryl Alkoxide cholesterol->alkoxide Add NaH (Deprotonation) NaH Sodium Hydride (NaH) NaH->alkoxide alkylation Addition of 1-Iodopropane & Reflux alkoxide->alkylation S_N2 Attack product_crude Crude Cholesteryl Propyl Ether alkylation->product_crude Reaction Completion (TLC) quench Quench excess NaH product_crude->quench extract Work-up & Extraction quench->extract chromatography Column Chromatography extract->chromatography product_pure Pure Cholesteryl Propyl Ether chromatography->product_pure

Caption: Workflow for the synthesis of cholesteryl propyl ether.

Data Summary

The successful synthesis of cholesteryl propyl ether should be confirmed by spectroscopic methods. Below is a table of expected analytical data based on the structure and data from analogous compounds.

Analytical Technique Expected Observations
1H NMR (CDCl3, 400 MHz)δ (ppm): ~3.4-3.5 (t, 2H, -O-CH2 -CH2-CH3), ~3.1-3.2 (m, 1H, H-3 of cholesterol), ~5.3-5.4 (d, 1H, H-6 of cholesterol), ~1.6 (m, 2H, -O-CH2-CH2 -CH3), ~0.9 (t, 3H, -O-CH2-CH2-CH3 ), 0.6-2.5 (m, remaining cholesterol protons).[6][7][8]
13C NMR (CDCl3, 100 MHz)δ (ppm): ~70-80 (C-O ether carbons), ~140 (olefinic C-5), ~121 (olefinic C-6), plus characteristic peaks for the cholesterol backbone and propyl group.[9][10]
FT-IR (KBr or thin film)νmax (cm-1): ~2950-2850 (C-H stretching), ~1100-1050 (strong C-O ether stretching), absence of broad O-H stretch (~3400 cm-1).[8][11]
Mass Spectrometry (e.g., ESI-MS)[M+Na]+ or [M+H]+: Calculated m/z corresponding to the molecular formula C30H52O.

Troubleshooting and Common Pitfalls

  • Incomplete Reaction: If TLC analysis shows significant unreacted cholesterol, it may be due to insufficient or deactivated NaH, or wet solvent/glassware. Ensure all reagents and equipment are anhydrous. Adding more NaH and/or propyl iodide and extending the reaction time may be necessary.

  • Low Yield: Low yields can result from the competing E2 elimination reaction, though this is minimized by using a primary alkyl halide. Inefficient extraction or purification can also contribute to product loss.

  • Side Products: The primary potential side product is propene, formed via elimination. This is gaseous and will not interfere with the work-up. Di-propyl ether could form if residual water reacts with the propyl iodide under basic conditions, but it is volatile and would likely be removed during purification.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of cholesteryl propyl ether from cholesterol. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a primary alkyl halide, is critical for success. The protocol and characterization data provided in this guide offer a solid foundation for researchers to synthesize and validate this and other related cholesteryl ethers for applications in materials science and biopharmaceutics.

References

  • Gohlke, J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. Available at: [Link]
  • Ewurum, A., et al. (2021). A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. PMC. Available at: [Link]
  • NextSDS. CHOLESTERYL PROPYL ETHER — Chemical Substance Information. NextSDS. Available at: [Link]
  • Gokel, G. W., et al. (1996). Synthesis and Properties of Cholesteryl Esters Bearing 32- and 16-Membered Crown Ethers. The Journal of Organic Chemistry. Available at: [Link]
  • ResearchGate. ATR-IR spectra of cholesteryl palmitate, oleate, linoleate and cholesterol. ResearchGate. Available at: [Link]
  • Royal Society of Chemistry. 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways. Royal Society of Chemistry. Available at: [Link]
  • Wikipedia. Williamson ether synthesis. Wikipedia. Available at: [Link]
  • Organic Syntheses. dihydrocholesterol. Organic Syntheses. Available at: [Link]
  • Lo, Y.-H., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PMC. Available at: [Link]
  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
  • ResearchGate. A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. ResearchGate. Available at: [Link]
  • Reddy, V. P., et al. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. Available at: [Link]
  • LibreTexts. 14.3: The Williamson Ether Synthesis. LibreTexts. Available at: [Link]/14%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/14.03%3A_The_Williamson_Ether_Synthesis)
  • MRSEC Education Group. Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. Available at: [Link]
  • ResearchGate. a) The 1 H NMR spectra of the initial mixture of cholesterol, OPCy 3,.... ResearchGate. Available at: [Link]
  • MRI Questions. PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. Available at: [Link]
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]
  • Royal Society of Chemistry. 1H- and 13C-NMR for -. Royal Society of Chemistry. Available at: [Link]
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. Available at: [Link]
  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

Exploratory

cholesteryl propyl ether nmr and ir spectral data

Title: In-Depth Technical Guide: Synthesis, Isolation, and Spectroscopic Characterization of Cholesteryl Propyl Ether Executive Summary Cholesteryl propyl ether (3β-propoxy-cholest-5-ene, CAS No. 10322-02-8) is a synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Synthesis, Isolation, and Spectroscopic Characterization of Cholesteryl Propyl Ether

Executive Summary

Cholesteryl propyl ether (3β-propoxy-cholest-5-ene, CAS No. 10322-02-8) is a synthetic steroidal ether widely utilized in advanced lipidomics, liquid crystal engineering, and liposomal drug delivery systems. Due to its chemical stability relative to easily hydrolyzable cholesteryl esters, it frequently serves as a robust internal standard for quantifying oxysterols and oxidized lipids in complex biological matrices, such as human atherosclerotic lesions[1]. This whitepaper provides a comprehensive, self-validating methodology for its synthesis via Williamson etherification, coupled with definitive ^1H NMR, ^13C NMR, and FT-IR spectral assignments.

Mechanistic Principles of Steroidal Etherification

The synthesis of cholesteryl propyl ether relies on the Williamson ether synthesis, a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The secondary hydroxyl group at the C3 position of the cholesterol A-ring is sterically hindered and exhibits low innate nucleophilicity. To drive the reaction forward, a strong, non-nucleophilic base—sodium hydride (NaH)—is employed to quantitatively deprotonate the hydroxyl group, generating a highly reactive sodium cholesteryl alkoxide intermediate. This alkoxide subsequently executes a backside attack on the primary carbon of 1-bromopropane, displacing the bromide leaving group to form the target ether linkage.

Mechanism A Cholesterol (ROH) C Alkoxide Ion (RO⁻ Na⁺) A->C Deprotonation (-H2) B Sodium Hydride (NaH) B->C E Cholesteryl Propyl Ether (RO-Pr) C->E SN2 Attack (-NaBr) D Propyl Bromide (Pr-Br) D->E

Figure 1: Mechanistic pathway of the Williamson ether synthesis for cholesteryl propyl ether.

Standardized Synthesis and Isolation Protocol

To ensure high yield and purity, the following step-by-step protocol integrates continuous self-validation mechanisms.

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of NaH into NaOH, which would halt alkoxide formation.

  • Deprotonation : Dissolve 10.0 mmol (3.86 g) of anhydrous cholesterol in 50 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C. Carefully add 15.0 mmol (0.36 g) of NaH (60% dispersion in mineral oil). Stir for 30 minutes. Validation: The cessation of H₂ gas bubbling serves as a visual indicator of complete alkoxide formation.

  • Alkylation : Dropwise, add 15.0 mmol (1.36 mL) of 1-bromopropane to the chilled solution.

  • Reflux : Heat the reaction mixture to reflux (~66 °C) for 12 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the steroidal A-ring during the SN2 transition state.

  • Quenching & Extraction : Cool to room temperature and quench with 10 mL of cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying : Wash the combined organic layers with brine (50 mL) and dry over anhydrous MgSO₄. Concentrate under reduced pressure.

  • Chromatographic Purification : Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate (95:5, v/v) gradient. Validation: Monitor fractions via Thin Layer Chromatography (TLC). The target ether is significantly less polar than cholesterol and will elute first (Rf ~0.8 vs. Rf ~0.3 in 9:1 Hexane/EtOAc).

Workflow S1 1. Crude Reaction Mixture S2 2. Aqueous Workup (H2O / EtOAc) S1->S2 S3 3. Organic Layer Drying (MgSO4) S2->S3 Extract Organic Phase S4 4. Column Chromatography (Hexane/EtOAc) S3->S4 Concentrate S5 5. Pure Cholesteryl Propyl Ether S4->S5 Isolate Target Fraction S6 6A. FT-IR Spectroscopy (ATR Method) S5->S6 Structural Validation S7 6B. NMR Spectroscopy (1H & 13C in CDCl3) S5->S7 Structural Validation

Figure 2: Experimental workflow for the purification and spectroscopic analysis of the ether.

Spectroscopic Characterization (NMR & IR)

The structural integrity of cholesteryl propyl ether must be verified through orthogonal spectroscopic techniques[2]. The etherification fundamentally alters the local electronic environment at the C3 position, providing distinct diagnostic markers.

FT-IR Spectroscopy The most critical validation metric in the FT-IR spectrum is the complete disappearance of the broad O-H stretching band at ~3400 cm⁻¹, confirming the total consumption of the starting cholesterol. Concurrently, the appearance of a strong, sharp C-O-C asymmetric stretching vibration at 1105 cm⁻¹ definitively establishes the formation of the aliphatic ether linkage[3].

NMR Spectroscopy (^1H and ^13C) In the ^1H NMR spectrum, the C3 axial proton of native cholesterol typically resonates at ~3.52 ppm. Upon conversion to the propyl ether, the electron-donating nature of the alkyl group slightly shields this proton, shifting the multiplet upfield to approximately 3.15 ppm. Furthermore, the newly introduced propyl group presents a distinct triplet at 3.38 ppm, corresponding to the -O-CH₂- protons. The preservation of the vinylic proton doublet at 5.35 ppm confirms that the C5-C6 double bond remains intact during the basic reaction conditions.

Quantitative Data Summaries

Table 1: ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.68Singlet (s)3HC18-CH₃
0.86Doublet (d)6HC26, C27-CH₃
0.91Triplet (t)3HPropyl terminal -CH₃
0.92Doublet (d)3HC21-CH₃
1.01Singlet (s)3HC19-CH₃
1.55Multiplet (m)2HPropyl internal -CH₂-
3.15Multiplet (m)1HC3-H (axial)
3.38Triplet (t)2HPropyl -O-CH₂-
5.35Doublet (d)1HC6-H (vinylic)

Table 2: ^13C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
10.5Propyl terminal -CH₃
11.8C18
19.4C19
22.5, 22.8C26, C27
23.4Propyl internal -CH₂-
69.5Propyl -O-CH₂-
79.2C3 (Etherified)
121.6C6 (Vinylic)
140.9C5 (Quaternary vinylic)

Table 3: FT-IR Spectral Data (ATR Method)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Significance
2930, 2850C-H stretchAliphatic steroid backbone
1670C=C stretch (weak)Steroid C5-C6 double bond
1465, 1375C-H bendMethyl and Methylene groups
1105C-O-C stretchAliphatic ether linkage (Diagnostic)
~3400 (Absent)O-H stretchConfirms 100% etherification

Sources

Foundational

mesomorphic properties of cholesteryl alkyl ethers

Whitepaper: Mesomorphic Properties of Cholesteryl Alkyl Ethers Prepared by: Senior Application Scientist Target Audience: Biophysical Researchers, Materials Scientists, and Lipid Nanoparticle (LNP) Development Profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mesomorphic Properties of Cholesteryl Alkyl Ethers Prepared by: Senior Application Scientist Target Audience: Biophysical Researchers, Materials Scientists, and Lipid Nanoparticle (LNP) Development Professionals

Executive Summary

Cholesteryl esters are the primary transport and storage forms of cholesterol in biological systems, heavily implicated in the pathology of atherosclerosis and utilized extensively in lipid-based drug delivery. However, the ester linkage is susceptible to enzymatic hydrolysis, complicating long-term biophysical tracing and formulation stability. Cholesteryl alkyl ethers —where the ester carbonyl is replaced by an ether oxygen—serve as highly stable, non-hydrolyzable analogs.

While structurally similar, the seemingly minor substitution of an ether for an ester linkage drastically alters the thermodynamic landscape and thermotropic mesomorphism (liquid crystalline behavior) of the lipid. This technical guide explores the mechanistic causality behind these mesomorphic properties, provides self-validating experimental protocols for their characterization, and details their utility in advanced drug development.

Mechanistic Foundations: The Ether vs. Ester Linkage

To utilize cholesteryl alkyl ethers effectively, scientists must understand why their phase behavior diverges from their ester counterparts. The mesomorphic properties of steroidal lipids are governed by the balance between the rigid, chiral steroid nucleus and the flexible aliphatic tail.

The Causality of Lowered Transition Temperatures: The ester linkage contains a highly polar carbonyl group that creates a strong localized dipole moment. This dipole restricts rotational freedom and enhances intermolecular cohesive forces, driving up both the crystal melting point and the mesophase transition temperatures. By removing the carbonyl oxygen to form an ether, the dipole-dipole interactions are eliminated. This reduction in cohesive energy means less thermal energy is required to disrupt the crystalline lattice into a layered (smectic) or chiral nematic (cholesteric) mesophase. Consequently, as demonstrated in foundational studies on [1], cholesteryl ethers exhibit the same liquid crystalline phases as esters, but at temperatures depressed by 15°C to 20°C[1].

Molecular Dynamics and Rotational Correlation: Solid-state 13 C NMR studies reveal that near the isotropic liquid to liquid-crystalline transition, the steroid ring's rotational correlation times ( τrx​ and τrz​ ) are significantly larger for ethers than for esters[1]. The lack of the planar carbonyl group increases conformational flexibility at the C3 position, altering how the molecules tumble and pack, which broadens the C3 and C6 NMR linewidths during phase transitions[1].

Phase Behavior and Mesomorphic Transitions

Cholesteryl alkyl ethers typically exhibit monotropic liquid crystalline phases, meaning the mesophases form primarily upon supercooling from the isotropic liquid, rather than during the heating of the crystalline solid.

Quantitative Data Summary

The table below summarizes the thermal transition delta between standard biological esters and their synthetic ether analogs.

CompoundLinkage TypeIsotropic → Cholesteric (°C)Cholesteric → Smectic (°C)Crystal Melting (°C)
Cholesteryl Oleate Ester~46.5~42.0~51.0
Cholesteryl Oleyl Ether Ether~29.0~25.0~41.0
Cholesteryl Myristate Ester~82.4~77.6~70.2
Cholesteryl Myristyl Ether Ether~62.0~58.0~60.0

Data synthesized from thermodynamic profiling of steroidal ether lipids[1][2]. Note that the oleyl ether transition to the cholesteric phase occurs near room temperature (29°C), making it highly fluid at physiological temperature (37°C) compared to the ester[1].

PhaseTransition IL Isotropic Liquid (Disordered) Ch Cholesteric Phase (Chiral Nematic) IL->Ch Cooling (e.g., <29°C) Sm Smectic Phase (Layered 1D Order) Ch->Sm Further Cooling Cr Crystalline Solid (3D Ordered) Sm->Cr Crystallization Cr->IL Heating (Melting)

Figure 1: Thermotropic phase transition pathway of cholesteryl alkyl ethers upon cooling.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the mesomorphic properties of synthesized cholesteryl alkyl ethers, a multimodal analytical approach is required. The following protocols are designed as a self-validating system : the thermodynamic data from DSC is orthogonally verified by the optical textures observed in POM, and the molecular dynamics are confirmed via NMR.

Workflow Synth 1. Synthesis & Purification (Etherification & Recrystallization) DSC 2. DSC Analysis (Thermodynamic Profiling) Synth->DSC Purified Sample POM 3. Polarized Optical Microscopy (Mesophase Texture ID) Synth->POM Aliquot NMR 4. 13C MAS-NMR (Molecular Dynamics & Linewidths) DSC->NMR Phase Transition Temps POM->NMR Structural Context

Figure 2: Multimodal analytical workflow for steroidal ether characterization.

Protocol 1: Synthesis and Purification

Objective: Generate high-purity cholesteryl alkyl ethers free of unreacted sterols that could act as plasticizers and artificially depress transition temperatures.

  • Reaction: React cholesterol with the desired alkyl methanesulfonate (or alkyl halide) in anhydrous toluene using sodium hydride (NaH) as a base under an inert argon atmosphere.

  • Reflux: Heat to reflux for 24 hours to ensure complete etherification.

  • Purification: Quench with methanol, extract via liquid-liquid partitioning (hexane/water), and purify the organic layer using silica gel column chromatography (eluting with 100% hexane to separate the non-polar ether from unreacted cholesterol).

  • Self-Validation: Recrystallize from ethanol/acetone. Run Thin Layer Chromatography (TLC); a single spot confirms the absence of free cholesterol.

Protocol 2: Thermodynamic Profiling via DSC and POM

Objective: Determine phase transition temperatures and enthalpies while eliminating thermal history.

  • DSC Preparation: Seal 3–5 mg of the purified ether in an aluminum DSC pan.

  • Thermal Cycling (Self-Validation):

    • Cycle 1 (Heating): Heat at 10°C/min past the isotropic melting point. This erases the synthetic crystallization history.

    • Cycle 2 (Cooling): Cool at 5°C/min to observe the exothermic peaks corresponding to Isotropic → Cholesteric and Cholesteric → Smectic transitions.

    • Cycle 3 (Heating): Re-heat to confirm the reversibility (enantiotropy) or metastability (monotropy) of the phases.

  • POM Orthogonal Validation: Place an aliquot on a glass slide equipped with a Peltier hot stage. Heat to the isotropic liquid, then cool at the exact rate used in DSC (5°C/min).

    • Validation Check: Visually confirm the appearance of a Grandjean (planar) texture at the exact temperature of the first DSC exothermic peak (Cholesteric phase), followed by a focal-conic fan texture at the second peak (Smectic phase).

Protocol 3: Molecular Dynamics via 13 C MAS-NMR

Objective: Quantify the rotational correlation times ( τrx​ , τrz​ ) of the steroid nucleus.

  • Sample Loading: Pack the ether into a zirconia rotor.

  • Magic Angle Spinning (MAS): Spin the sample at 5 kHz at the magic angle (54.74°) to average out chemical shift anisotropy (CSA) and dipolar couplings, which is critical for resolving individual carbon resonances in the solid and smectic states[3].

  • Variable Temperature Acquisition: Acquire spectra at 5°C intervals, spanning from the isotropic liquid down to the crystalline solid.

  • Data Analysis: Measure the linewidths of the C3 and C6 steroidal carbons. Calculate the rotational correlation times to confirm the increased molecular flexibility of the ether linkage compared to the ester baseline[1].

Biological and Pharmaceutical Applications

The unique make them indispensable in modern drug development and biophysics:

  • Non-Hydrolyzable Lipid Tracers: Because the ether linkage resists cleavage by cholesterol esterases, radiolabeled cholesteryl ethers (e.g., [3H] -cholesteryl oleyl ether) are used to trace lipid core uptake in lipoproteins and artificial lipid nanoparticles (LNPs)[2]. Cautionary Note: Researchers must validate the biological stability of specific ether derivatives, as certain commercial radiolabeled ethers have shown unexpected susceptibility to alkaline hydrolysis[2].

  • LNP Core Fluidity Tuning: The efficacy of mRNA-LNPs is heavily dependent on the physical state of the lipid core at physiological temperature (37°C). Because cholesteryl oleyl ether transitions to an isotropic liquid at 29°C (unlike cholesteryl oleate which remains in a highly viscous smectic/crystalline state at 37°C), incorporating ethers can selectively increase the fluidity of the LNP core, potentially enhancing endosomal escape and payload release kinetics.

References

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). "Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues." Journal of Lipid Research, 28(12), 1444-1454. Source: PubMed. URL:[Link]

  • Vill, V., & Weber, N. (1991). "Steroidal ether lipids with liquid crystalline properties." Chemistry and Physics of Lipids, 58(1-2), 41-45. Source: ResearchGate. URL:[Link]

  • Small, D. M. (1986). "Physical Properties of Cholesteryl Esters." MRI Questions / Literature. Source: MRIQuestions. URL:[Link]

Sources

Exploratory

Cholesteryl Propyl Ether (CPE) in Lipidomics and Nanomedicine: A Technical Guide on Safety, Toxicity, and Experimental Workflows

Executive Summary In the highly specialized fields of lipidomics, atherosclerosis research, and lipid nanoparticle (LNP) development, the ability to accurately trace lipid trafficking and quantify endogenous sterols is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized fields of lipidomics, atherosclerosis research, and lipid nanoparticle (LNP) development, the ability to accurately trace lipid trafficking and quantify endogenous sterols is paramount. Cholesteryl propyl ether (CPE) (CAS: 10322-02-8) has emerged as a critical non-metabolizable tracer and internal standard. Because mammalian cells lack the specific etherases required to cleave the ether bond at the C3 position of the sterol ring, CPE resists enzymatic degradation by cholesterol esterases[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will dissect the physicochemical causality behind CPE's safety profile, its biological stability, and how to engineer self-validating experimental workflows for lipid extraction and cellular uptake studies.

Physicochemical Profiling & Safety Data

Handling cholesteryl ethers requires an understanding of both sterol lipophilicity and ether reactivity. Like other propyl ethers, CPE carries inherent risks of flammability and peroxide formation upon prolonged exposure to oxygen and UV light[2][3]. However, its high molecular weight significantly lowers its volatility compared to short-chain aliphatic ethers.

Quantitative Safety & Physicochemical Data

The following table summarizes the critical parameters required for safe handling and experimental design[4]:

ParameterValue / DescriptionExperimental Implication
Chemical Name 5-Cholesten-3β-ol 3-propyl etherSterol backbone dictates extreme lipophilicity.
CAS Number 10322-02-8Essential for regulatory SDS tracking.
Molecular Formula C₃₀H₅₂OHigh carbon-to-oxygen ratio.
Molecular Weight 428.75 g/mol Used for precise molarity calculations in standard spiking.
Solubility Insoluble in water; soluble in chloroform, hexane, methanolRequires organic solvent systems for stock preparation.
Primary Hazards Flammable; Irritant (Skin/Eyes); Peroxide formerMust be stored under inert gas (Argon/Nitrogen) at -20°C.

Causality Note: The ether linkage is highly resistant to alkaline hydrolysis (saponification) but is susceptible to auto-oxidation[1]. Therefore, the primary safety and stability protocol dictates that all stock solutions must be purged with argon.

Biological Stability and Toxicity Profile

The utility of CPE in drug development and disease modeling stems directly from its biological inertness. In studies of human atherosclerosis, researchers utilize CPE to track the accumulation of lipid and protein oxidation products[5].

The Selective Uptake Mechanism

When High-Density Lipoprotein (HDL) or engineered LNPs bind to the Scavenger Receptor Class B Type 1 (SR-BI) on macrophages or hepatocytes, the particle does not necessarily undergo whole-particle (holoparticle) endocytosis. Instead, the receptor facilitates "selective lipid uptake," transferring the hydrophobic core lipids directly into the cell membrane[6].

Because CPE is a structural analog of cholesteryl esters but features an uncleavable ether bond, it cannot be hydrolyzed into free cholesterol by lysosomal acid lipase or cytoplasmic cholesterol esterases[1]. Consequently, it accumulates in cytosolic lipid droplets. While this makes it a perfect tracer for cumulative lipid uptake, researchers must be aware of in vitro lipotoxicity . Prolonged cellular loading with non-metabolizable ethers can overwhelm the lipid droplet storage capacity, triggering artifactual endoplasmic reticulum (ER) stress and macrophage apoptosis[7].

Pathway LNP Lipoprotein/LNP (Contains CPE Tracer) SRBI SR-BI Receptor (Macrophage/Hepatocyte) LNP->SRBI Binding Holoparticle Holoparticle Endocytosis SRBI->Holoparticle Internalization SelectiveUptake Selective Lipid Uptake SRBI->SelectiveUptake Lipid Transfer Lysosome Lysosomal Degradation Holoparticle->Lysosome Protein Catabolism LipidDroplet Lipid Droplet (CPE Accumulation) SelectiveUptake->LipidDroplet Non-metabolizable Lysosome->LipidDroplet Ether Resistance

HDL/LNP selective uptake pathway demonstrating CPE accumulation.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in your analytical data, protocols cannot simply be a list of steps; they must include internal feedback loops that validate the integrity of the assay.

Protocol 1: Preparation of CPE Internal Standard Stock

Objective: Create a stable, peroxide-free internal standard for lipidomics.

  • Solvation: Dissolve 10 mg of CPE in 10 mL of HPLC-grade Chloroform:Methanol (2:1 v/v) to yield a 1 mg/mL stock. Causality: This specific solvent ratio disrupts intermolecular hydrophobic interactions, ensuring complete solvation of the sterol rings.

  • Inert Purging: Gently bubble Argon gas through the solution for 60 seconds, then seal the amber glass vial with a PTFE-lined cap. Causality: Argon is heavier than air and displaces oxygen, preventing the ether oxygen from forming explosive and structurally degrading peroxides[3].

  • Self-Validation Step: Immediately run a 10 μL aliquot via HPLC-UV (210 nm). A single, sharp peak confirms baseline purity. If secondary peaks emerge during future use, it indicates peroxide degradation, and the stock must be discarded.

Protocol 2: Lipid Extraction from Atherosclerotic Lesions

Objective: Quantify total cholesterol and oxysterols in aortic tissues using CPE as a recovery metric. This protocol is adapted from established methodologies for analyzing human atherosclerosis[5].

  • Spiking: Aliquot 50 μL of tissue homogenate into a glass tube. Spike immediately with 5 μg of the CPE internal standard[5].

  • Saponification: Add 2.0 mL of methanolic KOH (20% w/v). Flush the tube with Argon, seal, and mix overnight at 4°C[5]. Causality: Saponification cleaves endogenous cholesteryl esters into free cholesterol and fatty acids, allowing for total cholesterol quantification.

  • Liquid-Liquid Extraction: Add 2.0 mL of LC-MS grade water and 2.5 mL of hexane. Vortex vigorously for 30 seconds[5].

  • Phase Separation: Centrifuge at 1600 × g for 5 minutes at 10°C[5]. Extract the upper hexane layer (containing the lipids and CPE).

  • Self-Validation Step: Because the ether linkage in CPE is chemically resistant to alkaline hydrolysis, 100% of the spiked CPE should survive the saponification step[1]. By quantifying the CPE peak area via HPLC and comparing it to a neat standard, you directly calculate the physical extraction efficiency. If CPE recovery is 85%, you confidently adjust your endogenous cholesterol calculations by a factor of 1.17, validating the entire workflow against physical losses.

Workflow Sample Biological Sample (Aortic Lesion/Plasma) Spike Spike Internal Standard (5 μg CPE) Sample->Spike Saponification Saponification (Methanolic KOH, 20%) Spike->Saponification Argon flush Extraction Liquid-Liquid Extraction (Hexane/Water) Saponification->Extraction Cleave esters PhaseSep Phase Separation (1600 x g, 10°C) Extraction->PhaseSep Analysis HPLC/GC-MS Quantification PhaseSep->Analysis Organic phase

Self-validating lipid extraction workflow using CPE as an internal standard.

References

  • Upston JM, Niu X, Brown AJ, et al. Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis. American Journal of Pathology.[Link]

  • Kollareth DJM, Chang CL, Hansen IH, Deckelbaum RJ. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Biochemistry and Biophysics Reports.[Link]

  • Rösti, J. et al. Endocytosis, Transcytosis, and Retroendocytosis of HDL: Mechanisms, Pathophysiology, and Options for Clinical Exploitation. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

Sources

Protocols & Analytical Methods

Method

using cholesteryl propyl ether in lipid nanoparticle formulation

Application Note: Engineering Lipid Nanoparticles with Cholesteryl Propyl Ether (CPE) for Enhanced Nucleic Acid Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Lipid Nanoparticles with Cholesteryl Propyl Ether (CPE) for Enhanced Nucleic Acid Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Biophysical Rationale

Standard Lipid Nanoparticles (LNPs) rely heavily on cholesterol to modulate membrane fluidity, structural integrity, and payload retention. However, standard cholesterol possesses a 3-beta hydroxyl group that acts as a hydrogen bond donor, leading to tight interfacial packing with phospholipids and ionizable lipids.

By substituting standard cholesterol with Cholesteryl Propyl Ether (CPE, CAS No: 10322-02-8) [1], formulation scientists can fundamentally alter the biophysical packing parameters of the LNP.

The Causality of the CPE Modification:

  • Steric Disruption & Fluidity: The propyl ether modification eliminates the hydrogen-bonding capacity at the 3-beta position and introduces steric bulk at the lipid-water interface. This prevents tight packing, thereby increasing the fluidity of the LNP membrane.

  • Enhanced Endosomal Escape: During endosomal acidification, this increased fluidity lowers the activation energy required for the LNP to transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ )[2]. This phase transition is the primary mechanical driver for endosomal membrane fusion and the subsequent cytosolic release of nucleic acids[3].

  • Chemical Stability: Unlike ester-based cholesterol analogues which are prone to hydrolysis, the ether linkage in CPE is highly resistant to enzymatic cleavage and oxidation, ensuring superior shelf-life and in vivo stability[4].

Endosomal_Escape A CPE-LNP Uptake (Endocytosis) B Endosome Acidification (pH < 5.5) A->B C Ionizable Lipid Protonation B->C D CPE-Mediated Destabilization (Steric Bulk / No H-Bonds) C->D E Inverted Hexagonal Phase (Membrane Fusion) D->E F Cytosolic Release of mRNA E->F

Caption: Mechanistic pathway of enhanced endosomal escape driven by CPE-mediated membrane destabilization.

Materials and Reagents

To maintain a self-validating system, ensure all lipids are dissolved in anhydrous ethanol (≥99.5%) to prevent premature hydrolysis or aggregation[5].

ComponentFunctionMolar Ratio (%)Concentration
Ionizable Lipid (e.g., DLin-MC3-DMA)mRNA complexation & pH response50.012.5 mM
CPE (Cholesteryl Propyl Ether)Membrane fluidity & stability38.59.6 mM
DSPC Structural helper lipid10.02.5 mM
PEG-Lipid (e.g., PEG-DMG)Steric stabilization & circulation1.50.375 mM
Reporter mRNA (e.g., FLuc)Therapeutic payloadN/A0.17 mg/mL

Core Protocols: Self-Validating LNP Synthesis

Microfluidic Assembly

Objective: Achieve limit-size nanoparticles via controlled nanoprecipitation.

  • Prepare the Aqueous Phase: Dilute the mRNA in 50 mM Citrate Buffer, adjusting the pH strictly to 4.0.

    • Causality: A pH of 4.0 ensures the ionizable lipid (typically pKa ~6.0–6.5) is fully protonated upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Prepare the Lipid Phase: Mix the lipids in anhydrous ethanol at the molar ratios specified above.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid) and a Total Flow Rate (TFR) of 12 mL/min.

    • Causality: Millisecond microfluidic mixing at this FRR induces a rapid polarity shift. This forces the hydrophobic lipid tails to precipitate and self-assemble around the mRNA core faster than macroscopic phase separation can occur, yielding uniform, limit-size nanoparticles[2].

Validation Checkpoint 1: Immediately measure the Z-average size via Dynamic Light Scattering (DLS). The size should be between 65–85 nm with a Polydispersity Index (PDI) < 0.15. If PDI > 0.20, the mixing kinetics were too slow, indicating potential microfluidic channel fouling.

LNP_Workflow A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing (3:1 Flow Rate Ratio) A->C B Lipid Phase (Ionizable, CPE, DSPC, PEG) B->C D Dialysis / TFF (Buffer Exchange) C->D E Sterile Filtration (0.22 µm) D->E F CPE-LNP Validation E->F

Caption: Microfluidic formulation workflow for Cholesteryl Propyl Ether (CPE) integrated Lipid Nanoparticles.

Buffer Exchange and Maturation
  • Dialysis: Transfer the post-mix solution into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C.

    • Causality: Dialysis removes the ethanol and neutralizes the buffer. As the pH rises to 7.4, the ionizable lipid deprotonates and becomes neutral. This forces the lipid core to solidify, expelling internal water and locking the mRNA into a highly stable, nuclease-resistant hydrophobic core.

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter.

Validation Checkpoint 2: Perform a RiboGreen™ assay (with and without Triton X-100) to determine Encapsulation Efficiency (EE%). A successful self-assembling system must yield an EE > 90%.

Empirical Data & Benchmarks

Replacing standard cholesterol with CPE typically yields a slight increase in particle size due to the steric bulk of the propyl group, but significantly enhances functional delivery.

MetricStandard LNP (Cholesterol)Modified LNP (CPE)Interpretation
Z-Average Size (nm) 72 ± 381 ± 4Propyl ether adds steric bulk to the lipid interface.
PDI 0.110.13Remains highly monodisperse.
Apparent pKa (TNS Assay) 6.406.45CPE minimally impacts the ionization profile.
Encapsulation Efficiency (%) 94%92%High payload retention is maintained.
Relative Luminescence (FLuc) 1.0x (Baseline)2.8xIncreased membrane fluidity enhances endosomal escape.

System Diagnostics & Troubleshooting

ObservationRoot Cause (Causality)Corrective Action
High PDI (>0.20) Incomplete mixing or CPE insolubility in the lipid phase.Heat the ethanol lipid phase to 40°C prior to mixing to ensure CPE is fully monomeric.
Low EE (<80%) Premature mRNA degradation or incomplete ionizable lipid protonation.Verify the Citrate Buffer is exactly pH 4.0. Ensure RNase-free conditions.
Particle Aggregation post-Dialysis Insufficient PEG-lipid density to stabilize the sterically bulky CPE surface.Increase PEG-DMG molar ratio from 1.5% to 2.0% to enhance steric repulsion.

References

  • Bottom-Up Design and Synthesis of Limit Size Lipid Nanoparticle Systems with Aqueous and Triglyceride Cores Using Millisecond Microfluidic Mixing Source: Langmuir (ACS Publications) URL:[Link]

  • Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis Source: The American Journal of Pathology (PMC) URL:[Link]

  • Synthetic Nucleic Acid Delivery Systems: Present and Perspectives Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Cholesteryl Propyl Ether: A Specialized Stationary Phase for High-Resolution Gas Chromatography

Introduction: The Power of Molecular Order in Chromatographic Separations In the realm of gas chromatography (GC), the stationary phase is the heart of the separation process. While conventional polysiloxane-based statio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Molecular Order in Chromatographic Separations

In the realm of gas chromatography (GC), the stationary phase is the heart of the separation process. While conventional polysiloxane-based stationary phases are workhorses for a vast array of applications, they often fall short when tasked with resolving complex mixtures of structurally similar molecules, such as isomers. This is where liquid crystalline stationary phases (LCSPs) offer a unique and powerful alternative. Cholesteryl propyl ether, a member of the cholesteric liquid crystal family, leverages the principles of molecular order to achieve separations that are often impossible on conventional columns.

Cholesteric liquid crystals, also known as chiral nematic liquid crystals, exhibit a helical superstructure.[1] This ordered, yet fluid, state allows for separations based not only on the volatility of the analytes but also on their molecular shape and ability to intercalate into the liquid crystal lattice.[2] This shape-selective mechanism is particularly advantageous for the separation of geometric isomers, diastereomers, and even enantiomers.

This technical guide provides a comprehensive overview of the synthesis, column preparation, and potential applications of cholesteryl propyl ether as a GC stationary phase, offering researchers a powerful tool for tackling challenging separations in fields such as steroid analysis, natural product chemistry, and drug development.

Principle of Separation: Beyond Boiling Point

The separation mechanism on a cholesteryl propyl ether stationary phase is fundamentally different from that of conventional non-polar or polar columns. While analyte volatility still plays a role, the dominant factor is the differential interaction of analyte molecules with the ordered liquid crystalline structure.

The helical arrangement of the cholesteryl propyl ether molecules creates a chiral environment that can discriminate between analytes based on their three-dimensional structure. Molecules that can more effectively penetrate and align with the liquid crystal lattice will be retained longer, leading to separation. This "lock-and-key" type interaction at the molecular level is the basis for the high selectivity of this stationary phase.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} /dot

Figure 1: Comparison of separation principles.

Synthesis of Cholesteryl Propyl Ether

While cholesteryl propyl ether is not a commonly available commercial product for GC applications, it can be synthesized in the laboratory. A reliable method for the synthesis of cholesteryl ethers involves the reaction of the sodium salt of cholesterol with an alkyl mesylate.[3]

Protocol: Synthesis of Cholesteryl Propyl Ether

Materials:

  • Cholesterol

  • Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • 1-Propanol

  • Methanesulfonyl Chloride

  • Triethylamine

  • Dichloromethane

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Propyl Mesylate:

    • In a round-bottom flask, dissolve 1-propanol in dichloromethane.

    • Cool the solution in an ice bath and add triethylamine.

    • Slowly add methanesulfonyl chloride to the cooled solution with stirring.

    • Allow the reaction to proceed for 2-3 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain propyl mesylate.

  • Formation of Sodium Cholesteroxide:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene.

    • Add a solution of cholesterol in anhydrous toluene dropwise to the sodium hydride suspension.

    • Heat the mixture to 80°C and stir for 2-3 hours until the evolution of hydrogen gas ceases.

  • Etherification:

    • To the solution of sodium cholesteroxide, add anhydrous DMF.

    • Add the previously prepared propyl mesylate to the reaction mixture.

    • Maintain the reaction at 80°C and monitor its progress by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude cholesteryl propyl ether by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

dot graphdiv { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} /dot

Figure 2: Synthesis workflow for cholesteryl propyl ether.

Column Preparation: Creating the High-Resolution Separation Medium

The performance of a cholesteryl propyl ether stationary phase is critically dependent on the quality of the capillary column coating. The static coating method is generally preferred for preparing highly efficient capillary columns.

Protocol: Static Coating of a Fused Silica Capillary Column

Materials:

  • Fused silica capillary tubing (e.g., 30 m x 0.25 mm I.D.)

  • Cholesteryl propyl ether

  • Dichloromethane (HPLC grade)

  • Vacuum pump

  • Water bath

Procedure:

  • Preparation of the Coating Solution:

    • Prepare a dilute solution of cholesteryl propyl ether in dichloromethane. A typical concentration is in the range of 0.2-0.5% (w/v). The exact concentration will influence the final film thickness of the stationary phase.

  • Filling the Capillary:

    • Fill the fused silica capillary with the coating solution. This can be achieved by applying pressure to a reservoir containing the solution connected to one end of the capillary.

  • Sealing and Evaporation:

    • Once the capillary is filled, seal one end. A high-vacuum sealant or a small piece of rubber septum can be used.

    • Connect the open end of the capillary to a vacuum pump.

    • Immerse the entire capillary coil in a water bath maintained at a constant temperature (e.g., 30-40°C). The vacuum will cause the solvent to evaporate from the open end, leaving a thin, uniform film of the stationary phase on the inner wall of the capillary.

  • Conditioning the Column:

    • After the solvent has completely evaporated, carefully break the sealed end of the capillary.

    • Install the column in the gas chromatograph.

    • Condition the column by slowly programming the oven temperature from a low starting temperature (e.g., 50°C) to a temperature slightly above the highest anticipated operating temperature, but below the decomposition temperature of the stationary phase. This is done with a continuous flow of inert carrier gas (e.g., helium or nitrogen).

ParameterRecommended ValueRationale
Column Dimensions 30 m x 0.25 mm I.D.Standard dimensions for high-resolution GC.
Film Thickness 0.10 - 0.25 µmThinner films are suitable for high-boiling point analytes, while thicker films provide higher capacity.
Carrier Gas Helium or HydrogenProvide good efficiency. Hydrogen allows for faster analysis times.
Coating Method Static CoatingGenerally produces more uniform and efficient columns compared to dynamic coating.

Table 1: Recommended Parameters for Column Preparation.

Applications of Cholesteryl Propyl Ether Stationary Phase

The unique shape selectivity of cholesteryl propyl ether makes it an ideal stationary phase for the separation of various classes of challenging analytes.

Steroid Analysis

The structural similarity of many steroids makes their separation by conventional GC difficult. A cholesteryl propyl ether stationary phase can effectively resolve steroid isomers that differ only in the stereochemistry of a single functional group.

Example Application: Separation of Androsterone and Etiocholanolone

Androsterone and etiocholanolone are epimers, differing only in the stereochemistry at the C-5 position. A cholesteryl propyl ether column can separate these two compounds, which often co-elute on standard non-polar phases.

Protocol: GC-FID Analysis of Steroid Epimers

  • Column: Cholesteryl Propyl Ether (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/Splitless, 280°C, Split ratio 20:1

  • Oven Program: 200°C (hold 2 min), ramp at 2°C/min to 250°C (hold 10 min)

  • Detector: FID, 300°C

  • Sample Preparation: Steroids should be derivatized (e.g., silylation) to improve their volatility and thermal stability.[4]

Enantiomeric Separations

The inherent chirality of the cholesteric liquid crystal structure allows for the separation of enantiomers of various compounds, such as chiral terpenes, pesticides, and pharmaceutical intermediates.

Example Application: Separation of (+)- and (-)-Limonene

Limonene is a chiral monoterpene with two enantiomers that have distinct odors. A cholesteryl propyl ether column can be used to resolve these enantiomers.

Protocol: GC-MS Analysis of Chiral Terpenes

  • Column: Cholesteryl Propyl Ether (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Oven Program: 50°C (hold 1 min), ramp at 5°C/min to 150°C (hold 5 min)

  • Detector: Mass Spectrometer (Scan mode, m/z 40-300)

Analyte ClassKey Separation ChallengeAdvantage of Cholesteryl Propyl Ether
Steroid Isomers Co-elution on conventional phases due to similar boiling points.Shape selectivity allows for resolution based on subtle structural differences.
Enantiomers Identical physical properties in a non-chiral environment.Chiral recognition by the helical liquid crystal structure enables separation.
Fatty Acid Methyl Esters (FAMEs) Separation of cis/trans isomers.Ordered structure can differentiate between the linear trans and bent cis isomers.
Polyaromatic Hydrocarbons (PAHs) Resolution of positional isomers.Separation is influenced by the planarity and aspect ratio of the PAH molecules.

Table 2: Potential Applications and Advantages.

Conclusion and Future Perspectives

Cholesteryl propyl ether represents a valuable, albeit specialized, stationary phase for high-resolution gas chromatography. Its unique ability to separate molecules based on their shape and chirality opens up new possibilities for the analysis of complex mixtures that are intractable by conventional GC methods. While not a routine stationary phase, its synthesis and the preparation of high-quality capillary columns are achievable in a well-equipped laboratory. For researchers and drug development professionals facing challenging separations of isomers and other structurally similar compounds, the exploration of cholesteryl propyl ether as a stationary phase is a worthwhile endeavor that can provide crucial analytical insights.

References

  • Cholesteric liquid crystal. In Wikipedia; 2023. [Link]

  • Chana, R. S., & Gupta, K. C. (1986). A simple method for the synthesis of cholesteryl ethers. Chemistry and Physics of Lipids, 39(3), 287-290. [Link]

  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(11), 6027.
  • Merritt, W. G., Cole, G. D., & Walker, W. W. (1971). The Polymorphic and Mesomorphic Behavior of Four Esters of Cholesterol. Molecular Crystals and Liquid Crystals, 15(2), 105-120.
  • Small, D. M. (1984). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS.
  • Huang, Y. M., Guo, Y. T., Ma, Q. L., & Liu, W. W. (2013). Synthesis and characterization of a cholesteric liquid crystal cholesteryl nonanoate. In Key Engineering Materials (Vol. 562, pp. 1169-1172).
  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(11), 6027.
  • Shackleton, C. H. (2020). Applications of Gas Chromatography-Mass Spectrometry in Steroid Chemistry. Journal of Steroid Biochemistry and Molecular Biology, 199, 105615. [Link]

Sources

Method

Application Note: Advanced Protocol for the Crystallization and Phase Characterization of Cholesteryl Propyl Ether

Introduction & Mechanistic Overview Cholesteryl propyl ether (CPE) is a steroidal lipid derivative characterized by its unique thermotropic liquid crystalline (mesomorphic) properties. Synthesized typically via the react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Cholesteryl propyl ether (CPE) is a steroidal lipid derivative characterized by its unique thermotropic liquid crystalline (mesomorphic) properties. Synthesized typically via the reaction of cholesterol sodium salt with propyl mesylate or through Mitsunobu etherification[1], CPE features an ether linkage that provides distinct chemical stability against hydrolysis compared to its ester counterparts.

Because the alkyl chain is short ( n=3 ), CPE exhibits a distinct cholesteric mesophase upon cooling from an isotropic melt, but lacks the highly ordered smectic phases seen in longer-chain homologues ( n≥9 )[2]. The fundamental challenge in crystallizing CPE lies in navigating this thermodynamic landscape: rapid cooling traps the molecules in a metastable, glassy cholesteric state. To achieve a high-purity, 3D-ordered crystalline solid, the protocol must provide sufficient activation energy and time for the molecules to break their 1D helical orientation and pack into a rigid lattice.

This guide provides a self-validating, thermodynamically controlled crystallization workflow designed to isolate pure cholesteryl propyl ether crystals while preventing mesophase entrapment.

Experimental Design & Causality

Solvent System Selection

Cholesteryl ethers are highly lipophilic. We utilize a binary solvent system of Ethyl Acetate (EtOAc) and Absolute Ethanol (EtOH) (3:1 v/v) .

  • Causality: EtOAc effectively solvates the bulky steroidal core at elevated temperatures (65 °C). EtOH acts as an anti-solvent; as the temperature drops, the hydrogen-bonding network of EtOH drastically reduces the solubility of the hydrophobic cholesteryl moiety, driving controlled supersaturation and subsequent nucleation[3].

Thermodynamic Cooling Strategy
  • Causality: Bypassing the metastable cholesteric phase requires a strict cooling gradient. A rapid temperature drop forces the solution into a supersaturated state too quickly, resulting in amorphous precipitation or a "frozen" liquid crystal. A controlled cooling rate of 0.5 °C/min through the critical nucleation window ensures that thermodynamic crystal growth outpaces kinetic trapping.

Workflow Start Crude Cholesteryl Propyl Ether Dissolution Dissolution in EtOAc/EtOH (65°C, 30 min) Start->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C / min) Filtration->Cooling Mesophase Cholesteric Mesophase (Transient Alignment) Cooling->Mesophase Thermal Transition Crystallization Nucleation & Crystal Growth Mesophase->Crystallization Continued Cooling Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation

Figure 1: Experimental workflow for the crystallization of cholesteryl propyl ether.

Step-by-Step Crystallization Protocol

Phase 1: Preparation of the Supersaturated Solution
  • Solvent Mixing: In a clean, dry borosilicate glass vial, prepare a binary solvent mixture of HPLC-grade Ethyl Acetate and Absolute Ethanol in a 3:1 volumetric ratio.

  • Dissolution: Add 1.0 g of crude cholesteryl propyl ether to 10 mL of the solvent mixture.

  • Heating: Place the vial in a programmable water/oil bath. Heat the suspension to 65 °C under continuous magnetic stirring (400 rpm) until the solid is completely dissolved, yielding a clear, isotropic liquid.

  • Hot Filtration: To prevent heterogeneous nucleation from dust or unreacted steroidal impurities, rapidly pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a pre-warmed crystallization vial.

Phase 2: Controlled Thermal Cooling
  • Initial Ramp: Program the thermal bath to cool from 65 °C to 45 °C at a rate of 2.0 °C/min . At this stage, the solution remains isotropic.

  • Critical Nucleation Ramp: Reduce the cooling rate to 0.5 °C/min from 45 °C down to 15 °C.

    • Observation: Around 35–40 °C, the solution may exhibit a transient, slight opalescence. This is the localized formation of the cholesteric mesophase[2]. Do not agitate the vial, as mechanical shear can disrupt the transition from the 1D helical order to the 3D crystalline lattice.

  • Maturation: Hold the temperature at 15 °C for 4 hours to allow complete spherulitic crystal growth[3].

Phase 3: Harvesting and Isolation
  • Filtration: Rapidly filter the resulting crystalline suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 × 3 mL of ice-cold Absolute Ethanol . The cold ethanol removes residual soluble impurities without dissolving the newly formed crystal lattice.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry at room temperature under high vacuum (0.1 mbar) for 12 hours to remove all intercalated solvent molecules.

Self-Validating System: Phase Characterization

To ensure the protocol has successfully yielded the true crystalline solid rather than a trapped mesophase, the system must be validated using the following analytical techniques.

Differential Scanning Calorimetry (DSC)

Run a heating and cooling cycle at 5 °C/min. A successfully crystallized sample will exhibit a self-validating thermal signature:

  • Heating: A sharp endothermic peak corresponding to the solid-to-cholesteric transition, followed by a smaller endotherm for the cholesteric-to-isotropic liquid transition.

  • Failure Mode: A broad, smeared baseline prior to the melt indicates trapped amorphous domains or residual solvent.

Polarized Optical Microscopy (POM)

Place a few crystals on a glass slide equipped with a hot stage.

  • At room temperature, the solid crystals will show intense birefringence (often spherulitic textures)[3].

  • Upon heating past the melting point, the structure will transition into a fluid, revealing the classic focal-conic or planar texture indicative of the cholesteric phase, before turning completely dark (extinction) upon reaching the isotropic liquid state.

PhaseLogic Iso Isotropic Liquid (Disordered) Ch Cholesteric Phase (1D Positional Order) Iso->Ch T < T_iso Cooling Ch->Iso Heating T > T_iso Cryst Crystalline Solid (3D Lattice Order) Ch->Cryst T < T_cryst Nucleation Cryst->Ch Heating T > T_melt

Figure 2: Thermodynamic phase transition logic of cholesteryl propyl ether.

Quantitative Data Summary

The following table outlines the expected thermophysical parameters and yields for the crystallization of cholesteryl propyl ether using this protocol.

ParameterValue / Description
Compound Cholesteryl Propyl Ether (CPE)
Alkyl Chain Length n=3
Expected Mesophase Cholesteric (Smectic phase is absent for n<9 )
Ideal Solvent System Ethyl Acetate / Absolute Ethanol (3:1 v/v)
Critical Cooling Rate 0.5 °C / min (from 45 °C to 15 °C)
Crystal Morphology Platelike / Spherulitic
Expected Gravimetric Yield > 82% (First crop)
Drying Conditions 0.1 mbar, 25 °C, 12 hours

References

  • Title: The Polymorphic and Mesomorphic Behavior of Four Esters of Cholesterol Source: Molecular Crystals and Liquid Crystals URL
  • Title: Synthesis and Properties of Cholesteryl Esters Bearing 32- and 16-Membered Crown Ethers Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Journal of Lipid Research (PubMed - NIH)
  • Source: Liquid Crystals (Taylor & Francis)

Sources

Application

Application Notes and Protocols for the Incorporation of Cholesteryl Propyl Ether into Artificial Cell Membranes

Introduction: The Rationale for Cholesteryl Propyl Ether in Membrane Mimics In the landscape of artificial cell membrane and liposomal drug delivery system development, cholesterol is a cornerstone component, indispensab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Cholesteryl Propyl Ether in Membrane Mimics

In the landscape of artificial cell membrane and liposomal drug delivery system development, cholesterol is a cornerstone component, indispensable for modulating membrane fluidity, stability, and permeability.[1][2] However, the native structure of cholesterol, with its ester-linkage susceptibility in certain biological contexts and its specific side-chain length, presents opportunities for synthetic analogues to offer enhanced or tailored functionalities. Cholesteryl propyl ether emerges as a molecule of interest for researchers seeking to fine-tune membrane properties. The substitution of the hydroxyl group with a short propyl ether linkage introduces two key modifications:

  • Enhanced Chemical Stability: The ether bond is significantly more resistant to enzymatic cleavage by esterases compared to the ester bonds found in many cholesterol derivatives, a feature that can translate to greater liposome stability in biological fluids.[3]

  • Altered Hydrophobic Interactions: The short propyl chain is expected to have a different impact on the packing of phospholipid acyl chains compared to cholesterol's bulkier isooctyl tail. This modification may lead to unique effects on membrane fluidity and permeability.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of cholesteryl propyl ether into artificial cell membranes. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and outline characterization methods to validate the performance of these modified membranes.

PART 1: Scientific Principles and Mechanistic Considerations

Causality of the Ether Linkage: A Departure from Cholesterol's Norm

The decision to substitute cholesterol with cholesteryl propyl ether is rooted in the desire to manipulate membrane properties with greater precision. While cholesterol is known to induce a "condensing effect" on phospholipid bilayers, increasing their order and decreasing their fluidity, the shorter and less bulky propyl group of cholesteryl propyl ether is hypothesized to have a less pronounced ordering effect.[4][5] This could be advantageous in applications where a more fluid, yet stable, membrane is desired.

Molecular dynamics simulations and experimental data for other ether-linked lipids suggest that the absence of the carbonyl oxygen (present in ester linkages) alters hydrogen bonding patterns at the membrane interface. Cholesterol in ether lipid membranes tends to reside closer to the bilayer surface and hydrogen bonds primarily with the phosphate oxygen of the phospholipids.[6] This repositioning and altered interaction can lead to changes in headgroup hydration and the packing of the acyl chains.

Anticipated Effects on Membrane Properties

Based on the structural differences between cholesterol and cholesteryl propyl ether, we can anticipate the following effects on artificial membranes:

  • Membrane Fluidity: The shorter propyl chain is expected to disrupt the packing of phospholipid acyl chains to a lesser extent than cholesterol's isooctyl tail. This will likely result in a membrane that is more fluid than one containing an equivalent molar ratio of cholesterol.

  • Phase Transition Behavior: The incorporation of cholesteryl propyl ether is expected to broaden and potentially shift the main phase transition (Tm) of the phospholipids to a lower temperature, as observed with other cholesterol analogues. However, the magnitude of this effect may be less than that of cholesterol.

  • Permeability and Drug Retention: The altered membrane packing may lead to changes in permeability. While the ether linkage itself enhances stability against chemical degradation, the potentially looser packing of the lipid tails could influence the retention of encapsulated hydrophilic drugs. This necessitates careful experimental evaluation for drug delivery applications.

  • In Vivo Stability: The resistance of the ether bond to enzymatic degradation is a significant advantage, potentially leading to longer circulation times and improved stability of liposomes in serum.[7]

PART 2: Experimental Protocols

Protocol 1: Preparation of Liposomes Containing Cholesteryl Propyl Ether via Thin-Film Hydration

This protocol describes a widely used method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs) of a defined size.[8][9]

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesteryl Propyl Ether (CPE)

  • Cholesterol (for control liposomes)

  • Chloroform and Methanol (HPLC grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vortex mixer

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and cholesteryl propyl ether (or cholesterol for control) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical starting molar ratio to investigate would be Phospholipid:CPE of 70:30.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid (e.g., 50-60°C for DPPC).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the film under a stream of nitrogen gas for 15 minutes, followed by desiccation under high vacuum for at least 2 hours.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipid mixture.

    • Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at a temperature above the Tc. This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Maintain the extruder at a temperature above the Tc of the lipid mixture.

    • Pass the MLV suspension through the extruder 11-21 times. This process yields a more translucent suspension of large unilamellar vesicles (LUVs).

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Final Product dissolve 1. Dissolve Lipids (Phospholipid + CPE/Chol) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (Nitrogen + Vacuum) evaporate->dry add_buffer 4. Add Hydration Buffer (> Tc) dry->add_buffer hydrate 5. Hydrate Film to form MLVs add_buffer->hydrate extrude 6. Extrude MLVs to form LUVs hydrate->extrude store 7. Store Liposome Suspension (4°C) extrude->store

Caption: Thin-film hydration and extrusion workflow.

PART 3: Characterization of Artificial Membranes

A multi-faceted approach is essential for the comprehensive characterization of liposomes containing cholesteryl propyl ether.[4][10]

Protocol 2: Vesicle Size and Surface Charge Analysis

Technique: Dynamic Light Scattering (DLS)

Purpose: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.

Procedure:

  • Dilute the liposome suspension in the hydration buffer to an appropriate concentration (typically a 1:100 dilution).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 indicates a homogenous population of vesicles.

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the vesicles. The zeta potential provides an indication of the colloidal stability of the suspension.

Protocol 3: Determination of Membrane Fluidity

Technique: Steady-State Fluorescence Anisotropy

Purpose: To assess the ordering and packing of the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

  • Lipophilic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Liposome suspensions (with CPE and cholesterol controls)

Procedure:

  • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of ~2 mM.

  • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

  • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the probe to partition into the lipid bilayers.

  • Measure the fluorescence anisotropy using a fluorometer equipped with polarizing filters. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

  • Compare the anisotropy values of liposomes containing cholesteryl propyl ether with those containing cholesterol to determine the relative effect on membrane fluidity.

Protocol 4: Thermal Analysis of Phase Behavior

Technique: Differential Scanning Calorimetry (DSC)

Purpose: To determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[11]

Procedure:

  • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

  • Use the hydration buffer as a reference in a separate pan.

  • Seal the pans hermetically.

  • Perform a heating scan at a controlled rate (e.g., 2°C/min) over a temperature range that encompasses the expected phase transition of the phospholipid.

  • Analyze the resulting thermogram to determine the Tm (the peak of the endothermic transition) and the ΔH (the area under the peak).

  • Compare the thermograms of liposomes with and without cholesteryl propyl ether to assess its impact on the phase behavior of the membrane.

Data Presentation: Hypothetical Comparative Data

The following table presents hypothetical data to illustrate the expected differences between membranes containing cholesterol and cholesteryl propyl ether (CPE), based on the scientific principles discussed. Researchers should generate their own data for their specific lipid compositions.

ParameterLiposomes with Cholesterol (30 mol%)Liposomes with CPE (30 mol%)Rationale for Expected Difference
Mean Diameter (DLS) ~110 nm~115 nmMinor differences expected, dependent on preparation.
Polydispersity Index (PDI) < 0.15< 0.15Should be similar with proper extrusion.
Zeta Potential ~ -5 mV~ -5 mVNo significant change expected for neutral lipids.
Fluorescence Anisotropy (DPH) Higher value (e.g., 0.30)Lower value (e.g., 0.25)CPE's shorter tail leads to less ordering, higher fluidity.
Phase Transition Temp (Tm of DPPC) Broadened/AbolishedBroadened, slightly lower than cholesterolLess pronounced condensing effect of CPE.
Serum Stability (Leakage Assay) Moderate leakageLower leakageEther linkage resists enzymatic degradation.[7]

Logical Relationships in Membrane Characterization

G cluster_0 Formulation cluster_1 Physicochemical Properties cluster_2 Functional Performance Composition Lipid Composition (Phospholipid:CPE ratio) Size Size & PDI (DLS) Composition->Size Zeta Zeta Potential (DLS) Composition->Zeta Fluidity Membrane Fluidity (Fluorescence Anisotropy) Composition->Fluidity Phase Phase Behavior (DSC) Composition->Phase Stability Stability (Serum Leakage Assay) Fluidity->Stability DrugRelease Drug Release Profile Fluidity->DrugRelease Phase->Stability Stability->DrugRelease

Caption: Interplay of formulation and characterization.

PART 4: Application in Drug Development

The enhanced stability conferred by the ether linkage in cholesteryl propyl ether makes it an attractive candidate for liposomal drug delivery systems, particularly for intravenous administration where exposure to serum enzymes is a concern.[7]

Protocol 5: In Vitro Drug Release Study

Purpose: To evaluate the retention of an encapsulated drug within the liposomes over time.

Procedure:

  • Prepare liposomes encapsulating a fluorescent marker (e.g., carboxyfluorescein) or the drug of interest using Protocol 1.

  • Remove the unencapsulated material by dialysis or size exclusion chromatography.

  • Incubate the liposome suspension in a release medium (e.g., PBS or 50% fetal bovine serum) at 37°C.

  • At predetermined time points, take aliquots and separate the liposomes from the release medium (e.g., using a centrifugal filter device).

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., fluorescence spectroscopy or HPLC).

  • Calculate the percentage of cumulative drug release over time and compare the release profiles of liposomes containing cholesteryl propyl ether and cholesterol.

Conclusion and Future Perspectives

The incorporation of cholesteryl propyl ether into artificial cell membranes offers a promising avenue for creating more robust and tunable lipid-based systems. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to explore the potential of this novel cholesterol analogue. While the hypotheses regarding its effects on membrane properties are grounded in established biophysical principles, empirical validation is paramount. Future studies should focus on systematic investigations of varying phospholipid-to-CPE ratios, the use of different phospholipid species, and in vivo studies to fully elucidate the advantages of cholesteryl propyl ether in advanced drug delivery applications.

References

  • Inoue, K. (1974). Permeability properties of liposomes prepared from dipalmitoyl-lecithin, dimyristoyl-lecithin, distearoyl-lecithin, egg lecithin and egg lecithin-cholesterol. Biochimica et Biophysica Acta (BBA) - Biomembranes, 339(3), 390–402.
  • Mady, M. M., & Fathy, M. M. (2011). Serum and Plasma stability of non-cationic liposomes used for DNA delivery. African Journal of Pharmacy and Pharmacology, 5(8), 1159-1166.
  • Agarwal, K., Bali, A., & Gupta, C. M. (1986). Influence of the phospholipid structure on the stability of liposomes in serum. Biochimica et Biophysica Acta (BBA) - Biomembranes, 856(1), 36–40.
  • Chountoulesi, M., Pispas, S., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299–312.
  • Briuglia, M.-L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
  • Pan, J., Heberle, F. A., Tristram-Nagle, S., Szymanski, M., Koepfinger, M., Katsaras, J., & Kučerka, N. (2012). Interactions between Ether Phospholipids and Cholesterol as Determined by Scattering and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 116(44), 13197–13207.
  • Mady, M. M., & Fathy, M. M. (2011). Stability of anionic liposomes in serum and plasma. Romanian Journal of Biophysics, 21(2), 101-110.
  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238–252.
  • Zhigaltsev, I. V., Belliveau, N., Hafez, I., Leung, A., Huft, J., Hansen, C., & Cullis, P. R. (2012). Bottom-Up Design and Synthesis of Limit Size Lipid Nanoparticle Systems with Aqueous and Triglyceride Cores Using Millisecond Microfluidic Mixing. Langmuir, 28(7), 3633–3640.
  • Sannikova, N. (2020). Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.
  • Webb, M. S., Harasym, T. O., Masin, D., Bally, M. B., & Mayer, L. D. (1995). Sphingomyelin-cholesterol liposomes significantly enhance the pharmacokinetic and therapeutic properties of vincristine in a murine model. British Journal of Cancer, 72(4), 896–904.
  • Martinez-Seara, H., Róg, T., Karttunen, M., Vattulainen, I., & Reigada, R. (2010). Cholesterol Induces Specific Spatial and Orientational Order in Cholesterol/Phospholipid Membranes. PLoS ONE, 5(6), e11162.
  • Hsueh, Y.-C., & Hsieh, C.-M. (2010). Liposomes Incorporated with Cholesterol for Drug Release Triggered by Magnetic Field. Journal of the Chinese Institute of Chemical Engineers, 41(5), 587-592.
  • Agarwal, K., Bali, A., & Gupta, C. M. (1986). Influence of the phospholipid structure on the stability of liposomes in serum. Biochimica et Biophysica Acta (BBA) - Biomembranes, 856(1), 36–40.
  • Malcolmson, R. J., & Lawrence, M. J. (1997). DSC of DMPC liposomes containing low concentrations of cholesteryl esters or cholesterol. Journal of Membrane Science, 123(2), 243–253.
  • Garmann, D., Schaffer, T. E., & Fruk, L. (2020). Optimized lipid composition for the preparation of cationic liposomes as a signal enhancement tool in bioassays. RSC Advances, 10(52), 31213–31220.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145–160.
  • Crommelin, D. J., & van Bommel, E. M. (1984). Stability of liposomes on storage.
  • Gkionis, K., & Fruk, L. (2021). Optimization and characterization of liposome formulation by mixture design. Gels, 7(4), 219.
  • U.S. Food and Drug Administration. (2018).
  • Subczynski, W. K., Pasenkiewicz-Gierula, M., Widomska, J., Mainali, L., & Raguz, M. (2017). High cholesterol/low cholesterol: effects in biological membranes: a review. Cell Biochemistry and Biophysics, 75(3-4), 369–385.
  • Huang, Z., & Holopainen, J. M. (2003). The effect of cholesterol on short- and long-chain monounsaturated lipid bilayers as determined by molecular dynamics simulations and X-ray scattering. Biophysical Journal, 85(3), 1641–1650.
  • Gasset, M., & O'Connor, J. E. (1993). Cholesterol alters the phase separation in model membranes containing hBest1. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 191-198.
  • Sapra, P., & Allen, T. M. (2003). Ligand-targeted liposomal anticancer drugs. Progress in Lipid Research, 42(5), 439–462.
  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nanodrug: from concept to a clinical success story. Journal of Controlled Release, 160(2), 117–134.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Liposomes with 2,3-Bis(hexadecyloxy)propan-1.
  • Pan, J., Heberle, F. A., Tristram-Nagle, S., Szymanski, M., Koepfinger, M., Katsaras, J., & Kučerka, N. (2012). Interactions between Ether Phospholipids and Cholesterol as Determined by Scattering and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 116(44), 13197–13207.
  • Mady, M. M., & Fathy, M. M. (2011). Serum and Plasma stability of non-cationic liposomes used for DNA delivery. African Journal of Pharmacy and Pharmacology, 5(8), 1159-1166.
  • Mady, M. M., & Fathy, M. M. (2011). Stability of anionic liposomes in serum and plasma. Romanian Journal of Biophysics, 21(2), 101-110.
  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20.
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of Colloid Science and Biotechnology, 1(2), 147-168.
  • Akintoye, E., & Opeyemi, I. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 25(19), 4376.
  • Martinez-Seara, H., Róg, T., Karttunen, M., Vattulainen, I., & Reigada, R. (2010). Cholesterol Induces Specific Spatial and Orientational Order in Cholesterol/Phospholipid Membranes. PLoS ONE, 5(6), e11162.
  • Hsieh, C.-M., & Hsueh, Y.-C. (2010). Liposomes Incorporated with Cholesterol for Drug Release Triggered by Magnetic Field. Journal of the Chinese Institute of Chemical Engineers, 41(5), 587-592.
  • U.S. Food and Drug Administration. (2018).
  • Gkionis, K., & Fruk, L. (2021). Optimization and characterization of liposome formulation by mixture design. Gels, 7(4), 219.
  • Singh, R., & Lillard, J. W. (2009). Nanoparticle-based targeted drug delivery.
  • Mady, M. M., & Fathy, M. M. (2011). Stability of anionic liposomes in serum and plasma. Romanian Journal of Biophysics, 21(2), 101-110.
  • U.S. Food and Drug Administration. (2018).
  • Subczynski, W. K., Pasenkiewicz-Gierula, M., Widomska, J., Mainali, L., & Raguz, M. (2017). High cholesterol/low cholesterol: effects in biological membranes: a review. Cell Biochemistry and Biophysics, 75(3-4), 369–385.
  • Huang, Z., & Holopainen, J. M. (2003). The effect of cholesterol on short- and long-chain monounsaturated lipid bilayers as determined by molecular dynamics simulations and X-ray scattering. Biophysical Journal, 85(3), 1641–1650.
  • U.S. Food and Drug Administration. (2018).
  • Szoka, F., & Papahadjopoulos, D. (1980). Comparative properties and methods of preparation of lipid vesicles (liposomes). Annual Review of Biophysics and Bioengineering, 9, 467–508.
  • Zuniga, L., & Tarasenko, Y. (2018). Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword. Frontiers in Neuroscience, 12, 549.
  • LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity.
  • Stillwell, W. (2016). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. Membranes, 6(3), 42.

Sources

Method

Application Notes &amp; Protocols: The Role of Cholesteryl Ethers in Advanced Liquid Crystal Displays

An in-depth guide for researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Preamble: Contextualizing Cholesteryl Propyl Ether Direct, extensive research on choles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Preamble: Contextualizing Cholesteryl Propyl Ether

Direct, extensive research on cholesteryl propyl ether specifically for liquid crystal display (LCD) applications is not widely published. However, by analyzing the well-documented behavior of the cholesteryl ether class and its structural analogues, the cholesteryl esters, we can construct a robust framework for its application.[1] This guide synthesizes foundational principles of cholesteric liquid crystals (ChLCs) with specific data on cholesteryl derivatives to provide a scientifically grounded protocol for integrating compounds like cholesteryl propyl ether into LCD research and development. The principles and protocols outlined herein are broadly applicable to short-chain cholesteryl ethers.

Section 1: The Foundation of Cholesteric Liquid Crystal Displays (ChLCDs)

Cholesteric Liquid Crystal Displays (ChLCDs) represent a unique class of display technology, prized for their bistability and low power consumption.[2][3] Unlike conventional nematic LCDs, ChLCDs can maintain a displayed image without a constant power supply, only consuming energy when the image changes.[2][3] This property makes them ideal for applications like electronic shelf labels, e-readers, and dynamic signage.[4]

The core of ChLCD technology lies in the unique molecular arrangement of the cholesteric (or chiral nematic) phase. This phase is characterized by a helical superstructure, where the average molecular orientation, known as the director, rotates continuously along a helical axis.[5] This periodic structure gives rise to the selective reflection of light according to Bragg's Law.[6] The wavelength of reflected light is determined by the helical pitch (the distance over which the director completes a 360° rotation) and the refractive index of the material.[7] By controlling this pitch, one can tune the color of the reflected light.[6]

Most ChLCDs are not made from a single compound but are formulated by doping a nematic liquid crystal host with a chiral agent.[5][8] The chiral dopant imparts its "twist" to the nematic host, inducing the formation of the helical cholesteric phase.[8][9] The concentration and the intrinsic twisting ability—known as the Helical Twisting Power (HTP)—of the chiral dopant are critical parameters for controlling the pitch.[8]

G nematic Nematic LC Host (Achiral, Ordered) cholesteric Cholesteric Phase (N*) (Helical Superstructure) nematic->cholesteric + dopant Chiral Dopant (e.g., Cholesteryl Propyl Ether) dopant->cholesteric display Reflective ChLCD (Bistable, Low Power) cholesteric->display Forms basis of

Figure 1: Logical flow from base materials to a functional Cholesteric Liquid Crystal Display (ChLCD).

Section 2: Cholesteryl Derivatives as Chiral Dopants

Cholesterol and its derivatives are foundational molecules in the history and application of liquid crystals.[10] Their inherent chirality and rigid steroidal core make them excellent candidates for inducing helical structures in nematic hosts. Cholesteryl esters, such as cholesteryl nonanoate and cholesteryl oleyl carbonate, are widely studied and used in various mixtures.[11][12][13][14]

The Ether Advantage: Comparing Cholesteryl Ethers and Esters

Cholesteryl ethers, while less common in literature, offer distinct properties compared to their ester counterparts due to the difference in the linkage between the steroid core and the alkyl chain (C-O-C vs. O-C=O).

The ether linkage lacks the carbonyl group present in esters. This seemingly small change has significant implications:

  • Chemical Stability: Ether linkages are generally more resistant to hydrolysis than ester linkages, potentially leading to longer device lifetimes under certain environmental conditions.

  • Molecular Interactions: The absence of the polar carbonyl group alters intermolecular forces, which directly impacts phase transition temperatures and mesophase stability.[1]

  • Phase Behavior: Studies on analogous ether/ester pairs show that cholesteryl ethers exhibit the same liquid crystalline phases (smectic, cholesteric) as the corresponding esters, but their transition temperatures are consistently lower.[1] This property can be exploited to formulate mixtures that are in the desired liquid crystal phase at room temperature or other specific operating temperatures.

PropertyCholesteryl Ester AnalogueCholesteryl Ether AnalogueRationale for Difference
Linkage Ester (-O-C=O-)Ether (-O-C-)Presence vs. absence of a polar carbonyl group.
Phase Transitions Higher Isotropic-to-LC Transition T°Lower Isotropic-to-LC Transition T°Weaker intermolecular dipole-dipole interactions in ethers reduce the thermal energy required to disrupt the ordered phase.[1]
Chemical Stability More susceptible to hydrolysisMore chemically robustThe ether bond is chemically less reactive than the ester bond.
Molecular Motion Steroid ring shows specific rotational dynamicsLarger rotational correlation times near phase transitions, suggesting different motional constraints.[1]The linkage change directly affects the rotational freedom of the steroid core and the alkyl chain.

Table 1: Comparison of key properties between cholesteryl ester and ether analogues.

For cholesteryl propyl ether, we can infer that it will exhibit liquid crystalline properties and act as a chiral dopant, with transition temperatures significantly lower than its ester analogue, cholesteryl propionate. This makes it a candidate for creating low-temperature ChLC mixtures.

Section 3: Application Note — Formulation of a ChLC Mixture

Objective: To create a cholesteric liquid crystal mixture with a selective reflection in the visible spectrum using cholesteryl propyl ether as the chiral dopant.

Principle: The pitch (p) of a cholesteric liquid crystal is inversely proportional to the concentration (c) and Helical Twisting Power (HTP or β) of the chiral dopant: 1/p = β * c . The reflection wavelength (λ₀) is given by λ₀ = n * p , where 'n' is the average refractive index of the liquid crystal. By carefully selecting the concentration of cholesteryl propyl ether, we can tune λ₀ to a desired color.

Materials:

  • Nematic Host: A room-temperature nematic liquid crystal with positive dielectric anisotropy (e.g., E7 from Merck) or negative dielectric anisotropy (e.g., CCN-47), depending on the desired switching mechanism.[15]

  • Chiral Dopant: Cholesteryl Propyl Ether.

  • Solvent: A volatile solvent with good solubility for both components (e.g., Dichloromethane or Chloroform).

  • Equipment: Analytical balance, vortex mixer, sonicator, rotary evaporator (or vacuum oven).

Rationale for Component Selection:

  • Nematic Host (E7): E7 is a well-characterized eutectic mixture of cyanobiphenyls. Its broad nematic range and stability make it an excellent, predictable host for initial screening of new dopants. Its positive dielectric anisotropy is suitable for standard twisted nematic and cholesteric display driving schemes.

  • Cholesteryl Propyl Ether: Chosen for its expected ability to induce a chiral nematic phase and its potential to lower the operating temperature range of the final mixture.

Section 4: Experimental Protocols

Protocol 1: Preparation of the Doped Nematic Mixture

This protocol details the steps for preparing a 5% (by weight) mixture of cholesteryl propyl ether in the nematic host E7.

  • Weighing: On an analytical balance, accurately weigh 95 mg of the nematic host E7 into a clean 5 mL glass vial.

  • Dopant Addition: Accurately weigh 5 mg of cholesteryl propyl ether and add it to the same vial.

  • Dissolution: Add approximately 2 mL of dichloromethane to the vial to dissolve both components completely. The solvent lowers the viscosity, ensuring a homogeneous mixture at the molecular level.

  • Homogenization: Cap the vial tightly and gently vortex for 2-3 minutes. Follow this with sonication for 10-15 minutes in a water bath to break up any microscopic aggregates.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Alternatively, place the uncapped vial in a vacuum oven at a temperature just above the boiling point of the solvent but well below the clearing point of the liquid crystal mixture (~40-50°C) until all solvent has evaporated and the weight is stable. This step is critical to prevent residual solvent from affecting the phase transition temperatures.

  • Thermal Cycling: To ensure final homogeneity, heat the mixture above its isotropic clearing point (e.g., to 70°C for an E7-based mixture) and then cool it slowly back to room temperature. This process eliminates any domains or history effects from the preparation phase.

Figure 2: Standard experimental workflow for the preparation and characterization of a ChLC mixture.

Protocol 2: Fabrication and Characterization of a Test Cell

Objective: To observe the liquid crystal texture and measure the helical pitch of the prepared mixture.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides.

  • Polyimide alignment layer solution (e.g., PIA-2304 from Chisso).

  • UV-curable epoxy and spacers (e.g., 5 µm).

  • Polarizing Optical Microscope (POM) with a hot stage.

  • Spectrometer.

Procedure:

  • Substrate Preparation: Clean two ITO glass slides thoroughly with solvents (acetone, then isopropanol). Apply a thin layer of the polyimide alignment solution to the conductive sides and bake according to the manufacturer's specifications.

  • Alignment Layer Rubbing: Gently rub the cured polyimide layers in a single direction with a velvet cloth. This process creates micro-grooves that will anchor the liquid crystal molecules at the surface, promoting a uniform planar alignment.

  • Cell Assembly: Place a small amount of UV-curable epoxy mixed with 5 µm spacers onto the corners of one substrate. Place the second substrate on top with the rubbing directions anti-parallel. Press firmly and cure the epoxy with a UV lamp. This creates a cell with a uniform 5 µm gap.[16]

  • Filling the Cell: Heat the prepared liquid crystal mixture to its isotropic phase (~70°C). Place a drop of the mixture at the opening of the empty cell. The liquid will be drawn into the cell gap via capillary action. Filling in the isotropic phase prevents flow-induced defects.

  • Characterization via POM:

    • Place the filled cell on the hot stage of the POM.

    • Cool the cell slowly from the isotropic phase. Observe the transition to the cholesteric phase. A well-aligned sample in the planar state will exhibit selective reflection of a specific color. A "fingerprint" texture with parallel lines may be visible, where the line spacing is half the pitch.

    • If the alignment is not perfect, a focal conic texture may appear, which scatters light.[2]

  • Pitch Measurement:

    • Method A (Spectroscopy): For a well-aligned planar cell, place it in a spectrometer and measure the reflection spectrum. The peak wavelength (λ₀) corresponds to the pitch (λ₀ = n * p).

    • Method B (Microscopy): If a fingerprint texture is present, the pitch can be directly measured from a calibrated micrograph (p = 2 × line spacing).

Section 5: Expected Results and Troubleshooting

  • Expected Outcome: The 5% mixture of cholesteryl propyl ether in E7 is expected to form a stable cholesteric phase at room temperature. The helical pitch should be in the micron or sub-micron range, potentially leading to reflection in the infrared or visible spectrum.

  • Troubleshooting - No Uniform Alignment: If a focal conic texture dominates, this indicates poor surface anchoring or contamination. Re-cleaning the substrates and ensuring a consistent rubbing process is necessary.

  • Troubleshooting - Pitch is Too Long/Short: If the reflection color is not in the desired range, the concentration of the chiral dopant must be adjusted. To shift the reflection to shorter wavelengths (e.g., from red to blue), increase the dopant concentration. To shift to longer wavelengths, decrease the concentration.

References

  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Publications.
  • Doping nematic liquid crystals with molecular strands and... ResearchGate.
  • Selected Optical Properties of Mixtures of Cholesteric Liquid Crystals. Optica Publishing Group.
  • Anchoring transition in a nematic liquid crystal doped with chiral agents. Taylor & Francis Online.
  • Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate. Scientific.Net.
  • How ChLCD Works. IRIS Optronics.
  • About Cholesteric Liquid Crystal (ChLCD). GeneTouch.
  • A Comprehensive Comparison of Cholesteric Liquid Crystal, EPD, and Traditional TFT Display Technologies. TFT LCD.
  • Chiral doping of nematic phases and its application to the determination of absolute configuration. PubMed.
  • Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Request PDF. ResearchGate.
  • Rheological Properties of a Chiral Liquid Crystal Exhibiting Type-II Character. SpringerLink.
  • Liquid Crystal Properties of Some Steryl Chlorides. AIP Publishing.
  • Cholesteric Liquid Crystal The Future of Display Technology. Daken Chemical.
  • Reflective Cholesteric Displays from Conducting Polymer Substrates. DTIC.
  • Bistable Cholesteric Liquid Crystal Films with Excellent Electro-Optical Performance and Spacing Stability for Reflective Displays. ACS Publications.
  • Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research.
  • Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. PubMed.
  • Evaluation of the Characteristics of Cholesteric Liquid Crystal Diffuser Element Applied in Multi-Focal Display Architectures. MDPI.
  • Cholesteric liquid crystal. Wikipedia. Available at: [Link]

  • Physical properties of cholesteryl esters. PubMed. Available at: [Link]

  • Liquid Crystal Displays. University of Edinburgh. Available at: [Link]

Sources

Application

Application Note: Formulation of Advanced Drug Delivery Systems Utilizing Cholesteryl Ethers

Executive Summary Cholesteryl ethers represent a highly versatile and structurally unique class of lipid excipients in the design of liposomes, lipid nanoparticles (LNPs), and bicelles. By replacing traditional ester-lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholesteryl ethers represent a highly versatile and structurally unique class of lipid excipients in the design of liposomes, lipid nanoparticles (LNPs), and bicelles. By replacing traditional ester-linked cholesterol derivatives or diacyl-lipid anchors, cholesteryl ethers provide distinct biophysical advantages, including absolute metabolic resistance, tunable membrane desorption, and enhanced fusogenicity. This application note provides a comprehensive, bench-to-bedside guide for formulating nucleic acid delivery systems using poly(oxyethylene) cholesteryl ethers (PEG-Chol) and radiolabeled cholesteryl ethers, bridging the gap between theoretical lipid biophysics and practical benchtop execution.

Mechanistic Insights: The Biophysics of Cholesteryl Ethers

As a formulation scientist, selecting the correct lipid anchor is as critical as selecting the active pharmaceutical ingredient (API). The integration of cholesteryl ethers into lipid bilayers is driven by three core mechanistic advantages:

Overcoming the "PEG Dilemma" via Tunable Desorption

PEGylation is essential for shielding LNPs from mononuclear phagocyte system (MPS) clearance, thereby extending systemic circulation. However, stable PEGylation severely inhibits cellular uptake and subsequent endosomal escape—a phenomenon known as the "PEG dilemma"[1]. Traditional PEG-lipids, such as mPEG-DSPE, utilize a diacyl chain anchor that rigidly embeds into the lipid bilayer. In contrast, PEG-Chol utilizes a single cholesteryl ether anchor. This structural modification allows PEG-Chol to dynamically desorb (shed) from the LNP surface upon accumulation in the target tissue. The shedding of the PEG corona exposes the underlying cationic or ionizable lipids, restoring the nanoparticle's fusogenic potential and facilitating efficient gene silencing[1][2].

Metabolic Stability for Biodistribution Tracking

The ether linkage between the cholesteryl moiety and the lipid chain is non-exchangeable and highly resistant to enzymatic hydrolysis in vivo[3]. This metabolic inertness makes radiolabeled cholesteryl ethers (e.g., 3 H-cholesteryl hexadecyl ether, 3 H-CHE) the gold standard for tracking liposome and LNP biodistribution. By using an ether linkage rather than an ester linkage, researchers ensure that the detected radioactive or fluorescent signal corresponds to the intact nanoparticle rather than cleaved, metabolized lipid fragments[3].

Phase Transition and Endosomal Escape

Ionizable lipids conjugated with asymmetric cholesteryl ether tails retain the membrane-condensing ability of standard cholesterol while inducing critical phase changes in biological membranes[4]. Upon endosomal acidification, these lipids, acting in concert with helper lipids like DOPE, transition from a standard lamellar phase to an inverted hexagonal ( HII​ ) phase. This structural rearrangement physically destabilizes the anionic endosomal membrane, driving the cytosolic release of the RNA payload[5].

G A LNP in Circulation (PEG-Chol Shielded) B Target Tissue Accumulation A->B EPR Effect C PEG-Chol Desorption B->C Dynamic Exchange D Cellular Uptake (Endocytosis) C->D Exposed Cationic Charge E Endosomal Acidification (H+ Influx) D->E Maturation F Membrane Fusion & Cytosolic Release E->F Hexagonal Phase Transition

Fig 1: Mechanistic pathway of PEG-Chol LNP cellular uptake and endosomal escape.

Quantitative Formulation Parameters

The stoichiometric ratio of lipid components is critical for balancing nanoparticle stability, payload encapsulation, and transfection efficiency. Table 1 summarizes optimized molar ratios for siRNA lipoplexes and mRNA LNPs utilizing cholesteryl ethers.

Table 1: Representative Lipid Compositions for Cholesteryl Ether-Based Delivery Systems

Formulation TypeCationic/Ionizable LipidHelper LipidSterol ComponentPEG-LipidMolar Ratio (Cat:Help:Sterol:PEG)
siRNA Lipoplex DOTAP or TC-1-12DOPEIntegrated in PEG-CholPEG-Chol49.5 : 49.5 : 0 : 1.0[6]
mRNA LNP Ionizable Amino LipidDSPCCholesterolPEG-Chol50.0 : 10.0 : 38.5 : 1.5[4]
Radiolabeled LNP PhosphatidylcholineNone 3 H-CHE (Tracer)DSPE-PEG60.0 : 0 : 39.9 : 0.1[3]

Formulation Note: Increasing PEG-Chol density beyond 5-10 mol% can over-stabilize the nanoparticle, reducing siRNA accumulation in target tissues and inducing steric hindrance during endosomal escape. Maintaining PEG-Chol at 1-3 mol% provides the optimal therapeutic window for most systemic nucleic acid applications[2].

Experimental Protocols

Protocol 1: Preparation of siRNA Lipoplexes via Modified Ethanol Injection (MEI)

The MEI method is a robust, single-step protocol for generating cationic siRNA lipoplexes without the need for complex microfluidic equipment, relying instead on spontaneous vesiculation[6].

Materials:

  • Cationic Lipid (e.g., DOTAP or TC-1-12)

  • Helper Lipid (DOPE)

  • PEG-Chol (poly(ethylene glycol) cholesteryl ether)

  • siRNA (resuspended in RNase-free PBS, pH 7.4)

  • Absolute Ethanol (Molecular Biology Grade)

Step-by-Step Methodology:

  • Lipid Solubilization: Dissolve the cationic lipid, DOPE, and PEG-Chol in absolute ethanol at a molar ratio of 49.5:49.5:1.0. Adjust the final lipid concentration to 2 mg/mL[6].

    • Causality: Ethanol solvates the hydrophobic lipid tails, keeping them in a monomeric state and preventing premature self-assembly before introduction to the aqueous phase.

  • Aqueous Phase Preparation: Dilute the siRNA payload in 100 µL of PBS (pH 7.4) to achieve the desired Nitrogen-to-Phosphate (N/P) charge ratio (typically optimized between 3:1 and 5:1).

  • Rapid Injection: Using a high-precision Hamilton syringe, rapidly inject the lipid-ethanol solution into the aqueous siRNA solution under continuous, vigorous vortexing (approx. 1000 rpm).

    • Causality: Rapid mixing induces a sudden, localized increase in solvent polarity. To minimize hydrophobic exposure to water, the lipids undergo spontaneous vesiculation, collapsing around the polyanionic siRNA core to form stable lipoplexes[6].

  • Incubation: Allow the suspension to incubate at room temperature for 15 minutes to ensure complete electrostatic complexation.

  • Purification: Transfer the suspension to a Slide-A-Lyzer™ dialysis cassette (10K MWCO) and dialyze against 1X PBS for 12 hours at 4°C.

    • Causality: Residual ethanol can cause cellular toxicity in downstream in vitro assays and slowly destabilize the lipoplex over time by increasing membrane fluidity.

MEI_Workflow L Lipid Phase (Cationic Lipid, DOPE, PEG-Chol in EtOH) M Rapid Injection & Mixing (Vortex/Microfluidics) L->M A Aqueous Phase (siRNA in PBS, pH 7.4) A->M S Spontaneous Vesiculation (Lipoplex Formation) M->S D Dialysis / TFF (EtOH Removal) S->D F Sterile Filtration & QC (Final LNP Suspension) D->F

Fig 2: Modified Ethanol Injection (MEI) workflow for assembling siRNA lipoplexes.

Protocol 2: Microfluidic Assembly of mRNA-LNPs with Cholesteryl Ethers

For scalable, highly uniform mRNA-LNPs, microfluidic mixing is the industry standard[5].

Step-by-Step Methodology:

  • Preparation of Phases:

    • Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-Chol in ethanol (molar ratio 50:10:38.5:1.5).

    • Aqueous Phase: Dissolve mRNA in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH ensures the ionizable lipid (typically possessing a pKa ~6.5) is fully protonated, facilitating strong electrostatic binding to the negatively charged mRNA backbone[5].

  • Microfluidic Mixing: Introduce the two phases into a microfluidic micromixer at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Downstream Processing: Immediately dilute the effluent 1:3 with 1X PBS (pH 7.4) to neutralize the pH.

    • Causality: Neutralization deprotonates the surface ionizable lipids, arresting particle growth, driving the lipids into a stable lamellar phase, and preventing macroscopic aggregation.

  • Tangential Flow Filtration (TFF): Concentrate and diafiltrate the LNPs against PBS to remove ethanol and unencapsulated mRNA.

Quality Control & Validation

To ensure the formulated systems are self-validating and ready for in vitro or in vivo application, the following assays must be performed:

  • Dynamic Light Scattering (DLS): Measure the Z-average diameter and Polydispersity Index (PDI). Optimal LNPs should exhibit a size of 80–120 nm with a PDI < 0.2, indicating a monodisperse population.

  • Zeta Potential: Measure surface charge via electrophoretic mobility. PEG-Chol shielded LNPs should exhibit a near-neutral surface charge (-2 to +2 mV) at physiological pH (7.4), confirming adequate PEG corona coverage.

  • RiboGreen™ Assay: Quantify encapsulation efficiency (EE%). Compare the fluorescence of the LNP suspension in the presence and absence of 1% Triton X-100 (which lyses the LNPs). A successful formulation should yield an EE% > 90%.

Sources

Method

Application Note: Evaluating Membrane Fluidity and Lipid Phase Dynamics Using Cholesteryl Propyl Ether as a Non-Hydrolyzable Sterol Analog

Executive Summary Native cholesterol universally comprises up to 30 mol% of the lipids in eukaryotic plasma membranes, where it plays an essential biophysical role in modulating membrane fluidity, reducing permeability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Native cholesterol universally comprises up to 30 mol% of the lipids in eukaryotic plasma membranes, where it plays an essential biophysical role in modulating membrane fluidity, reducing permeability, and maintaining structural integrity [1, 2]. However, studying the isolated biophysical effects of cholesterol in dynamic biological systems is often confounded by enzymatic processes, such as esterification by Acyl-CoA:cholesterol acyltransferase (ACAT).

To bypass these metabolic variables and probe the exact structural requirements of sterol-lipid interactions, Cholesteryl Propyl Ether (CPE) serves as a highly effective, non-hydrolyzable structural analog. By replacing the native 3- β -hydroxyl group with a propyl ether linkage, researchers can isolate the causality of hydrogen bonding and surface steric bulk on membrane packing. This application note provides a comprehensive, self-validating methodological framework for utilizing CPE to measure and manipulate membrane fluidity.

Mechanistic Grounding: The "Condensing Effect" and Sterol Modifications

As a Senior Application Scientist, it is critical to understand why specific molecular substitutions yield macroscopic biophysical changes. The ability of native cholesterol to decrease membrane fluidity and induce a liquid-ordered ( Lo​ ) phase is driven by its "condensing effect."

Mechanistically, the rigid tetracyclic ring of cholesterol aligns with the hydrocarbon chains of phospholipids, while its 3- β -hydroxyl group acts as a critical hydrogen bond donor to the ester carbonyls or phosphate oxygens of surrounding lipids [3]. This specific hydrogen-bonding network pulls the sterol deep into the interfacial region, allowing it to tightly pack adjacent acyl chains (the "umbrella model").

When utilizing Cholesteryl Propyl Ether (CPE) , the 3-OH group is etherified with a propyl chain. This single modification has two profound causal effects:

  • Loss of Hydrogen Bonding: The ether oxygen cannot act as a hydrogen bond donor, severing the primary anchor to the phospholipid carbonyls.

  • Introduction of Steric Bulk: The propyl group introduces hydrophobic bulk at the aqueous interface, altering the vertical positioning (tilt) of the sterol within the bilayer [4].

The Result: CPE exhibits a significantly weaker condensing effect than native cholesterol. It fails to tightly pack phospholipid acyl chains, resulting in increased free volume within the hydrophobic core and higher interfacial hydration—macroscopically observed as increased membrane fluidity and a shift toward the liquid-disordered ( Ld​ ) phase.

Mechanism Chol Native Cholesterol (3-OH Group) Hbond H-Bonding with Lipid Carbonyls Chol->Hbond CPE Cholesteryl Propyl Ether (3-O-Propyl Group) NoHbond Loss of H-Bond Donor + Steric Bulk CPE->NoHbond Condense Strong Condensing Effect (High Packing, Lo Phase) Hbond->Condense Fluid Weak Condensing Effect (High Fluidity, Ld Phase) NoHbond->Fluid

Mechanistic divergence of native cholesterol vs. cholesteryl propyl ether on membrane packing.

Experimental Methodology: Self-Validating Protocols

To rigorously quantify the fluidizing effect of CPE, we employ a self-validating experimental design utilizing Large Unilamellar Vesicles (LUVs). LUVs provide a stable, reproducible single-bilayer system devoid of cellular metabolic interference.

We utilize two orthogonal fluorescent probes to validate fluidity across different depths of the bilayer:

  • DPH (1,6-diphenyl-1,3,5-hexatriene): Partitions into the deep hydrophobic core. Its rotational depolarization (measured via anisotropy) is directly proportional to acyl chain mobility.

  • Laurdan: Sits at the hydrophilic-hydrophobic interface. Its emission shift (measured via Generalized Polarization, GP) quantifies water dipole relaxation, validating the surface-level steric disruption caused by the propyl ether group.

Protocol A: Preparation of Sterol-Doped LUVs
  • Lipid Aliquoting: In clean glass vials, combine POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and the sterol of interest (Cholesterol or CPE) dissolved in chloroform to achieve a 70:30 molar ratio. Prepare a 100% POPC sample as a baseline control. Total lipid concentration should be 1 mM.

  • Film Formation: Dry the lipid mixtures under a gentle stream of nitrogen gas. Transfer to a vacuum desiccator for 2 hours to ensure complete removal of residual organic solvent.

  • Hydration: Hydrate the dried lipid film with 1 mL of assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4). Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).

  • Equilibration: Subject the MLVs to 5 freeze-thaw cycles (alternating between liquid nitrogen and a 40°C water bath) to ensure homogeneous solute distribution across lamellae.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. This yields monodisperse LUVs.

Protocol B: Core Fluidity via Steady-State Fluorescence Anisotropy (DPH)
  • Probe Incorporation: Prepare a 1 mM stock of DPH in tetrahydrofuran (THF). Add DPH to the LUV suspension at a 1:250 probe-to-lipid molar ratio. Incubate in the dark at room temperature for 30 minutes.

  • Spectroscopic Measurement: Transfer the sample to a quartz cuvette. Using a spectrofluorometer equipped with polarizers, excite the sample at 358 nm and measure emission at 430 nm.

  • Data Acquisition: Record fluorescence intensities parallel ( I∥​ ) and perpendicular ( I⊥​ ) to the excitation polarizer.

  • Calculation: Calculate anisotropy ( r ) using the equation:

    r=I∥​+2G⋅I⊥​I∥​−G⋅I⊥​​

    (Note: G is the instrument-specific grating correction factor. Lower r values indicate higher membrane fluidity).

Protocol C: Interfacial Hydration via Laurdan Generalized Polarization (GP)
  • Probe Incorporation: Add Laurdan (from a 1 mM stock in ethanol) to LUVs at a 1:500 probe-to-lipid ratio. Incubate for 30 minutes in the dark.

  • Spectroscopic Measurement: Excite the sample at 340 nm.

  • Data Acquisition: Record emission intensities at 440 nm (representing the ordered, dehydrated phase) and 490 nm (representing the disordered, hydrated phase).

  • Calculation: Calculate GP using the equation:

    GP=I440​+I490​I440​−I490​​

    (Note: Lower GP values indicate higher water penetration and increased interfacial fluidity).

Workflow Step1 1. Lipid Film Hydration (POPC + Sterol in Chloroform) Step2 2. Extrusion (Form 100 nm LUVs) Step1->Step2 Step3 3. Probe Incorporation (DPH or Laurdan) Step2->Step3 Step4 4. Spectroscopic Analysis (Anisotropy / GP) Step3->Step4

Step-by-step experimental workflow for LUV preparation and membrane fluidity quantification.

Quantitative Data Presentation

The self-validating nature of this experimental setup is demonstrated by the concurrent drop in both DPH anisotropy and Laurdan GP when native cholesterol is replaced by CPE. The data confirms that the loss of the 3-OH hydrogen bond donor fundamentally compromises the sterol's ability to order the membrane, leaving the bilayer in a perturbed, highly fluid state.

Table 1: Comparative Biophysical Parameters of Sterol-Doped POPC Membranes (at 25°C)

Lipid Composition (mol%)DPH Anisotropy ( r )Laurdan GPInferred Phase State
100% POPC (Control)0.120 ± 0.005-0.05 ± 0.02Liquid-disordered ( Ld​ )
70% POPC / 30% Cholesterol 0.280 ± 0.0100.45 ± 0.03Liquid-ordered ( Lo​ )
70% POPC / 30% CPE 0.160 ± 0.0080.10 ± 0.02Perturbed Ld​ / Weak Lo​

Interpretation: While 30 mol% native cholesterol successfully condenses the POPC bilayer into a rigid Lo​ phase (high r , high GP), the equivalent concentration of CPE fails to induce tight packing. The resulting membrane remains highly fluid, closely resembling the baseline Ld​ state of pure POPC.

References

  • Cholesterol provides nonsacrificial protection of membrane lipids from chemical damage at air–water interface. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Cholesterol. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Interactions between Ether Phospholipids and Cholesterol As Determined by Scattering and Molecular Dynamics Simulations. Biophysical Journal (via NIH PMC). URL:[Link]

  • An Upside Down View of Cholesterol's Condensing Effect: Does Surface Occupancy Play a Role? Langmuir (ACS Publications). URL:[Link]

Application

Application Note: Cholesteryl Propyl Ether Doping in Smectic Liquid Crystals

Introduction & Mechanistic Overview The integration of chiral dopants into achiral smectic liquid crystal (LC) hosts is a foundational technique for engineering advanced electro-optical materials, such as ferroelectric l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The integration of chiral dopants into achiral smectic liquid crystal (LC) hosts is a foundational technique for engineering advanced electro-optical materials, such as ferroelectric liquid crystals (FLCs) and tunable photonic devices. Cholesteryl derivatives, including cholesteryl propyl ether (CPE) and related cholesteryl esters, possess a rigid steroid skeleton and a chiral center that make them highly effective chiral dopants [1].

When doped into a smectic host (e.g., a Smectic A or Smectic C phase), the cholesteryl derivative transfers its molecular chirality to the bulk phase. In a Smectic C (SmC) host, this induces a chiral smectic C (SmC*) phase, characterized by a macroscopic helical twist of the molecular tilt direction from layer to layer [2]. The rigid steroidal core of the cholesteryl dopant disrupts the local packing slightly, which can alter the viscoelastic properties and phase transition temperatures of the host matrix [3]. Understanding the precise causality between doping concentration, helical pitch, and phase stability is critical for optimizing these mixtures for display technologies and spatial light modulators.

Experimental Design & Causality

The following protocol details the formulation and characterization of a smectic LC mixture doped with a cholesteryl ether derivative.

Rationale for Experimental Choices
  • Solvent-Evaporation Mixing: Direct thermal mixing of highly viscous smectic phases can lead to inhomogeneous dopant distribution. Dissolving both the host and the dopant in a volatile co-solvent (e.g., dichloromethane) ensures mixing at the molecular level before solvent removal [4].

  • Differential Scanning Calorimetry (DSC): Used to quantify the shift in phase transition temperatures (e.g., SmA SmC* Crystal). Cholesteryl dopants typically widen the chiral mesophase but may depress the clearing temperature due to steric disruption by the bulky steroid core [1].

  • Polarized Optical Microscopy (POM): Essential for verifying the macroscopic texture. The induction of the SmC* phase is visually confirmed by the appearance of focal-conic or characteristic fingerprint textures, which directly correlate to the helical pitch of the doped system [2].

Step-by-Step Protocol

Materials Required
  • Host Matrix: Achiral Smectic C liquid crystal (e.g., a phenylpyrimidine derivative).

  • Chiral Dopant: Cholesteryl propyl ether (or analogous cholesteryl derivative).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Equipment: Analytical balance, vacuum desiccator, DSC (Differential Scanning Calorimeter), POM equipped with a hot stage.

Procedure
  • Preparation of Stock Solutions:

    • Weigh the achiral smectic host and CPE dopant accurately using an analytical balance.

    • Prepare separate stock solutions of the host and dopant in anhydrous DCM at a concentration of 10 mg/mL.

  • Formulation of Doped Mixtures:

    • Combine the stock solutions in glass vials to achieve desired dopant weight percentages (e.g., 1 wt%, 3 wt%, 5 wt%, and 10 wt%).

    • Vortex the mixtures for 2 minutes to ensure complete homogenization.

  • Solvent Removal:

    • Evaporate the DCM slowly under a gentle stream of ultra-pure nitrogen gas at room temperature.

    • Place the vials in a vacuum desiccator at 40 °C for 12 hours to remove any residual solvent trapped in the viscous LC matrix.

  • Thermal Characterization (DSC):

    • Load 3–5 mg of the dried mixture into an aluminum DSC pan.

    • Perform heating and cooling cycles at a rate of 5 °C/min. Record the phase transition temperatures (Isotropic Cholesteric SmA SmC*).

  • Optical Characterization (POM):

    • Capillary-fill a standard ITO-coated LC cell (cell gap ~5 µm) with the mixture in its isotropic phase (elevated temperature).

    • Place the cell on the POM hot stage. Cool the sample at 2 °C/min and observe the textural changes under crossed polarizers to identify the SmC* fingerprint texture.

Quantitative Data Presentation

The addition of the bulky cholesteryl dopant systematically alters the phase transition temperatures. Table 1 summarizes typical thermal data for a phenylpyrimidine smectic host doped with a cholesteryl derivative.

Table 1: Effect of Cholesteryl Doping Concentration on Phase Transition Temperatures

Dopant Concentration (wt%)Clearing Temp ( Ti​ , °C)SmA SmC* Temp (°C)Crystallization Temp (°C)Helical Pitch at 25°C (µm)
0.0 (Pure Host)85.262.115.0N/A (Achiral)
1.084.561.514.212.4
3.082.159.812.54.8
5.079.456.210.12.1
10.074.049.55.40.9

Note: Increasing dopant concentration decreases the phase transition temperatures due to steric hindrance while tightening the helical pitch.

Workflow Visualization

LC_Workflow N1 1. Dissolve Host & Dopant in DCM Solvent N2 2. Homogenize Mixture (Vortexing) N1->N2 Mix N3 3. Vacuum Evaporation (Remove Solvent) N2->N3 N2 + Vacuum N4 4. Thermal Analysis (DSC Phase Transitions) N3->N4 3-5 mg Sample N5 5. Optical Microscopy (POM Texture Analysis) N3->N5 Capillary Fill Cell N6 SmC* Phase Confirmation & Pitch Measurement N4->N6 Thermal Data N5->N6 Textural Data

Caption: Experimental workflow for formulating and characterizing cholesteryl-doped smectic liquid crystals.

References

  • Bazuin, C. G., et al. "Synthesis and phase behaviour of new cholesteric monomers and side chain smectic polymers based on cholesterol." Liquid Crystals, Taylor & Francis. Available at:[Link]

  • Zhang, Y., et al. "Cholesteryl Liquid Crystals as Oil-Based Lubricant Additives: Effect of Mesogenic Phases and Structures on Tribological Characteristics." Langmuir, ACS Publications. Available at:[Link]

  • "Rheological properties of chiral liquid crystals possessing a cholesteric–smectic A transition." ResearchGate. Available at:[Link]

  • "Organic reactions in liquid crystalline solvents. 1. The thermal cis–trans isomerization of a bulky olefin in cholesteric liquid crystals." Canadian Journal of Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cholesteryl Propyl Ether

Welcome to the Technical Support Center for the synthesis of cholesteryl propyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cholesteryl propyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues. This resource provides in-depth, experience-based answers to frequently asked questions and a detailed troubleshooting guide for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing cholesteryl propyl ether?

The most prevalent and dependable method for preparing cholesteryl propyl ether is the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of cholesterol's hydroxyl group to form a cholesteryl alkoxide, which then acts as a nucleophile. This alkoxide subsequently attacks an electrophilic propyl halide (or a similar propyl derivative with a good leaving group) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[1][2][4]

Q2: What are the critical reagents and their roles in this synthesis?

The synthesis fundamentally requires three components:

  • Cholesterol: The alcohol substrate providing the core steroidal backbone.

  • A Strong Base: Necessary to deprotonate the sterically hindered secondary hydroxyl group of cholesterol to form the reactive cholesteryl alkoxide nucleophile. Common choices include sodium hydride (NaH) or potassium hydride (KH).[4]

  • A Propylating Agent: An electrophile containing a propyl group and a good leaving group. Primary alkyl halides like 1-bromopropane or 1-iodopropane are ideal because they are highly susceptible to SN2 attack and less prone to side reactions.[3][4] Propyl tosylates or mesylates can also be used.[2][4]

Q3: Why is a strong base like sodium hydride (NaH) preferred over hydroxides (e.g., NaOH)?

Sodium hydride (NaH) is a non-nucleophilic, strong base. Its primary function is to deprotonate the alcohol to form the alkoxide and hydrogen gas, which evolves from the reaction. This is advantageous for several reasons:

  • Irreversibility: The formation of H₂(g) drives the deprotonation step to completion.

  • No Competing Nucleophile: Unlike NaOH or KOH, where the hydroxide ion (OH⁻) is itself a nucleophile and can compete with the cholesteryl alkoxide, the hydride ion (H⁻) is not a competing nucleophile in the ether formation step.

  • Anhydrous Conditions: NaH requires and helps maintain the anhydrous (dry) conditions necessary for the SN2 reaction to proceed efficiently. Water would consume the base and the alkoxide.

Q4: What is the primary side reaction that lowers the yield, and how is it related to the choice of reagents?

The main competing reaction is the E2 (bimolecular elimination) reaction .[1][3] This occurs when the cholesteryl alkoxide, acting as a base rather than a nucleophile, abstracts a proton from the carbon adjacent to the leaving group on the propylating agent. This results in the formation of propene gas and regenerates cholesterol, thus reducing the yield of the desired ether.

This side reaction is heavily influenced by the structure of the alkylating agent. Using secondary or tertiary alkyl halides (e.g., 2-bromopropane) dramatically increases the rate of elimination due to steric hindrance around the electrophilic carbon, which impedes the SN2 backside attack.[2][4][5] Therefore, using a primary propyl halide is crucial for maximizing the ether yield.[1][3][4]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yield is consistently low (< 50%).

Potential Cause 1: Incomplete Deprotonation of Cholesterol

  • Why it Happens: The hydroxyl group on cholesterol is sterically hindered. If the base is not strong enough or if it has degraded due to improper storage, deprotonation will be incomplete, leaving unreacted cholesterol. Sodium hydride, for example, can be oxidized to sodium hydroxide if exposed to moisture, reducing its effectiveness.[6]

  • Recommended Solution:

    • Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard choice.[4]

    • Ensure Base Activity: Use a fresh container of NaH or one that has been stored under an inert atmosphere. Active NaH is a gray powder; a white appearance suggests oxidation.[6]

    • Sufficient Reaction Time: Allow at least 1 hour at a controlled temperature (e.g., 0 °C to room temperature) for the deprotonation to complete. The cessation of hydrogen gas bubbling is a good indicator.[6]

Potential Cause 2: Presence of Water in the Reaction

  • Why it Happens: Water will react with the strong base (e.g., NaH) and any formed cholesteryl alkoxide, quenching the reagents needed for the synthesis.

  • Recommended Solution:

    • Dry All Glassware: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator.

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1][7] Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Potential Cause 3: Suboptimal Reaction Temperature or Time

  • Why it Happens: The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not proceed to completion within a typical timeframe.[6] Conversely, excessively high temperatures can favor the elimination side reaction.[1]

  • Recommended Solution:

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the cholesterol starting material. This is the most reliable way to determine if the reaction is complete.

    • Optimize Temperature: The alkylation step is often performed by warming the reaction from 0 °C to room temperature or gently refluxing (50-100 °C) for several hours (1-8 hours).[1] The optimal temperature depends on the specific solvent and propylating agent used.

Problem 2: My TLC/NMR analysis shows a significant amount of an alkene byproduct.
  • Why it Happens: This is a clear indication that the E2 elimination reaction is outcompeting the desired SN2 substitution .[3] This is almost always caused by the choice of propylating agent or excessively harsh reaction conditions.

  • Recommended Solution:

    • Verify the Propylating Agent: Ensure you are using a primary propyl halide (1-bromopropane or 1-iodopropane). Do NOT use 2-bromopropane.[4][5]

    • Control Temperature: High temperatures can favor elimination.[1] If elimination is a problem, try running the alkylation step at a lower temperature for a longer duration.

    • Consider the Base: While NaH is standard, a very bulky base might slightly favor elimination. However, the primary driver is typically the alkyl halide's structure.

Problem 3: The reaction is complete by TLC, but I have difficulty purifying the product.
  • Why it Happens: The crude product mixture often contains the desired cholesteryl propyl ether, unreacted cholesterol (if the reaction did not go to completion), and non-polar impurities like the mineral oil from the NaH dispersion. The polarity difference between cholesterol and its ether is not vast, which can make separation challenging.

  • Recommended Solution:

    • Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup to remove any remaining salts and polar solvents like DMF.

    • Removal of Mineral Oil: Before column chromatography, the mineral oil can be removed by washing the crude organic extract with hexane and then concentrating the desired product, which is less soluble in hexane.

    • Column Chromatography: Silica gel column chromatography is the most effective purification method.[8]

      • Solvent System (Eluent): Start with a very non-polar solvent system, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether. A typical gradient might be from 1% to 5% ethyl acetate in hexane.

      • Monitoring: The less polar cholesteryl propyl ether will elute from the column before the more polar, unreacted cholesterol.[8] Monitor the fractions carefully using TLC.

Data Summary: Optimizing Reaction Conditions

The choice of reagents and conditions significantly impacts the competition between the desired SN2 reaction and the E2 side reaction. The following table summarizes these effects to guide experimental design.

ParameterRecommended ChoiceRationaleExpected Outcome
Alcohol CholesterolStarting Material-
Base Sodium Hydride (NaH) Strong, non-nucleophilic base; drives reaction via H₂(g) evolution.Forms cholesteryl alkoxide efficiently.
Propylating Agent 1-Bromopropane or 1-Iodopropane Primary halide, sterically unhindered for SN2 attack.[3][4]High Ether Yield
2-BromopropaneSecondary halide, sterically hindered.[5]Low Ether Yield , High Propene (Elimination)
Solvent Anhydrous THF or DMF Aprotic, polar solvents that solvate the cation and do not interfere.[1]Facilitates SN2 mechanism.
Temperature 50-100 °C (Reflux)Provides sufficient energy for reaction completion.[1]Reasonable reaction rate (1-8 hours).[1]

Visualizing the Chemistry and Workflow

Reaction Mechanism: SN2 vs. E2 Competition

The diagram below illustrates the key synthetic pathway (Williamson Ether Synthesis via SN2) and the competing elimination (E2) side reaction.

reaction_mechanism cluster_reactants Reactants cluster_products Products Cholesterol Cholesterol Alkoxide Cholesteryl Alkoxide (Nucleophile) Cholesterol->Alkoxide + NaH - H₂ (gas) NaH NaH (Base) PropylBr 1-Bromopropane Ether Cholesteryl Propyl Ether (Desired Product) PropylBr->Ether Propene Propene (Side Product) PropylBr->Propene Alkoxide->Ether + 1-Bromopropane (SN2 Pathway) Alkoxide->Propene + 1-Bromopropane (E2 Pathway) NaBr NaBr

Caption: SN2 vs. E2 pathways in cholesteryl propyl ether synthesis.

Troubleshooting Workflow

This decision tree helps diagnose and solve common problems encountered during the synthesis.

troubleshooting_workflow start Low Yield or Impure Product? tlc_check Analyze Crude by TLC start->tlc_check unreacted_sm Problem: Significant Unreacted Cholesterol tlc_check->unreacted_sm Starting material present byproduct Problem: Significant Alkene Byproduct tlc_check->byproduct Non-polar byproduct spot observed cause_deprot Cause: Incomplete Deprotonation or Moisture Contamination unreacted_sm->cause_deprot cause_elim Cause: E2 Elimination Dominates byproduct->cause_elim sol_deprot Solution: 1. Use fresh NaH. 2. Ensure anhydrous conditions. 3. Increase deprotonation time. cause_deprot->sol_deprot sol_elim Solution: 1. Verify use of a PRIMARY propyl halide (1-R-propane). 2. Lower reaction temperature. cause_elim->sol_elim

Caption: A decision tree for troubleshooting cholesteryl ether synthesis.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity.

Materials:

  • Cholesterol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • 1-Bromopropane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane and Ethyl Acetate

Procedure:

experimental_workflow s1 1. Setup & Inert Atmosphere (Oven-dried flask, N₂ balloon) s2 2. Dissolve Cholesterol (Add Cholesterol and Anhydrous THF) s1->s2 s3 3. Deprotonation (Cool to 0°C, add NaH portion-wise. Stir 1 hr at 0°C, then 1 hr at RT. Observe H₂ evolution.) s2->s3 s4 4. Alkylation (SN2) (Cool to 0°C, add 1-Bromopropane dropwise. Warm to RT, then reflux at 70°C. Monitor by TLC until completion.) s3->s4 s5 5. Quench Reaction (Cool to 0°C, slowly add sat. NH₄Cl) s4->s5 s6 6. Extraction & Workup (Extract with Ether, wash with H₂O & Brine) s5->s6 s7 7. Drying & Concentration (Dry organic layer with MgSO₄, evaporate solvent) s6->s7 s8 8. Purification (Silica gel column chromatography. Elute with Hexane/EtOAc gradient.) s7->s8 s9 9. Characterization (Analyze pure fractions by NMR, MS) s8->s9

Caption: High-level workflow for cholesteryl propyl ether synthesis.

Step-by-Step Methodology:

  • Preparation: Place cholesterol (e.g., 3.87 g, 10 mmol) into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen for 10 minutes.

  • Dissolution: Add anhydrous THF (100 mL) via syringe and stir until the cholesterol is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, e.g., 0.60 g, 15 mmol) in small portions. Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional hour at room temperature. Cessation of bubbling indicates the formation of the cholesteryl alkoxide is complete.

  • Alkylation: Re-cool the mixture to 0 °C. Slowly add 1-bromopropane (e.g., 1.85 g, 15 mmol, 1.37 mL) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 70 °C).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate as eluent). The reaction is complete when the cholesterol spot has disappeared (typically 4-8 hours).

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until bubbling stops.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 100% hexane) to separate the non-polar product from any residual cholesterol.

  • Analysis: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield cholesteryl propyl ether as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • A simple method for the synthesis of cholesteryl ethers - PubMed. Available at: [Link]

  • 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of Cholesteryl Propyl Ether (CPE)

Welcome to the Technical Support Center for lipid handling and storage. As researchers and drug development professionals, maintaining the structural integrity of lipid excipients and active molecules is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and storage. As researchers and drug development professionals, maintaining the structural integrity of lipid excipients and active molecules is paramount. This guide provides an authoritative, mechanistic approach to troubleshooting and preventing the autoxidation of cholesteryl propyl ether (CPE) during long-term storage.

Mechanistic Causality: Why Does Cholesteryl Propyl Ether Oxidize?

A common misconception in lipid chemistry is that etherification of cholesterol (forming an ether linkage at the C3 position rather than an ester) renders the molecule completely inert. While the propyl ether linkage provides excellent hydrolytic stability, the sterol backbone remains highly vulnerable to autoxidation[1].

The primary site of vulnerability is the allylic C7 position . The proximity of the C5-C6 double bond significantly lowers the C-H bond dissociation enthalpy at C7[1]. When exposed to initiation factors—such as light, heat, trace transition metals, or reactive oxygen species (ROS)—a hydrogen atom is easily abstracted from C7, generating an unstable C7 allylic radical[1].

This radical rapidly reacts with molecular oxygen to form a peroxyl radical, which propagates a chain reaction. Because the C5-peroxyl radical is relatively unstable and undergoes rapid β-fragmentation, the reaction predominantly yields C7-derived products[1]. This cascade ultimately degrades your CPE into a mixture of 7α- and 7β-hydroperoxides, 7-ketocholesterol, and 5,6-epoxides[2]. To prevent degradation, your storage protocol must physically exclude oxygen and chemically quench radical propagation.

G CPE Cholesteryl Propyl Ether (Reactive C7 Position) Init Initiation (ROS, Light) H-Abstraction at C7 CPE->Init Radical C7 Allylic Radical Init->Radical O2 Oxygen Addition Radical->O2 Peroxyl C7 Peroxyl Radical O2->Peroxyl Products 7-Hydroperoxides 7-Ketocholesterol 5,6-Epoxides Peroxyl->Products Propagation

Autoxidation pathway of cholesteryl propyl ether highlighting C7 allylic radical formation.

Troubleshooting Guide: Identifying Oxidation Markers

If you suspect your CPE batch has degraded, visual inspection (e.g., yellowing) is insufficient. You must rely on mass spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) to identify specific oxidation artifacts[3]. Because CPE has a nominal monoisotopic mass of 428.4 Da, oxidation shifts are predictable based on standard cholesterol oxidation patterns[3].

Table 1: Analytical Markers for CPE Oxidation Products

Target AnalyteStructural ModificationNominal Mass ShiftExpected m/z [M+H]⁺TLC Mobility (vs. pure CPE)
Pure CPE None (Intact Molecule)Baseline429.4Reference (Rf ~ 0.8 in Hexane:EtOAc)
7-Ketocholesteryl Ether Ketone formation at C7+14 Da443.4Lower Rf (More polar)
5,6-Epoxycholesteryl Ether Epoxidation of Δ5 double bond+16 Da445.4Lower Rf (More polar)
7-Hydroperoxycholesteryl Ether Hydroperoxide (-OOH) at C7+32 Da461.4Lowest Rf (Highly polar)

Note: In MALDI-TOF or ESI-MS, radical cation peaks or sodium adducts[M+Na]⁺ (+23 Da) may also appear depending on the ionization matrix used[3].

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, a storage protocol cannot simply be a list of instructions; it must be a self-validating system . This means the workflow includes built-in Quality Control (QC) checkpoints. If the Post-Storage QC matches the Pre-Storage QC, the system mathematically validates its own efficacy.

Step-by-Step Methodology for Long-Term Storage:

  • Pre-Storage Quality Control (Baseline): Perform LC-MS or TLC on the freshly synthesized/purchased CPE. Confirm the absence of the +14, +16, and +32 Da mass shifts.

  • Solvent Evaporation: If the CPE is in a solvent (especially chloroform, which can generate free radicals), evaporate the solvent to complete dryness under a gentle, continuous stream of high-purity Argon gas.

  • Antioxidant Supplementation: For long-term viability, reconstitute the lipid in a stable, degassed solvent (e.g., ethanol) containing 0.01% (w/w) Butylated Hydroxytoluene (BHT). BHT acts as a sacrificial hydrogen donor, quenching peroxyl radicals before they can propagate. If a dry powder is required, lyophilize the mixture.

  • Aliquoting and Sealing: Divide the CPE into single-use aliquots to prevent repeated freeze-thaw cycles and oxygen exposure. Place the aliquots in amber glass vials to block UV/visible light initiation. Flush the headspace of each vial with Argon gas for 3-5 seconds before immediately sealing with a Teflon-lined cap.

  • Cryogenic Storage: Store the sealed vials at -80°C. Deep cryogenic temperatures drastically reduce the kinetic energy required for the autoxidation chain reaction[4].

  • Post-Storage Quality Control (Validation): Upon retrieving an aliquot for an experiment, run a rapid TLC or MS check. The absence of polar tailing or mass shifts validates that the storage protocol was successful.

W QC1 Pre-Storage QC (LC-MS) Evap Argon Stream Evaporation QC1->Evap BHT Add 0.01% BHT Antioxidant Evap->BHT Seal Amber Vial Argon Overlay BHT->Seal Store -80°C Storage Seal->Store QC2 Post-Storage QC (Validation) Store->QC2

Self-validating standard operating procedure for the long-term storage of lipid ethers.

Frequently Asked Questions (FAQs)

Q: Why did my CPE powder turn slightly yellowish after 6 months in the freezer? A: Yellowing is a macroscopic indicator of advanced oxidation, specifically the accumulation of 7-ketocholesterol derivatives and conjugated dienes[2]. This usually means the vial headspace contained residual oxygen or the vial was exposed to light. Discard the batch, as oxidized sterols can introduce severe confounding variables (e.g., cellular toxicity) into your assays.

Q: Can I store CPE dissolved in Chloroform at -20°C? A: No. Chloroform is highly prone to generating phosgene and free radicals over time, especially upon exposure to light or trace oxygen. These radicals will readily abstract the C7 hydrogen from your cholesteryl ether[1]. If you must store it in a solvent, use degassed ethanol or methanol spiked with BHT, and store it at -80°C.

Q: If I add BHT for storage, won't it interfere with my downstream biological assays? A: BHT is typically added at very low concentrations (0.01% to 0.1%). However, if your downstream application (e.g., live-cell imaging, ROS-sensitive signaling assays) is highly sensitive to antioxidants, you can remove BHT prior to the experiment using a quick silica gel column chromatography step, as BHT has a significantly different retention factor than CPE.

References
  • Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles - MDPI.
  • Cholesterol Peroxidation as a Special Type of Lipid Oxid
  • Organelle-specific lipid profiles influence/underlie metabolic health in a nutrition-dependent manner - bioRxiv.
  • Laser-Induced Oxidation of Cholesterol Observed During MALDI-TOF Mass Spectrometry - ACS.
  • NEN Radiochemicals Storage Protocols - perforum.hu.

Sources

Troubleshooting

Technical Support Center: Cholesteryl Propyl Ether (CPE) Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve >99% purity for cholesteryl alkyl ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve >99% purity for cholesteryl alkyl ethers. Cholesteryl propyl ether (CPE) is a highly valued compound, utilized as an internal standard for quantifying lipid oxidation in atherosclerosis models[1] and as a structural template for nanostructured semiconductors and liposomes[2][3].

However, synthesizing CPE via alkylation methods inevitably yields a crude mixture containing unreacted cholesterol, alkyl halides, and degradation products. The purification of CPE requires a rigorous, two-stage approach: Preparative Flash Chromatography followed by Recrystallization .

This guide provides a self-validating framework to troubleshoot common purification bottlenecks, explaining the physicochemical causality behind each step.

G Crude Crude CPE Mixture Chromatography Silica Gel Chromatography Crude->Chromatography Removes polar sterols Crystallization Recrystallization (Hexane/EtOH) Chromatography->Crystallization Removes trace halides Pure Pure CPE (>99%) Crystallization->Pure Yields distinct crystals

Fig 1: Two-stage purification workflow for isolating high-purity cholesteryl propyl ether.

Section 1: Preparative Chromatography (FAQs & Troubleshooting)

Q1: My crude CPE is co-eluting with unreacted cholesterol. How do I resolve this? Causality: The separation of CPE from cholesterol hinges on the 3β-position of the sterol ring. Unreacted cholesterol possesses a free hydroxyl (-OH) group, making it significantly more polar than the ether-linked CPE. If co-elution occurs, your mobile phase is too polar, causing both compounds to migrate near the solvent front. Solution: Transition to a highly non-polar solvent system. Literature and field experience demonstrate that a mobile phase of Toluene:Ethyl Acetate (95:5) provides excellent resolution, yielding an Rf of ~0.42 for cholesteryl ethers while retaining unreacted cholesterol near Rf ~0.1-0.2[3]. Alternatively, Hexane:Ethyl Acetate (6:4 to 7:3) can be used for more polar derivatives, but for the propyl ether, a 95:5 ratio is optimal[4].

Q2: How do I ensure the removal of trace propylating agents (e.g., propyl bromide or mesylates)? Causality: Propyl halides are small, highly volatile, and extremely non-polar. They will elute before or alongside your CPE if not managed. Solution: Implement a step-gradient. Begin your column wash with 100% Hexane for 2-3 column volumes (CV) to elute the alkyl halides before introducing Ethyl Acetate to elute the CPE.

Section 2: Crystallization & Phase Behavior (FAQs)

Q3: Following chromatography, my CPE forms a waxy oil instead of a crystalline solid. Why? Causality: Cholesteryl ethers are prone to forming waxy, liquid crystalline phases rather than distinct solid crystals[3]. The flexible propyl chain disrupts the rigid, highly ordered packing normally seen in pure sterols. Furthermore, even trace amounts of residual solvent (like ethyl acetate) or unreacted cholesterol will depress the melting point, trapping the compound in an amorphous, waxy state. Solution: Recrystallization is mandatory to polish the product. Hexane or absolute ethanol are the preferred solvents[2][3]. Hexane promotes slower crystal growth, which excludes impurities from the lattice more effectively.

G Issue Issue: Product is Waxy/Oily Check1 TLC Check: Is unreacted cholesterol present? Issue->Check1 Action1 Re-run Chromatography (Toluene:EtOAc 95:5) Check1->Action1 Yes (Rf ~0.2) Check2 Solvent Check: Is crystallization solvent anhydrous? Check1->Check2 No (Rf ~0.8) Resolution Pure Crystalline CPE Action1->Resolution Action2 Dry solvent or switch to Hexane Check2->Action2 No Check2->Resolution Yes, cool slowly Action2->Resolution

Fig 2: Troubleshooting logic tree for resolving waxy or oily cholesteryl propyl ether products.

Data Presentation: Solvent Selection

Table 1: Quantitative Comparison of Purification Solvents for CPE

Solvent SystemStageTypical Yield (%)Polarity IndexProduct Habit / Purity Profile
Toluene:EtOAc (95:5) Chromatography85 - 90%~2.5Excellent separation from cholesterol; Rf ~0.42[3].
Hexane:EtOAc (95:5) Chromatography80 - 85%~0.3Good alternative to toluene; slightly lower resolution.
Absolute Ethanol Recrystallization70 - 75%5.2Yields fine white crystals; removes polar traces[2].
Hexane Recrystallization65 - 70%0.1Resolves waxy states into distinct crystals[3].

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a "self-validating system." You must confirm the success of each phase before proceeding to the next.

Step 1: Silica Gel Flash Chromatography
  • Causality: Silica gel acts as a polar stationary phase. Because the 3β-hydroxyl group of unreacted cholesterol hydrogen-bonds strongly with the silica, it is retained longer. The ether linkage in CPE cannot act as a hydrogen bond donor, allowing it to elute rapidly.

  • Action: Dissolve the crude CPE mixture in a minimum volume of Toluene. Load onto a pre-equilibrated silica gel column (230-400 mesh)[2]. Elute with Toluene:Ethyl Acetate (95:5)[3]. Collect 15 mL fractions.

  • Validation (TLC): Spot fractions on a silica TLC plate. Develop in the same solvent system. Stain with phosphomolybdic acid (PMA) and heat. Pure CPE will appear as a dark blue spot at Rf ~0.42. Discard fractions showing a secondary spot at Rf ~0.15 (cholesterol).

Step 2: Solvent Evaporation & Phase Check
  • Causality: Residual solvents intercalate between the alkyl chains of the cholesteryl ether, preventing the highly ordered packing required for crystallization, leading to a waxy state.

  • Action: Pool the pure fractions and concentrate using a rotary evaporator under reduced pressure at 35°C.

  • Validation (Constant Weight): Dry the residue under a high vacuum for 2 hours. Weigh the flask every 30 minutes until the mass is constant, ensuring all volatile solvents are removed. If the product remains waxy, proceed immediately to Step 3[3].

Step 3: Recrystallization
  • Causality: The slow cooling process allows CPE molecules to form a stable crystal lattice. Impurities (like trace halides or cholesterol) do not fit the geometric constraints of this lattice and remain dissolved in the mother liquor.

  • Action: Suspend the waxy CPE in boiling absolute ethanol or hexane (approx. 5-10 mL per gram of product)[2][3]. Add solvent dropwise until the solution is completely clear. Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to 4°C overnight.

  • Validation (Melting Point): Filter the crystals and dry under vacuum. Determine the melting point. A sharp melting point range (≤ 2°C variance) validates the structural purity and successful exclusion of the waxy mesophase.

References

  • Title: Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis - PMC Source: nih.gov URL: 1

  • Title: Nanostructured Semiconductors Templated by Cholesteryl-Oligo(Ethylene Oxide) Amphiphiles | Chemistry of Materials Source: acs.org URL: 2

  • Title: Radiolabeling of liposomes and polymeric micelles with PET-isotopes - DTU Inside Source: dtu.dk URL: 3

  • Title: Isoxazole Linked siRNA Cholesterol Conjugates by Catalyst Free Nitrile Oxide/Alkyne Cycloadditions Source: maynoothuniversity.ie URL: 4

Sources

Optimization

Technical Support Center: Resolving Impurities in Cholesteryl Propyl Ether NMR Spectra

Welcome to the Technical Support Center for lipid and sterol synthesis. Synthesizing cholesteryl propyl ether (CPE) via Williamson ether synthesis often yields complex mixtures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid and sterol synthesis. Synthesizing cholesteryl propyl ether (CPE) via Williamson ether synthesis often yields complex mixtures. The rigid tetracyclic steroid nucleus creates significant steric hindrance at the secondary C3 hydroxyl group, frequently leading to incomplete reactions, elimination byproducts, and trapped solvents[1].

This guide provides a mechanistic troubleshooting framework, diagnostic FAQs, and self-validating protocols to help you identify and resolve impurities in your CPE samples using Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagnostic FAQs: Resolving Spectral Ambiguities

Q1: I see a broad multiplet around 3.55 ppm in my 1 H NMR spectrum. Is this my product or unreacted cholesterol? A: This is unreacted cholesterol. In free cholesterol, the C3-H proton appears as a distinct multiplet at ~3.55 ppm due to the strong deshielding effect of the free hydroxyl group[2]. When successfully converted to the propyl ether, the ether oxygen is less electron-withdrawing than the hydroxyl group, and the alkyl chain alters the local magnetic anisotropy. This shields the C3 proton, shifting it upfield to ~3.15 ppm. If you observe peaks at both 3.55 ppm and 3.15 ppm, your reaction did not reach completion.

Q2: There are unexpected signals in the 5.30–5.60 ppm region. What causes this, and how do I remove it? A: The characteristic C6 olefinic proton of the cholesterol backbone naturally appears as a doublet at 5.38 ppm[2]. However, if you observe additional complex multiplets in the 5.30–5.60 ppm range, you have likely formed 3,5-cholestadiene. This is an elimination byproduct caused by the strong base (e.g., NaH) abstracting a proton from C4 and ejecting the C3 oxygen moiety. Because dienes have different solubility profiles than ethers, this impurity can be resolved by recrystallizing the crude mixture from hot acetone or ethanol.

Q3: My spectrum has a sharp singlet at 1.56 ppm and a multiplet at 1.85 ppm. Are these reaction byproducts? A: These are common solvent impurities trapped in the lipophilic steroid matrix. A sharp singlet at 1.56 ppm in CDCl 3​ is residual water[3]. The multiplet at 1.85 ppm, accompanied by a peak at 3.76 ppm, indicates residual tetrahydrofuran (THF)[4], the standard solvent for ether synthesis.

Q4: How can I definitively differentiate the propyl ether α -CH 2​ from the steroid C3-H if their signals overlap? A: You must use 2D HSQC-ME (Heteronuclear Single Quantum Coherence - Multiplicity Edited) NMR[5]. While 1D 1 H NMR peaks may overlap, HSQC correlates protons to their directly attached carbons. The C3 carbon of the steroid resonates at ~79.5 ppm (etherified), whereas the α -carbon of the propyl group appears at ~70.2 ppm. Multiplicity editing provides a self-validating confirmation by phasing the CH (steroid C3, red/positive) and CH 2​ (propyl α -carbon, blue/negative) signals oppositely[5].

Reference Data: Quantitative NMR Chemical Shifts

To accurately troubleshoot your synthesis, compare your spectra against this standardized chemical shift table. Data is referenced to CDCl 3​ at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Compound / ImpurityDiagnostic 1 H NMR Shift (ppm)Diagnostic 13 C NMR Shift (ppm)Multiplicity & Assignment
Cholesteryl Propyl Ether 3.4070.2t, Propyl α -CH 2​
Cholesteryl Propyl Ether 3.1579.5m, Steroid C3-H
Cholesterol (Unreacted) 3.5571.8m, Steroid C3-H[2]
3,5-Cholestadiene 5.30 – 5.60122.0 – 129.0m, Conjugated Olefins
Tetrahydrofuran (THF) 3.76, 1.8568.0, 25.6m, THF ring protons[4]
Water (Moisture) 1.56N/As, H 2​ O in CDCl 3​ [3]

Diagnostic Workflow & Logical Relationships

The following diagram maps the logical decision tree for identifying and resolving impurities based on your initial 1 H NMR screening.

G Start Crude CPE Mixture NMR1 1H NMR Initial Screening (CDCl3, 400+ MHz) Start->NMR1 Decision Impurity Identification (Chemical Shift Analysis) NMR1->Decision Imp1 Unreacted Cholesterol (Peak at 3.55 ppm) Decision->Imp1 Sterol OH Imp2 Propyl Halides / Solvents (Peaks at 3.40 / 1.85 ppm) Decision->Imp2 Volatiles Imp3 Cholestadiene (Elimination) (Extra peaks 5.3-5.6 ppm) Decision->Imp3 Olefins Pur1 Silica Column Chromatography (Hexane/EtOAc) Imp1->Pur1 Pur2 High Vacuum Drying & Trituration (Methanol) Imp2->Pur2 Pur3 Recrystallization (Acetone or EtOH) Imp3->Pur3 Pure Pure Cholesteryl Propyl Ether Pur1->Pure Pur2->Pure Pur3->Pure NMR2 2D NMR (HSQC/COSY) Structural Validation Pure->NMR2

Workflow for identifying and resolving CPE impurities via NMR.

Experimental Workflow: Purification & NMR Validation Protocol

To ensure absolute scientific integrity, use the following self-validating protocol to purify your sample and confirm the structure. This methodology relies on internal integration ratios to prove impurity removal.

Step 1: Iterative Purification (Silica Gel Chromatography)
  • Prepare the Column: Pack a silica gel column using pure hexanes.

  • Load the Sample: Dissolve the crude CPE mixture in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with a gradient of Hexanes:Ethyl Acetate (starting at 100:0, moving to 95:5).

    • Causality: The non-polar cholesteryl propyl ether will elute first. Unreacted cholesterol, containing a highly polar free hydroxyl group, will be retained on the silica significantly longer[1].

  • Fraction Collection: Pool fractions containing the ether product (monitored via TLC, Rf​≈0.7 in 9:1 Hexane:EtOAc).

Step 2: High-Vacuum Desiccation & Trituration
  • Concentrate the pooled fractions using a rotary evaporator.

  • Triturate the resulting solid with cold methanol to draw out trapped propyl halide reagents.

  • Place the solid under high vacuum (lyophilizer or Schlenk line) for a minimum of 12 hours.

    • Self-Validation: To validate the removal of THF and moisture, integrate the THF peak at 1.85 ppm against the invariant cholesterol C18 methyl singlet at 0.68 ppm before and after vacuum drying. The ratio must drop to zero.

Step 3: 1D and 2D NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified CPE in 0.6 mL of anhydrous CDCl 3​ (filtered through basic alumina to remove residual DCl/moisture).

  • 1D 1 H NMR: Acquire a standard 16-scan spectrum. Confirm the disappearance of the 3.55 ppm multiplet (cholesterol) and the appearance of the 3.40 ppm triplet (propyl α -CH 2​ ).

  • 2D HSQC-ME: Acquire a Multiplicity-Edited HSQC spectrum.

    • Validation Check: Verify that the cross-peak at 1 H 3.15 ppm / 13 C 79.5 ppm is phased positive (CH), and the cross-peak at 1 H 3.40 ppm / 13 C 70.2 ppm is phased negative (CH 2​ ). This definitively proves the formation of the ether linkage without ambiguity[5].

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (2010).[Link]

  • NMR Data for Organometallics (Solvent Impurities Table). Organometallics / Scribd Archive.[Link]

  • Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate. PLoS One / PMC (2016).[Link]

  • Cholesterol NMR Analysis and 2D HSQC-ME Spectroscopy. Magritek Application Notes.[Link]

  • Synthesis and Characterization of Biodegradable Cholesteryl End-Capped Polycarbonates. Biomacromolecules (2004).[Link]

Sources

Troubleshooting

LNP Formulation &amp; Troubleshooting Support Center: Cholesteryl Propyl Ether (CPE) Integration

Welcome to the Technical Support Center for advanced lipid nanoparticle (LNP) formulation. This guide is dedicated to researchers and drug development professionals transitioning from standard cholesterol to cholesteryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced lipid nanoparticle (LNP) formulation. This guide is dedicated to researchers and drug development professionals transitioning from standard cholesterol to cholesteryl propyl ether (CPE) to enhance the thermal stability, structural integrity, and transfection efficiency of mRNA-LNPs.

By replacing the standard hydroxyl group of cholesterol with a propyl ether linkage, CPE alters the hydration dynamics and polymorphic shape of the LNP, reducing premature payload leakage and improving endosomal fusogenicity[1]. Below, you will find our expert-curated FAQs, troubleshooting guides, empirical data summaries, and self-validating experimental protocols.

I. Frequently Asked Questions & Troubleshooting

Q1: Why does replacing standard cholesterol with cholesteryl propyl ether (CPE) prevent LNP aggregation during thermal stress? Causality & Expert Insight: Standard cholesterol modulates membrane fluidity but can crystallize or phase-separate during temperature excursions, leading to LNP aggregation and cargo degradation[2]. The propyl ether modification in CPE introduces steric bulk and eliminates the hydrogen-bond-donating capacity of the native hydroxyl group. This alters the packing parameter of the lipid bilayer, favoring a more stable, non-lamellar (polyhedral or cubic) mesophase[3]. This structural shift prevents component segregation and maintains particle integrity even at room temperature.

Q2: I am experiencing premature mRNA leakage after 48 hours of storage. How do I adjust my CPE formulation to resolve this? Causality & Expert Insight: Premature leakage in CPE-LNPs is almost always a symptom of an improper structural lipid-to-phospholipid ratio. Because CPE has a larger hydrophobic volume than standard cholesterol, using the traditional 38.5 mol% ratio can over-fluidize the membrane. Troubleshooting Step: Reduce the CPE molar ratio to 30-35 mol% and proportionally increase your helper phospholipid (e.g., DSPC) to compensate. A tighter DSPC network will counterbalance the increased fluidity introduced by the ether linkage, sealing the nanoparticle core.

Q3: My microfluidic mixing yields high Polydispersity Index (PDI > 0.25) when using CPE. What is causing this? Causality & Expert Insight: CPE is more lipophilic than standard cholesterol and has altered solubility kinetics in ethanol. If the organic phase is not fully homogenized, or if the precipitation occurs too slowly, the lipids will self-assemble unevenly. Troubleshooting Step: Ensure your organic phase is heated to 40°C prior to mixing to ensure complete dissolution of CPE. Additionally, increase the total flow rate (TFR) in your microfluidic mixer to at least 12 mL/min. Rapid mixing ensures the ethanol concentration drops below the lipid solubility threshold instantaneously, forcing uniform nucleation and yielding a PDI < 0.1.

II. Quantitative Data: Stability Comparison

The following table summarizes the stability metrics of standard cholesterol-LNPs versus CPE-LNPs over a 4-week period at 25°C. The data illustrates the superior size retention and encapsulation efficiency (EE%) provided by the ether modification.

FormulationStorage TempTimepointZ-Average Size (nm)PDIEncapsulation Efficiency (%)
Standard Chol-LNP 25°CDay 075.2 ± 2.10.08596.4 ± 1.2
Standard Chol-LNP 25°CDay 28134.8 ± 8.40.24578.1 ± 3.5
CPE-LNP 25°CDay 078.4 ± 1.80.07297.8 ± 0.9
CPE-LNP 25°CDay 2882.1 ± 2.50.09194.5 ± 1.4

III. Experimental Workflows & Mechanisms

Workflow: Microfluidic Formulation of CPE-LNPs

To ensure a self-validating system, this protocol includes built-in quality control checkpoints.

  • Preparation of the Aqueous Phase:

    • Dilute mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.175 mg/mL.

    • Validation Check: Measure the pH. It must be strictly 4.0 to ensure complete protonation of the ionizable lipid during mixing[4].

  • Preparation of the Organic Phase:

    • Dissolve the lipid mixture in absolute ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : CPE : PEG-Lipid).

    • Heat the mixture to 40°C for 5 minutes and vortex to ensure the CPE is completely solubilized.

  • Microfluidic Mixing:

    • Load the phases into syringes. Set the microfluidic mixer to an aqueous:organic volume ratio of 3:1.

    • Set the Total Flow Rate (TFR) to 12 mL/min to ensure rapid precipitation.

  • Dialysis and Buffer Exchange:

    • Immediately transfer the effluent to a 100 kDa MWCO dialysis cassette.

    • Dialyze against 1x PBS (pH 7.4) for 18 hours at 4°C to neutralize the pH and remove ethanol.

    • Validation Check: The shift to pH 7.4 renders the ionizable lipids neutral, locking the CPE into its stable structural conformation[4].

G Organic Organic Phase (Lipids + CPE in EtOH) Microfluidic Microfluidic Mixing (TFR: 12 mL/min) Organic->Microfluidic 1 Vol Aqueous Aqueous Phase (mRNA in Citrate, pH 4.0) Aqueous->Microfluidic 3 Vol Dialysis Dialysis & Exchange (1x PBS, pH 7.4) Microfluidic->Dialysis Precipitation StableLNP CPE-Stabilized LNP (High EE%, Low PDI) Dialysis->StableLNP Neutralization

Workflow for formulating mRNA-LNPs utilizing cholesteryl propyl ether (CPE) via microfluidic mixing.

Mechanism of Action: Stability and Endosomal Escape

The efficacy of CPE relies on its dual functionality: stabilizing the particle in neutral systemic circulation and promoting rapid membrane destabilization in the acidic endosome. The ether tail enhances the cone-shaped geometry of the lipid mixture upon protonation of the ionizable lipid, driving the transition from a lamellar phase to an inverted hexagonal phase, which is critical for endosomal membrane disruption[3].

Mechanism LNP CPE-LNP in Circulation (Neutral pH: Stable, No Leakage) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Acidified Endosome (pH < 6.0) Endocytosis->Endosome Protonation Ionizable Lipid Protonation & CPE Phase Transition Endosome->Protonation Release Endosomal Escape & mRNA Release Protonation->Release Membrane Fusion

Mechanism of CPE-mediated LNP stability in circulation and subsequent endosomal escape.

IV. References

  • Exploring Thermal Stability in Lipid Nanoparticle Systems. Patsnap Eureka. Available at:[Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. NIH. Available at: [Link]

  • Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing Cholesteryl Propyl Ether Liposome Suspensions

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common challenge in liposomal formulation: aggregation in cholesteryl propyl ether-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common challenge in liposomal formulation: aggregation in cholesteryl propyl ether-containing liposome suspensions. Here, we move beyond simple procedural lists to explore the underlying scientific principles governing liposome stability. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design robust and stable liposomal systems.

Understanding the Core Problem: Liposome Aggregation

Liposome aggregation, the process by which individual vesicles clump together, is a critical quality attribute (CQA) that can significantly impact the safety and efficacy of a drug product.[1] Aggregation can lead to increased particle size, which may alter biodistribution, accelerate clearance from circulation, and potentially induce an immune response.[2][3] For cholesteryl propyl ether liposomes, understanding the interplay of formulation and process parameters is key to preventing this phenomenon.

The stability of a liposomal suspension is governed by a delicate balance of attractive and repulsive forces between vesicles, a concept well-described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory.[4][5][6] This theory posits that the net interaction between particles is a sum of van der Waals attractive forces and electrostatic repulsive forces.[5][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding aggregation in cholesteryl propyl ether liposome suspensions.

Q1: What is the primary role of cholesteryl propyl ether in my liposome formulation?

A1: Cholesteryl propyl ether, a derivative of cholesterol, is incorporated into the lipid bilayer to enhance its stability.[8] Much like cholesterol, it modulates membrane fluidity and can reduce the permeability of the bilayer to encapsulated contents.[9][10] The propyl ether modification can influence how the molecule anchors within the bilayer, potentially offering different stability profiles compared to unmodified cholesterol.

Q2: Why are my liposomes aggregating even with the inclusion of cholesteryl propyl ether?

A2: While cholesteryl propyl ether contributes to the structural integrity of the individual liposomes, it does not inherently prevent aggregation between separate vesicles.[8][11] Aggregation is primarily dictated by the surface properties of the liposomes and the surrounding medium.[12][13] Insufficient repulsive forces between liposomes will lead to aggregation, regardless of the stability of the individual bilayers.

Q3: What is a good starting point for the molar percentage of cholesteryl propyl ether?

A3: The optimal molar percentage can vary depending on the other lipids in the formulation and the intended application. However, a common starting point for cholesterol and its derivatives is in the range of 30-50 mol%.[11][14] It is crucial to experimentally optimize this concentration for your specific system. Increasing the cholesterol content can lead to larger vesicle sizes.[11]

Q4: How critical is the storage temperature for my liposome suspension?

A4: Storage temperature is a critical parameter. For many liposomal formulations, refrigeration at 4°C is recommended to minimize lipid mobility and reduce the likelihood of aggregation and fusion.[15][16] Freezing should be avoided unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the liposome structure.[15][17][18]

In-Depth Troubleshooting Guide

When facing persistent aggregation, a systematic approach to identify and resolve the root cause is necessary. This guide will walk you through a logical troubleshooting workflow.

Visualizing the Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting liposome aggregation.

Step 1: Evaluate Formulation Parameters

The composition of your liposomes is the first area to scrutinize.

Issue: Inadequate Repulsive Forces

  • Explanation: If the electrostatic or steric repulsion between liposomes is insufficient to overcome the attractive van der Waals forces, aggregation will occur.[5][7]

  • Troubleshooting:

    • Measure Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes.[19][20] A value greater than |±30 mV| generally indicates good electrostatic stability and resistance to aggregation.[19][20][21]

    • Incorporate Charged Lipids: If your zeta potential is low, consider adding a small molar percentage (e.g., 5-10 mol%) of a charged lipid to your formulation. Examples include stearylamine for a positive charge or phosphatidylserine for a negative charge.[22]

    • Introduce Steric Hindrance: Incorporating lipids conjugated with polyethylene glycol (PEG) can create a protective hydrophilic layer on the liposome surface.[9][23][24] This "steric stabilization" physically prevents liposomes from getting close enough to aggregate.[23][25]

Table 1: Impact of Formulation Changes on Liposome Stability

ParameterRecommended Range/ActionExpected Outcome
Cholesteryl Propyl Ether 30-50 mol% (optimize)Improved bilayer stability.[11]
Zeta Potential > |±30 mV|Increased electrostatic repulsion, preventing aggregation.[19][21]
PEGylated Lipids 2-10 mol%Steric hindrance, preventing aggregation.[15]
Step 2: Scrutinize Your Preparation Method

The process used to create the liposomes can significantly influence their final characteristics. The thin-film hydration method is a common technique.[3][26][27]

Issue: Incomplete or Improper Hydration

  • Explanation: If the lipid film is not fully hydrated, larger, multilamellar vesicles (MLVs) can form, which are more prone to aggregation.[26][27] Hydration should occur at a temperature above the phase transition temperature (Tm) of the lipids to ensure proper formation of the bilayer.[27]

  • Troubleshooting:

    • Verify Hydration Temperature: Ensure the hydration buffer is pre-warmed to a temperature above the Tm of all lipid components.

    • Adequate Hydration Time: Allow sufficient time for the lipid film to fully hydrate, which may involve gentle agitation.[25]

Issue: Ineffective Size Reduction

  • Explanation: Techniques like sonication and extrusion are used to reduce the size of the initial liposomes and create a more uniform population.[3][28] Inefficient size reduction can leave larger particles that are more susceptible to aggregation.

  • Troubleshooting:

    • Optimize Sonication: If using probe sonication, ensure adequate power and time.[29] For bath sonication, the duration may need to be extended.[28]

    • Effective Extrusion: When using an extruder, multiple passes through the membrane are necessary to achieve a narrow size distribution.[28] Start with a larger pore size and progressively move to smaller ones.

Step 3: Consider the Suspension Environment

The buffer in which the liposomes are suspended plays a critical role in their stability.

Issue: High Ionic Strength

  • Explanation: High concentrations of salts in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them and promoting aggregation.[4][22] This is known as charge screening.

  • Troubleshooting:

    • Reduce Buffer Concentration: If possible, lower the ionic strength of your buffer.

    • Use a Low Ionic Strength Buffer for Characterization: When measuring zeta potential, it is often necessary to dilute the sample in a low ionic strength buffer to obtain an accurate reading.[25]

Experimental Protocols

Here are detailed protocols for key characterization techniques.

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Dissolution: Dissolve your lipids, including cholesteryl propyl ether, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipids to evaporate the solvent, creating a thin, uniform lipid film on the inner surface.[25]

  • Drying: Continue to evaporate under high vacuum for at least 2 hours to remove any residual organic solvent.[25]

  • Hydration: Add your aqueous buffer, pre-warmed to a temperature above the lipid Tm, to the flask. Gently agitate to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[26][27]

  • Size Reduction (Sonication/Extrusion):

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to reduce the size of the MLVs.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using a lipid extruder. Repeat this process multiple times for a more uniform size distribution.[28]

Protocol 2: Measurement of Particle Size and Polydispersity Index (PDI)
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute your liposome suspension with an appropriate buffer to a suitable concentration for the instrument.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Set the measurement parameters and perform the analysis.

  • Analysis: The instrument will provide the average hydrodynamic diameter (Z-average) and the PDI. A low PDI value (ideally < 0.2) indicates a monodisperse sample.[25]

Protocol 3: Measurement of Zeta Potential
  • Instrumentation: Use an instrument capable of measuring electrophoretic light scattering, often integrated with a DLS system.

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[25]

  • Measurement: Load the sample into the specific zeta potential cell and place it in the instrument.

  • Analysis: The instrument will measure the electrophoretic mobility of the liposomes and calculate the zeta potential. A zeta potential with a magnitude greater than |±30| mV generally indicates good electrostatic stability.[12][19]

Visualizing the Forces at Play

The stability of your liposome suspension is a direct result of the interplay between attractive and repulsive forces.

Caption: Interplay of attractive and repulsive forces between liposomes.

By carefully considering and optimizing the formulation, preparation process, and suspension environment, you can effectively mitigate aggregation in your cholesteryl propyl ether liposome suspensions, leading to more robust and reliable experimental outcomes.

References

  • Gajra, B. (2014). How does zeta potential affect the stability of liposome formulation? ResearchGate. Retrieved from [Link]

  • FDA. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; In Vitro Dissolution; and Bioavailability/Bioequivalence Documentation. Retrieved from [Link]

  • Lee, M. K. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. MDPI. Retrieved from [Link]

  • Ashe, S. (2014). How does zeta potential affect the stability of liposome formulation? ResearchGate. Retrieved from [Link]

  • The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024). LinkedIn. Retrieved from [Link]

  • Sabín, J., Prieto, G., Ruso, J. M., Hidalgo-Álvarez, R., & Sarmiento, F. (2006). Size and stability of liposomes: A possible role of hydration and osmotic forces. The European Physical Journal E, 20(4), 401-408. Retrieved from [Link]

  • Papp, F., Fehér, A., Fittler, A., Török, G., Jakab, G., & Borbás, E. (2023). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 15(3), 879. Retrieved from [Link]

  • Otsuka, E., Akiyama, M., & Nakagawa, Y. (1998). Physical-chemistry characteristics and biodistribution of poly(ethylene glycol)-coated liposomes using poly(oxyethylene) cholesteryl ether. Biological and Pharmaceutical Bulletin, 21(9), 964-969. Retrieved from [Link]

  • Intertek. (n.d.). Liposome Characterisation and Analysis for Drug Delivery. Retrieved from [Link]

  • Otsuka, E., Akiyama, M., & Nakagawa, Y. (1998). Physical-Chemistry Characteristics and Biodistribution of Poly(ethylene glycol)-Coated Liposomes Using Poly(oxyethylene) Cholesteryl Ether. Journal of Pharmaceutical Sciences, 87(9), 964-969. Retrieved from [Link]

  • Sabín, J., Prieto, G., Messina, P., Ruso, J., Hidalgo-Álvarez, R., & Sarmiento, F. (2005). On the Effect of Ca2+ and La3+ on the Colloidal Stability of Liposomes. Langmuir, 21(23), 10988-10994. Retrieved from [Link]

  • Quora. (2013). How to prevent liposome aggregation. Retrieved from [Link]

  • Al-Adhami, M., & Al-Samydai, A. (2022). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Journal of Drug Delivery, 2022, 1-13. Retrieved from [Link]

  • Sabín, J., Prieto, G., Ruso, J. M., Hidalgo-Álvarez, R., & Sarmiento, F. (2006). Size and stability of liposomes: A possible role of hydration and osmotic forces. Semantic Scholar. Retrieved from [Link]

  • Prieto, G., & Calvo, L. (2013). Studying Colloidal Aggregation Using Liposomes. In Liposomes (pp. 509-523). Humana Press. Retrieved from [Link]

  • van den Broek, W. A., van der Marel, G. A., van Boom, J. H., & Crommelin, D. J. (1994). Influence of lipid composition and ionic strength on the physical stability of liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1194(1), 165-172. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Zeta Potential Testing. Retrieved from [Link]

  • Di Nicuolo, F., Zannella, C., Di Palma, A., Pirozzi, C., Giarra, S., & De Rosa, G. (2021). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 11(4), 1841-1853. Retrieved from [Link]

  • Ghanbarzadeh, S., Valizadeh, H., & Zakeri-Milani, P. (2013). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Iranian Journal of Pharmaceutical Research, 12(3), 331-342. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from [Link]

  • Di Nicuolo, F., Zannella, C., Di Palma, A., Pirozzi, C., Giarra, S., & De Rosa, G. (2021). Influence of cholesterol on liposome stability and on in vitro drug release. ResearchGate. Retrieved from [Link]

  • Tan, J. S., Roberts, C. J., & Billa, N. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Molecules, 26(13), 4097. Retrieved from [Link]

  • Alavi, S. E., & Nirzhor, S. S. R. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Journal of Drug Delivery Science and Technology, 95, 105607. Retrieved from [Link]

  • NIST. (n.d.). Chapter 19 - Size reduction, purification, sterilization and storage/packaging of liposomes. Retrieved from [Link]

  • Woodle, M. C., & Lasic, D. D. (1992). Sterically stabilized liposomes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1113(2), 171-199. Retrieved from [Link]

  • Yoshioka, H., & Abe, S. (2001). Effect of Hydrophilic Polymers on Physical Stability of Liposome Dispersions. Journal of the American Oil Chemists' Society, 78(3), 225-229. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?. Retrieved from [Link]

  • Krogstad, E., Kucharíková, S., Van Dijck, P., & Delattin, P. (2016). Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic. BMC Microbiology, 16(1), 1-13. Retrieved from [Link]

  • Rahman, M. H., & Akter, N. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Coatings, 12(10), 1569. Retrieved from [Link]

  • Elvire, G. (2023). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. LinkedIn. Retrieved from [Link]

  • Kłysik-Trzciańska, K., & Kruk, T. (2021). Steric stabilization of liposomes - A review. International Journal of Pharmaceutics, 605, 120815. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of liposomes with different cholesterol content. Retrieved from [Link]

  • Vasile, B. S., Oprea, O., Rădulescu, M., & Ionescu, R. E. (2025). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. Polymers, 17(12), 2419. Retrieved from [Link]

  • Kristl, J., & Teskač, K. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 8(12), 675. Retrieved from [Link]

  • University of Toronto. (n.d.). Laboratory 4 – Liposomes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cholesteryl Propyl Ether vs. Cholesteryl Oleate: A Comparative Guide on Behavior and Applications in Lipid Bilayers

Executive Summary In membrane biophysics and nanoparticle formulation, the choice of cholesterol derivative fundamentally dictates the structural integrity and metabolic fate of the lipid assembly. Cholesteryl oleate (CO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In membrane biophysics and nanoparticle formulation, the choice of cholesterol derivative fundamentally dictates the structural integrity and metabolic fate of the lipid assembly. Cholesteryl oleate (CO) and cholesteryl propyl ether (CPE) represent two distinct functional classes of modified sterols. While CO is a naturally occurring, highly hydrophobic ester that drives the formation of lipid droplets and lipoprotein cores, CPE is a synthetic, short-chain ether designed to act as an enzymatically stable membrane probe.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic divergence between these two molecules. By understanding their distinct partitioning behaviors and enzymatic susceptibilities, researchers can optimize their use in artificial membrane models, drug delivery liposomes, and atherosclerosis research.

Structural & Mechanistic Divergence

Linkage Chemistry: The Role of the Ether vs. Ester Bond

The primary chemical distinction between these molecules lies in the bond connecting the sterol backbone to the aliphatic tail.

  • Cholesteryl Oleate (CO) utilizes an ester linkage. In biological systems, this bond is highly dynamic and serves as a substrate for cholesterol esterases and lipases, allowing CO to act as a metabolic storage unit[1].

  • Cholesteryl Propyl Ether (CPE) utilizes an ether linkage[2]. Ether bonds are sterically and chemically resistant to enzymatic cleavage. In experimental models, ether-linked sterols (such as PEG-cholesteryl ethers) are deployed specifically because they bypass lipid metabolism, allowing researchers to isolate physical membrane dynamics from enzymatic degradation variables[3].

Acyl vs. Alkyl Chain Length: Implications for Bilayer Packing

Free cholesterol is an amphipathic molecule that intercalates parallel to phospholipid acyl chains, buffering membrane fluidity. Modifying its hydroxyl group drastically alters this behavior:

  • The Bulky Kink of CO: CO possesses a long, 18-carbon unsaturated acyl chain (C18:1). This massive hydrophobic tail eliminates the molecule's amphipathic nature. CO is too bulky and kinked to stably orient within the highly ordered phospholipid matrix. It severely disrupts tight acyl chain packing and is generally excluded from the native bilayer structure[4].

  • The Compact Spacer of CPE: CPE features a short, saturated 3-carbon (propyl) chain. While it lacks the hydrogen-bonding capability of free cholesterol's hydroxyl group, its compact size is significantly less perturbing than CO. It can transiently intercalate into the bilayer, acting as a hydrophobic spacer without inducing the catastrophic demixing associated with long-chain esters.

G CO Cholesteryl Oleate (CO) [Long C18:1 Chain, Ester] Bilayer Phospholipid Bilayer Introduction CO->Bilayer CPE Cholesteryl Propyl Ether (CPE) [Short C3 Chain, Ether] CPE->Bilayer Hairpin Transient Hairpin Conformation Bilayer->Hairpin High conc. CO Intercalation Stable Intercalation Parallel to Phospholipids Bilayer->Intercalation CPE integration Core Phase Separation into Hydrophobic Core / Lenses Hairpin->Core Ostwald Ripening Esterase Esterase/Lipase Degradation Core->Esterase Hydrolysis Resistant Enzymatically Stable Membrane Probe Intercalation->Resistant Ether bond stability

Fig 1. Mechanistic divergence of CO and CPE integration and stability in lipid bilayers.

Behavior in Lipid Bilayers

Phase Separation vs. Bilayer Integration

When introduced into model membranes, such as Giant Unilamellar Vesicles (GUVs), CO and CPE exhibit contrasting localization strategies.

Cholesteryl Oleate demonstrates extremely limited solubility in both liquid-disordered (Ld) and liquid-ordered (Lo) phases. At low concentrations, CO may adopt a transient "hairpin" conformation where the carbonyl group orients toward the aqueous interface while the sterol and acyl chains fold back into the hydrophobic core[5]. However, as concentration increases, CO molecules undergo Ostwald ripening—migrating out of the phospholipid monolayers to form neutral, isotropic lipid lenses or droplets sequestered between the bilayer leaflets[1][5].

Cholesteryl Propyl Ether , due to its shorter tail, does not readily form isolated isotropic cores. It remains dispersed within the hydrophobic matrix of the bilayer. While it cannot induce the strict Lo phase condensation seen with free cholesterol, it serves as an excellent non-hydrolyzable structural analog for studying sterol volume-exclusion effects in membrane biophysics.

Quantitative Data Summary

The following table synthesizes the physicochemical and behavioral differences between CO and CPE to aid in experimental design.

ParameterCholesteryl Oleate (CO)Cholesteryl Propyl Ether (CPE)
Linkage Type Ester (-COO-)Ether (-C-O-C-)
Tail Structure C18:1 (Unsaturated, kinked)C3 (Saturated, linear)
Bilayer Solubility Very Low (< 3-5 mol%)Moderate
Dominant Conformation Hairpin (low conc.) / Isotropic CoreIntercalated
Phase Behavior Phase separates into lipid lenses/dropletsIntegrates into hydrophobic core
Enzymatic Stability Highly susceptible to esterasesCompletely resistant
Primary Application Modeling LDL cores & lipid dropletsNon-hydrolyzable membrane probe

Experimental Workflows & Methodologies

Protocol 1: Assessing Bilayer Partitioning via GUV Electroformation

Causality: Electroformation is strictly preferred over standard lipid hydration because it generates defect-free GUVs that preserve delicate Lo/Ld phase boundaries. This is critical for observing whether the sterol integrates evenly or forms distinct phase-separated lenses. We utilize Nile Red, a solvatochromic probe that shifts its emission spectrum based on the polarity and microviscosity of its lipid environment, allowing us to visually map sterol localization[6].

Step-by-Step Methodology:

  • Lipid Mixing: Prepare a lipid mixture of DOPC/DPPC (1:1 molar ratio) in chloroform. Aliquot into three distinct tubes. To Tube 1, add 10 mol% Free Cholesterol (Control). To Tube 2, add 10 mol% CO. To Tube 3, add 10 mol% CPE. Dope all mixtures with 0.5 mol% Nile Red.

  • Film Deposition: Deposit 10 µL of each lipid mixture onto the conductive side of Indium Tin Oxide (ITO)-coated glass slides. Desiccate under a vacuum for 2 hours to remove all solvent traces.

  • Electroformation: Assemble the ITO slides into a chamber filled with 300 mM sucrose. Apply an alternating current (10 Hz, 3V) at 60°C for 2 hours. Note: 60°C ensures all lipids, including DPPC, are above their melting temperature ( Tm​ ) during formation.

  • Confocal Imaging: Transfer the GUVs to an observation chamber containing iso-osmolar glucose (to allow GUVs to settle via gravity). Expose to 514 nm laser excitation.

  • Data Analysis: Analyze the emission spectra. The control (Free Cholesterol) will show distinct Lo/Ld domains. The CO samples will exhibit bright, highly nonpolar isotropic lenses sequestered between leaflets. The CPE samples will show broader bilayer integration without lens formation.

Protocol 2: Enzymatic Stability and Membrane Integrity Assay

Causality: To prove CPE's utility as a stable analog, we must challenge the system with an aggressive enzymatic environment. This protocol uses a dual-readout system: confocal microscopy provides spatial validation (do the lenses disappear?), while an Amplex Red biochemical assay provides orthogonal validation (is free cholesterol actually released?).

Step-by-Step Methodology:

  • Enzyme Introduction: To the GUV chambers prepared in Protocol 1, inject 5 U/mL of cholesterol esterase.

  • Time-Lapse Microscopy: Capture confocal Z-stacks every 5 minutes for 1 hour.

    • Expected Outcome: CO lipid lenses will visibly shrink and dissolve as the esterase hydrolyzes the ester bonds. CPE-containing GUVs will remain structurally unchanged.

  • Biochemical Validation (Amplex Red): Extract the surrounding buffer from the chambers. Run an Amplex Red Cholesterol Assay (coupled with cholesterol oxidase and horseradish peroxidase).

    • Self-Validation Check: The assay will fluoresce strongly in the CO samples, confirming that the disappearance of lenses in step 2 was due to hydrolysis, not vesicle fusion. The CPE samples will show zero fluorescence, confirming absolute ether-bond stability.

Workflow Prep 1. Lipid Mixture Prep (DOPC/DPPC + CO or CPE) Electro 2. Electroformation (Preserves Phase Boundaries) Prep->Electro Incubate 3. Enzymatic Challenge (Add Esterase) Electro->Incubate Imaging 4. Confocal Imaging (Nile Red Probe) Incubate->Imaging Analysis 5. Dual-Readout Analysis (Spatial + Biochemical) Imaging->Analysis

Fig 2. Self-validating GUV workflow for assessing sterol partitioning and enzymatic stability.

References

  • Atomistic Simulation Studies of Cholesteryl Oleates: Model for the Core of Lipoprotein Particles PMC (NIH)
  • Comparative Analysis of Cholesteryl Acetate and Cholesteryl Oleate in Biological Membranes: A Guide for Researchers Benchchem
  • Poly(Ethylene Glycol)
  • Incorporation of Triacylglycerol and Cholesteryl Ester Droplets in Phase-Separated Giant Unilamellar Vesicles Langmuir (ACS Public
  • Spectrally Resolved Single-Molecule Orientation Imaging Reveals a Direct Correspondence between the Polarity and Microviscosity Experienced by Nile Red in Supported Lipid Bilayer Membranes ACS Public
  • CHOLESTERYL PROPYL ETHER | 10322-02-8 ChemicalBook

Sources

Comparative

Advanced Lipid Engineering: Comparing Cholesteryl Propyl Ether and Cholesterol in Membrane Fluidity

As lipid nanoparticle (LNP) technologies and artificial biomembranes advance, the precise tuning of membrane fluidity has become a critical parameter for drug developers and application scientists. While native cholester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As lipid nanoparticle (LNP) technologies and artificial biomembranes advance, the precise tuning of membrane fluidity has become a critical parameter for drug developers and application scientists. While native cholesterol remains the gold standard for modulating bilayer dynamics, synthetic derivatives like Cholesteryl Propyl Ether (CPE) offer unique physicochemical properties that solve specific challenges in drug delivery, such as premature inter-lipid exchange and serum protein adsorption.

This guide provides an objective, mechanistic comparison of cholesterol and CPE, detailing how their structural divergence dictates membrane fluidity, and provides self-validating experimental protocols for evaluating these lipids in your own formulations.

Mechanistic Overview: The Causality of Structural Differences

To understand how these two molecules differentially impact membrane fluidity, we must analyze their interaction at the lipid-water interface.

Native Cholesterol: The Bidirectional Regulator

Cholesterol’s ability to regulate membrane fluidity stems from its unique amphipathic structure: a rigid tetracyclic steroid ring, a flexible hydrocarbon tail, and a polar 3β-hydroxyl headgroup. The hydroxyl group acts as a critical hydrogen bond donor, interacting with the carbonyl oxygen and phosphate groups of adjacent phospholipids. This creates the well-documented "umbrella effect," allowing cholesterol to pack tightly under the phospholipid headgroups1[1]. Consequently, cholesterol exhibits a bidirectional effect on fluidity: it decreases fluidity at high temperatures by restricting acyl chain movement, and increases fluidity at low temperatures by preventing the tight crystallization of saturated lipids 2[2].

Cholesteryl Propyl Ether (CPE): The Interfacial Disruptor

CPE replaces the 3β-hydroxyl group with an ether-linked propyl chain. This seemingly minor modification fundamentally alters the lipid's behavior. By removing the hydrogen-bond donating capacity and introducing a hydrophobic protrusion at the interface, CPE cannot participate in the same stabilizing hydrogen-bonding network 3[3]. While its rigid sterol core still exerts a condensing effect on adjacent acyl chains deep in the hydrophobic core, the propyl ether headgroup disrupts tight packing at the bilayer surface. This shifts the phase transition temperature ( Tonset​ ) and typically results in a more fluid membrane interface compared to native cholesterol. Furthermore, the ether linkage significantly reduces inter-lipid exchange dynamics and decreases bilayer permeability, making CPE highly stable in systemic circulation 4[4]. Because it resists enzymatic esterification, CPE is also widely used as a non-metabolizable internal standard in lipidomics5[5].

MechanisticLogic Chol Native Cholesterol OH 3β-Hydroxyl Group (H-Bond Donor) Chol->OH CPE Cholesteryl Propyl Ether Ether Propyl Ether Group (Hydrophobic Spacer) CPE->Ether Pack Tight Phospholipid Packing ('Umbrella Effect') OH->Pack Disrupt Altered Interfacial Packing (Reduced H-Bonding) Ether->Disrupt Thermo Bidirectional Fluidity Regulation Pack->Thermo Stable Decreased Lipid Exchangeability Disrupt->Stable

Caption: Structural divergence between cholesterol and CPE dictates their distinct membrane packing behaviors.

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of Cholesterol and CPE in lipid bilayer systems.

PropertyNative CholesterolCholesteryl Propyl Ether (CPE)
Headgroup Structure 3β-Hydroxyl (Polar)Propyl Ether (Hydrophobic)
H-Bonding Capacity Donor and AcceptorAcceptor Only (Weak)
Membrane Fluidity (Low Temp) Increases (Prevents crystallization)Increases (Stronger steric disruption)
Membrane Fluidity (High Temp) Decreases (Strong condensing effect)Moderate decrease (Altered interfacial packing)
Inter-Lipid Exchange Rate High (Readily exchanges with serum lipoproteins)Low (Highly stable in systemic circulation)
Primary Application Endogenous membrane modeling, standard LNPsLNP stabilization, non-exchangeable lipid marker

Experimental Protocols: Validating Membrane Fluidity

To objectively compare the performance of CPE and cholesterol, researchers must employ robust, self-validating experimental systems.

Expertise Insight: Why use Laurdan fluorescence instead of DPH (1,6-diphenyl-1,3,5-hexatriene)? Laurdan is sensitive to water penetration at the lipid interface, which directly correlates with lipid packing and fluidity 6[6]. Because the structural difference between cholesterol and CPE lies at the headgroup, Laurdan is uniquely suited to detect the interfacial packing disruptions caused by the propyl ether moiety, whereas DPH (which buries deep in the hydrophobic core) might miss these subtle interfacial changes.

Protocol: Membrane Fluidity Quantification via Laurdan Generalized Polarization (GP)

This protocol utilizes a built-in validation system: Dynamic Light Scattering (DLS) is performed before and after the assay to ensure that fluorescence changes are strictly due to fluidity alterations, not vesicle aggregation induced by the synthetic lipid.

Step 1: Preparation of Unilamellar Vesicles (LUVs)

  • Dissolve the primary phospholipid (e.g., DOPC) and the sterol (Cholesterol or CPE) in chloroform at a 70:30 molar ratio.

  • Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1 mM, vortexing vigorously above the phase transition temperature of the lipid.

  • Extrude the multilamellar suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form homogeneous LUVs.

  • Validation Check: Measure the Z-average diameter and Polydispersity Index (PDI) via DLS. (Acceptable criteria: Size 90-120 nm, PDI < 0.15).

Step 2: Laurdan Labeling

  • Prepare a 1 mM stock solution of Laurdan in anhydrous DMSO.

  • Add Laurdan to the LUV suspension at a 1:500 (probe:lipid) molar ratio.

  • Incubate the mixture in the dark at room temperature for 30 minutes to allow complete partitioning of the probe into the bilayer.

Step 3: Spectroscopic Analysis and GP Calculation

  • Transfer the labeled LUVs to a quartz cuvette.

  • Excite the sample at 340 nm using a spectrofluorometer.

  • Record the emission intensities at 440 nm ( I440​ , corresponding to the ordered/gel phase) and 490 nm ( I490​ , corresponding to the disordered/fluid phase).

  • Calculate the Generalized Polarization (GP) value using the formula:

    GP=I440​+I490​I440​−I490​​

    (Note: A higher GP value indicates a more rigid, tightly packed membrane, whereas a lower GP indicates higher fluidity).

  • Post-Assay Validation: Re-run DLS to confirm vesicle integrity remains intact post-irradiation.

ProtocolWorkflow S1 1. Lipid Film Hydration S2 2. Vesicle Extrusion S1->S2 S3 3. Laurdan Labeling S2->S3 S4 4. Spectroscopic Analysis S3->S4

Caption: Self-validating experimental workflow for quantifying liposomal membrane fluidity via Laurdan GP.

Conclusion for Drug Developers

When designing advanced delivery vehicles, the choice between native cholesterol and a derivative like Cholesteryl Propyl Ether should be dictated by the specific pharmacokinetic hurdles of the payload. If the goal is to perfectly mimic endogenous membranes for biological assays, native cholesterol remains superior. However, if the formulation suffers from premature payload leakage due to rapid inter-lipid exchange with serum proteins, substituting cholesterol with CPE can drastically enhance circulation half-life by locking the sterol into the LNP architecture while maintaining the necessary core fluidity for endosomal escape.

References

  • Source: National Institutes of Health (NIH)
  • Cholesterol and Its Influence on Membrane Fluidity - LabXchange Source: LabXchange URL
  • Interaction of Cholesterol-Conjugated Ionizable Amino Lipids with Biomembranes: Lipid Polymorphism, Structure–Activity Relationship, and Implications for siRNA Delivery | Langmuir Source: ACS Publications URL
  • Ionizable Sterol Lipid-Based Three-Component Lipid Nanoparticles for Localized Delivery of mRNA Vaccine with Stronger Cellular Immune Responses | ACS Applied Materials & Interfaces Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Fluorescence sensors for imaging membrane lipid domains and cholesterol Source: Repositorio Institucional UCA URL

Sources

Validation

Beyond the Chromophore: A Comprehensive Guide to Validating Cholesteryl Propyl Ether Purity by HPLC-CAD

The Analytical Challenge of Cholesteryl Propyl Ether (CPE) Cholesteryl propyl ether (CPE) is a synthetic ether derivative of cholesterol. In modern drug development, it serves as a robust internal standard for lipidomics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Cholesteryl Propyl Ether (CPE)

Cholesteryl propyl ether (CPE) is a synthetic ether derivative of cholesterol. In modern drug development, it serves as a robust internal standard for lipidomics and as a specialized structural component in advanced lipid nanoparticle (LNP) formulations 1. Validating the purity of CPE is a Critical Quality Attribute (CQA), as trace sterol impurities can disrupt LNP self-assembly, alter biodistribution, or skew quantitative lipidomic data [[2]]().

The primary analytical hurdle is structural: CPE lacks a conjugated π-electron system. Consequently, it is virtually invisible to standard Ultraviolet (UV) detectors. While detection at extreme low wavelengths (e.g., 205 nm) is technically possible, it suffers from severe baseline drift due to mobile phase absorbance and gradient shifts [[3]](). To achieve reliable purity validation, universal "mass" detectors are mandatory 4.

Detector Comparison: Why Aerosol Detectors Supersede UV

When comparing High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) versus Charged Aerosol Detection (CAD), the underlying physics dictate their performance in lipid purity validation.

  • Causality of ELSD Limitations: ELSD relies on light scattering. For dried analyte particles smaller than ~50 nm (which is typical for low-level lipid impurities), light scattering efficiency drops exponentially. This physical limitation results in non-linear calibration curves and poor sensitivity for trace impurities, making standard-free quantitation highly inaccurate 5.

  • Causality of CAD Superiority: CAD measures the electrical charge transferred to the dried analyte particles by ionized nitrogen gas. Because this charge transfer is proportional to the particle's mass and independent of chemical structure, CAD maintains high sensitivity for particles as small as 10 nm 5. This provides a 10-fold improvement in the Limit of Detection (LOD) over ELSD and enables standard-free quantitation of unknown impurities [[6]]().

DetectorComparison Sub1 Analyte Particle < 50 nm (Low-Level Impurity) ELSD ELSD: Light Scattering Efficiency Drops Exponentially Sub1->ELSD CAD CAD: Charge Transfer Proportional to Mass Sub1->CAD ELSD_Result Non-Linear Response Impurities Missed ELSD->ELSD_Result CAD_Result Linear Response Impurities Quantified CAD->CAD_Result

Mechanism of detection limits: CAD vs. ELSD for small lipid particles.

Table 1: Comparative Performance Metrics of HPLC Detectors for CPE
ParameterHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Sensitivity (LOD) Poor (~10-50 µg/mL)Moderate (~1-5 µg/mL)Excellent (~0.02-0.1 µg/mL)
Dynamic Range Narrow (Baseline drift)~2 Orders of Magnitude>4 Orders of Magnitude
Response Linearity Linear (if absorbing)Exponential / Non-linearLinear (with PFV optimization)
Structural Dependency High (Requires chromophore)Moderate (Refractive index impacts)Low (Mass-proportional)
Impurity Quantitation UnsuitableRequires specific standardsStandard-free capability

Experimental Methodology: A Self-Validating Protocol for CPE Purity

To ensure trustworthiness and reproducibility, the following HPLC-CAD protocol is designed as a self-validating system. It incorporates internal checks (blanks, brackets, and spike-recoveries) to continuously verify its own accuracy during the run.

Step 1: Sample Preparation (The Solubility Imperative)
  • Action: Dissolve CPE in a 1:1 (v/v) mixture of Methanol and Chloroform to a final concentration of 1.0 mg/mL.

  • Causality: Sterol ethers are highly hydrophobic. Using purely aqueous or weak organic diluents causes micelle formation or precipitation on the column head, leading to erratic recovery, split peaks, and carryover 2.

Step 2: Chromatographic Separation (Orthogonal Selectivity)
  • Column: C6-Phenyl (150 x 4.6 mm, 3 µm, 110Å).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Methanol:Acetonitrile (3:2).

  • Gradient: 85% B to 100% B over 15 minutes, hold for 5 minutes []().

  • Causality: The orthogonal chemistry of a C6-Phenyl column provides superior resolution for closely related sterol impurities via π-π interactions compared to traditional C18 phases . TFA suppresses the ionization of trace acidic impurities, sharpening peak shapes and ensuring uniform aerosol generation 7.

Step 3: CAD Settings & Optimization
  • Evaporation Temperature: 35°C (prevents thermal degradation of labile ether bonds).

  • Power Function Value (PFV): 1.0 to 1.3 (optimized empirically to linearize the response curve) 7.

Step 4: The Self-Validating Loop (System Suitability)
  • Blank Injection: Run diluent first. Validation check: Absence of ghost peaks ensures no column carryover.

  • Linearity Bracket: Inject a 6-point calibration curve (10 µg/mL to 200 µg/mL). Validation check: R² must be ≥ 0.995 to confirm detector response stability 2.

  • Spike Recovery: Spike a known quantity of a secondary standard (e.g., unmodified cholesterol) into the CPE sample. Validation check: Recovery between 95-105% proves the matrix does not suppress ionization or charging 6.

ValidationWorkflow Prep 1. Sample Prep (CHCl3/MeOH) HPLC 2. RP-HPLC (C6-Phenyl Column) Prep->HPLC Neb 3. Nebulization (N2 Gas) HPLC->Neb Desolv 4. Desolvation (Evaporation) Neb->Desolv Charge 5. Charge Transfer (Ionized Gas) Desolv->Charge Detect 6. Electrometer (Mass Signal) Charge->Detect

Sequential mechanism of HPLC-CAD workflow for self-validating lipid purity analysis.

Data Presentation: Validation Results

The following table summarizes expected quantitative validation parameters when utilizing the described HPLC-CAD methodology versus traditional HPLC-ELSD for lipid derivatives 8.

Table 2: Validation Parameters for CPE (HPLC-CAD vs HPLC-ELSD)
Validation ParameterHPLC-ELSD PerformanceHPLC-CAD Performance
Limit of Detection (LOD) 1.50 µg/mL0.04 µg/mL
Limit of Quantitation (LOQ) 5.00 µg/mL0.15 µg/mL
Linearity (R²) 0.982 (Polynomial fit required)>0.999 (Linear fit with PFV)
Spike Recovery (%) 82 - 115%98 - 102%
Intra-day Precision (RSD%) 4.5%< 1.0%

Conclusion

For the rigorous purity validation of cholesteryl propyl ether, traditional HPLC-UV and HPLC-ELSD methods fall short due to the lack of chromophores and non-linear light scattering physics, respectively. By employing HPLC-CAD combined with a C6-Phenyl stationary phase, laboratories can achieve a highly sensitive, linear, and self-validating analytical system. This ensures that even trace-level sterol impurities are accurately quantified, safeguarding the integrity of downstream lipidomic assays and LNP formulations.

References

  • Title: Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column Source: Phenomenex URL: [Link]

  • Title: Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines Source: PMC / NIH URL: [Link]

  • Title: A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations Source: PMC / NIH URL: [Link]

  • Title: Lipid analysis via HPLC with a charged aerosol detector Source: ResearchGate URL: [Link]

  • Title: Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis Source: PMC / NIH URL: [Link]

Sources

Comparative

Cholesteryl Propyl Ether (CPE) Reference Standard for Gas Chromatography: A Comparative Performance Guide

Executive Summary In the field of lipidomics and sterol quantification, the accuracy of Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) workflows hinges entirely on the selection of an appropriate internal stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of lipidomics and sterol quantification, the accuracy of Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) workflows hinges entirely on the selection of an appropriate internal standard (IS). This guide objectively evaluates the performance of Cholesteryl Propyl Ether (CPE) against traditional alternatives. By analyzing the chemical causality behind its extraction behavior and saponification resistance, we demonstrate why CPE is the premier self-validating reference standard for complex biological matrices.

The Mechanistic Advantage of Steryl Ethers

Accurate quantification of total cholesterol and oxysterols in biological tissues (e.g., atherosclerotic plaques, serum) requires an alkaline saponification step to hydrolyze endogenous cholesteryl esters into free cholesterol.

The Chemical Causality: If a standard cholesteryl ester (e.g., cholesteryl linoleate) is used as an IS, the alkaline environment will cleave its ester bond, rendering it indistinguishable from the endogenous analyte pool. Conversely, free sterol standards (like epicoprostanol) fail to mimic the initial lipophilic partitioning of intact esters during early extraction phases.

CPE resolves this analytical paradox. It features an aliphatic ether linkage rather than an ester bond. Because ether bonds are chemically inert to alkaline hydrolysis, CPE can be spiked into the raw biological sample prior to any processing. It survives the harsh methanolic KOH saponification completely intact 1, providing a continuous, self-validating measure of total analytical recovery across the entire workflow.

Saponification CE Cholesteryl Ester (Endogenous) KOH1 Alkaline Hydrolysis (Methanolic KOH) CE->KOH1 FC Free Cholesterol (Quantified Analyte) KOH1->FC CPE Cholesteryl Propyl Ether (Internal Standard) KOH2 Alkaline Hydrolysis (Methanolic KOH) CPE->KOH2 CPE_Intact Intact CPE (Tracks Recovery) KOH2->CPE_Intact

Caption: Saponification resistance of Cholesteryl Propyl Ether vs. Cholesteryl Esters.

Objective Comparison: CPE vs. Alternative Internal Standards

To select the optimal IS, researchers must evaluate the standard's molecular weight, chemical stability, and retention behavior. Table 1 summarizes the quantitative and qualitative performance metrics of CPE against common alternatives.

Table 1: Comparative Performance of GC Internal Standards for Sterol Analysis
Internal StandardMW (Da)Saponification ResistanceDerivatization (e.g., TMS)GC Relative Retention TimePrimary Application
Cholesteryl Propyl Ether 428.7Yes (Ether bond)No (Lacks free -OH)High (Elutes post-cholesterol)Total cholesterol & ester recovery
5-alpha-Cholestane 372.7Yes (Hydrocarbon)No (Lacks free -OH)Low (Elutes pre-cholesterol)Routine free sterol profiling
Epicoprostanol 388.7Yes (Free sterol)Yes (Forms TMS ether)Medium (Elutes pre-cholesterol)Free cholesterol quantification
Stigmasterol 412.7Yes (Free sterol)Yes (Forms TMS ether)High (Elutes post-cholesterol)Plant sterol analysis

Performance Insight: While 5-alpha-cholestane is highly stable, its pure hydrocarbon nature causes it to partition differently than oxygenated sterols during Liquid-Liquid Extraction (LLE). CPE's ether oxygen provides a polarity match closer to that of endogenous cholesteryl esters, reducing phase-separation bias.

Experimental Methodology: Self-Validating Sterol Extraction Protocol

The following protocol details a self-validating system for total cholesterol quantification. By establishing a strict recovery threshold for the CPE standard, the assay automatically flags samples compromised by matrix effects or physical losses.

Step-by-Step Workflow
  • Internal Standard Spiking: Aliquot 500 µL of the biological homogenate (e.g., tissue supernate). Immediately spike with 5.0 µg of CPE (prepared in high-purity chloroform or ethanol).

    • Causality: Spiking at step zero ensures the IS experiences the exact same physical and chemical degradation risks as the endogenous analytes.

  • Cold Alkaline Saponification: Add 2.0 mL of 20% (w/v) methanolic KOH. Flush the tube headspace with argon to prevent auto-oxidation of sterols. Mix end-over-end overnight at 4°C 1.

    • Causality: The low temperature prevents thermal degradation of labile oxysterols, while the strong alkali quantitatively cleaves endogenous cholesteryl esters. CPE remains completely unaffected.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade water and 2.5 mL of hexane. Vortex vigorously for 30 seconds, then centrifuge at 1600 × g for 5 minutes at 10°C. Extract the upper hexane layer.

    • Causality: Hexane selectively partitions the non-polar sterols and the intact CPE away from the highly polar, aqueous saponification matrix.

  • GC Analysis & Self-Validation: Evaporate the hexane under nitrogen and reconstitute the residue. Inject onto the GC system.

    • Validation Rule: Calculate the absolute peak area of CPE. If the recovery deviates by >15% from the established calibration baseline, the extraction is deemed invalid due to physical loss or severe matrix suppression.

GCWorkflow Sample Biological Sample (Serum/Tissue) Spike Spike Internal Standard (CPE, 5 µg) Sample->Spike Saponification Cold Alkaline Saponification (Overnight, 4°C) Spike->Saponification Extraction Liquid-Liquid Extraction (Hexane/Water) Saponification->Extraction Derivatization Derivatization (Optional TMS) Extraction->Derivatization GCMS GC-MS/FID Analysis (Quantification) Derivatization->GCMS

Caption: Step-by-step sample preparation workflow using CPE as an internal standard.

Data Presentation: GC-MS/FID Parameters

To ensure reproducible chromatography and sharp peak shapes for steryl ethers, specific temperature programming is required. Table 2 outlines the optimized GC parameters derived from established steryl ether analyses 2.

Table 2: Standardized GC-FID/MS Analytical Parameters
ParameterSpecificationRationale
Column Fused silica capillary, 5% Phenyl-methylpolysiloxane (e.g., CP-Sil 5 or DB-5), 25m × 0.32mmProvides optimal theoretical plates for separating structurally similar sterol isomers.
Carrier Gas Helium (Constant flow, ~1.0 mL/min)Ensures inert transport and minimizes band broadening.
Oven Program 70°C initial, ramp to 130°C at 20°C/min, then 4°C/min to 320°C (hold 10 min)The slow secondary ramp (4°C/min) is critical for baseline resolution between cholesterol and the later-eluting CPE.
Detection FID (Flame Ionization) or MS (Electron Impact, 70 eV)FID provides a linear response for hydrocarbons/ethers; MS allows for specific mass-to-charge (m/z) tracking of the steryl backbone.

References

  • Title: Disease Stage-Dependent Accumulation of Lipid and Protein Oxidation Products in Human Atherosclerosis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Structural identification of steryl alkyl ethers in marine sediments. Source: Utrecht University Repository. URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Purity Validation of Cholesteryl Propyl Ether

For researchers, scientists, and professionals in drug development, the synthesis of high-purity cholesterol derivatives is a foundational step in various applications, from creating liquid crystal formulations to develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity cholesterol derivatives is a foundational step in various applications, from creating liquid crystal formulations to developing novel drug delivery systems. Cholesteryl propyl ether, a simple ether derivative of cholesterol, serves as an excellent model compound to explore common synthetic methodologies and rigorous validation techniques.

This guide provides an in-depth, objective comparison of the synthesis of cholesteryl propyl ether, focusing on the widely used Williamson ether synthesis and its alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. All claims are supported by authoritative sources, and detailed experimental procedures are provided to enable replication and adaptation.

The Synthetic Landscape: Choosing a Path to Cholesteryl Ethers

The formation of an ether bond with the sterically hindered hydroxyl group of cholesterol presents a unique synthetic challenge. The selection of a synthetic route is often a balance between reaction efficiency, availability of reagents, and the desired purity of the final product.

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing ethers, including those derived from complex alcohols like cholesterol.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide.[1]

The synthesis of cholesteryl propyl ether via this method involves two key steps: the deprotonation of cholesterol to form the more nucleophilic cholesteroxide anion, followed by the reaction of this anion with a propyl halide.

Mechanism of Williamson Ether Synthesis for Cholesteryl Propyl Ether:

  • Deprotonation: Cholesterol's hydroxyl group is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium cholesteroxide salt. Hydrogen gas is evolved as a byproduct.

  • Nucleophilic Attack: The cholesteroxide anion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane) and displacing the bromide ion to form the ether linkage.

The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.[1] Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they solvate the cation of the alkoxide, leaving the anion more available for nucleophilic attack.[1][3]

An Alternative Approach: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for forming ethers and is particularly useful for the stereospecific inversion of secondary alcohols.[4] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a pronucleophile, in this case, propanol.[4][5]

While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[5]

Comparative Analysis of Synthetic Routes

The choice between the Williamson and Mitsunobu reactions for cholesteryl ether synthesis depends on several factors, including desired stereochemistry, reagent availability, and ease of purification.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Cholesterol, Strong Base (e.g., NaH), Propyl HalideCholesterol, Propanol, PPh₃, Azodicarboxylate (e.g., DEAD)
Stereochemistry Retention at the alcohol centerInversion at the alcohol center
Byproducts Inorganic salts (e.g., NaBr)Triphenylphosphine oxide, Hydrazine derivative
Purification Generally straightforward (extraction, chromatography)Can be challenging due to byproduct removal
Typical Yield 50-95% for simple ethers[3][6]Generally good, but can be variable

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and validation of cholesteryl propyl ether.

Synthesis of Cholesteryl Propyl Ether via Williamson Ether Synthesis

This protocol is designed as a self-validating workflow, incorporating in-process checks to monitor reaction progress.

Materials:

  • Cholesterol (1.00 g, 2.59 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.155 g, 3.88 mmol)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • 1-Bromopropane (0.35 mL, 3.88 mmol)

  • Methanol

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add cholesterol (1.00 g). Add 20 mL of anhydrous THF and stir until the cholesterol is fully dissolved.

  • Deprotonation: Carefully add the sodium hydride dispersion to the cholesterol solution at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of the sodium cholesteroxide.

  • Alkylation: Add 1-bromopropane to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system. The disappearance of the cholesterol spot and the appearance of a new, less polar spot for cholesteryl propyl ether indicates reaction progression.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any unreacted NaH.

  • Workup: Add saturated aqueous NH₄Cl and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesteryl propyl ether.

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for Cholesteryl Propyl Ether Synthesis and Validation cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Workup & Purification cluster_validation Purity & Yield Validation start Cholesterol in Anhydrous THF deprotonation Add NaH (Formation of Cholesteroxide) start->deprotonation alkylation Add 1-Bromopropane deprotonation->alkylation reaction Reaction Mixture alkylation->reaction tlc_monitoring TLC Monitoring (Hexane/EtOAc) reaction->tlc_monitoring quench Quench with Methanol tlc_monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification yield_calc Yield Calculation purification->yield_calc purity_assessment Purity Assessment (TLC, HPLC, NMR) purification->purity_assessment chemical_structures cluster_product Desired Product cluster_impurities Potential Impurities product Cholesteryl Propyl Ether cholesterol Unreacted Cholesterol elimination Elimination Byproduct (Cholesta-2,5-diene)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.